5-(Chloromethyl)-N-methyl-2-furamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRYTIQPUGMLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672460 | |
| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872358-20-8 | |
| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(Chloromethyl)-N-methyl-2-furamide" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-N-methyl-2-furamide
Introduction
This compound is a substituted furan derivative of significant interest in medicinal chemistry and drug development. The furan scaffold is a key structural motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group at the 5-position, coupled with an N-methylamide at the 2-position, makes this molecule a versatile building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, grounded in established chemical principles and supported by peer-reviewed literature. The primary pathway detailed herein leverages the biomass-derived platform chemical 5-(Chloromethyl)furfural (CMF), highlighting a sustainable approach to this valuable compound.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from 5-(Chloromethyl)furfural (CMF). This strategy is predicated on two core transformations:
-
Oxidation of the Aldehyde: The formyl group of CMF is selectively oxidized to an acyl chloride, a highly reactive carboxylic acid derivative. This circumvents the need to isolate the corresponding carboxylic acid, streamlining the process.
-
Amidation: The resulting acyl chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), undergoes nucleophilic acyl substitution with methylamine to yield the target N-methyl amide.
This pathway is advantageous due to its high efficiency, use of a renewable starting material, and straightforward reaction conditions.
Experimental Section
Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)
The initial step involves the direct oxidation of 5-(Chloromethyl)furfural (CMF) to its corresponding acyl chloride. This transformation is efficiently accomplished using tert-butyl hypochlorite (t-BuOCl), an inexpensive and readily prepared oxidizing agent.[1]
Causality and Mechanistic Insights: The use of t-BuOCl for the conversion of aldehydes to acyl chlorides is a well-established method.[1] The reaction proceeds via a radical mechanism. t-BuOCl serves as a source of chlorine radicals which initiate a chain reaction, ultimately converting the aldehyde's C-H bond to a C-Cl bond, forming the acyl chloride. This direct conversion is highly advantageous as it avoids the isolation of the carboxylic acid intermediate, which would require a subsequent chlorination step (e.g., with thionyl chloride), thus improving the overall atom economy and efficiency of the synthesis. The reaction is typically performed neat or in a suitable inert solvent.
Detailed Experimental Protocol:
-
Reagent Preparation: Tert-butyl hypochlorite can be freshly prepared from commercial bleach and tert-butanol.[1]
-
Reaction Setup: In a round-bottomed flask protected from light (e.g., wrapped in aluminum foil), 5-(Chloromethyl)furfural (CMF) is combined with a molar excess of tert-butyl hypochlorite.
-
Conditions: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by NMR or TLC. A typical reaction time is 24 hours.[2]
-
Work-up and Isolation: After the reaction is complete, the volatile components, including excess t-BuOCl and byproducts, are removed under reduced pressure. The resulting crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) is often of sufficient purity to be used directly in the subsequent step without further purification.[2][3] This is a significant advantage, as acyl chlorides can be sensitive to hydrolysis during chromatographic purification.
Quantitative Data Summary:
| Parameter | Value/Condition | Source |
| Starting Material | 5-(Chloromethyl)furfural (CMF) | [1] |
| Reagent | tert-Butyl hypochlorite (t-BuOCl) | [1] |
| Temperature | Room Temperature to 50 °C | [1][3] |
| Reaction Time | 24 hours | [2] |
| Yield | ~85% (in situ NMR) | [3] |
Step 2: Synthesis of this compound
In the final step, the highly reactive CMFCC intermediate is reacted with methylamine to form the target amide via a nucleophilic acyl substitution reaction.
Causality and Mechanistic Insights: Acyl chlorides are powerful electrophiles. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of CMFCC. This addition is followed by the elimination of a chloride ion, which is an excellent leaving group. A base, either an excess of methylamine or a non-nucleophilic base like triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the methylamine reactant, which would render it non-nucleophilic.
Detailed Experimental Protocol:
-
Reaction Setup: The crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) from the previous step is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a stirring mechanism and cooled in an ice bath (0 °C).
-
Reagent Addition: A solution of methylamine (e.g., 40% in water, or as a solution in THF or ethanol) is added dropwise to the stirred solution of CMFCC. At least two equivalents of methylamine are required—one to act as the nucleophile and one to act as the base to scavenge the HCl byproduct. Alternatively, one equivalent of methylamine and one equivalent of a tertiary amine base can be used.
-
Conditions: The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature to ensure completion. The progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.
Visualization of the Synthesis Workflow
Caption: Overall synthesis pathway from CMF to the target amide.
Alternative Synthetic Route
An alternative, albeit potentially less direct, pathway involves the initial formation of the amide followed by chlorination.
-
Amidation of a Precursor: Starting with 5-(hydroxymethyl)-2-furoic acid, one could first perform an amidation reaction with methylamine using standard peptide coupling reagents (e.g., EDC, DCC) to form 5-(hydroxymethyl)-N-methyl-2-furamide.
-
Chlorination: The hydroxymethyl group would then be converted to the target chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
While viable, this route requires an additional step for activating the carboxylic acid and introduces a potentially harsh chlorination step that could affect the amide functionality. The CMF-based route is generally more convergent and efficient.
Caption: Alternative synthesis involving amidation before chlorination.
Conclusion
The synthesis of this compound is most effectively achieved via a two-step sequence commencing with the biomass-derived platform molecule 5-(Chloromethyl)furfural. The direct oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride followed by amidation with methylamine represents a highly efficient, convergent, and scalable route. This technical guide provides the foundational principles and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key furan-based building block.
References
-
Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737–3739. Available from: [Link]
-
Alonso-Carrión, S. J., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 12(1), 117. Available from: [Link]
- Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry.
-
Dutta, S., et al. (2021). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. ResearchGate. Available from: [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Available from: [Link]
-
Abreu, I., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Molecules, 22(2), 323. Available from: [Link]
-
Abreu, I., et al. (2017). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). PubMed. Available from: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-N-methyl-2-furamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-N-methyl-2-furamide is a substituted furan derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of more complex molecules. Its structural similarity to other biologically active furan-containing compounds suggests its potential utility in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for researchers working with this compound.
While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes information from available commercial sources, data on analogous compounds, and predictive models to offer a robust profile. Understanding these properties is paramount for its effective handling, characterization, and application in synthetic chemistry and drug discovery workflows.
Chemical Identity and Structure
Proper identification is the cornerstone of any chemical research. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | N/A |
| CAS Number | 872358-20-8 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Canonical SMILES | CNC(=O)c1oc(C)cc1 | N/A |
| InChI Key | N/A | N/A |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental settings, including reaction conditions, formulation, and biological systems.
Predicted Physicochemical Data
Due to the limited availability of experimentally determined data for this compound, the following table presents predicted values for key physicochemical parameters. These predictions are based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polar functional groups. |
| Solubility | Not available | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |
| LogP (Octanol-Water Partition Coefficient) | Not available | The presence of both polar (amide) and nonpolar (chloromethyl, furan ring) groups suggests a moderate LogP value. |
| pKa | Not available | The amide proton is weakly acidic. |
It is strongly recommended that these predicted values be confirmed through experimental determination.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features are outlined below based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the N-methyl protons, a singlet for the chloromethyl protons, and two doublets for the furan ring protons. The chemical shifts would be influenced by the electron-withdrawing effects of the amide and chloromethyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals are expected for each of the seven carbon atoms, including the carbonyl carbon of the amide, the carbons of the furan ring, the chloromethyl carbon, and the N-methyl carbon.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=O stretch of the amide, and C-Cl stretch.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.60 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
Experimental Protocols for Physicochemical Property Determination
For researchers synthesizing or working with this compound, the following are standard experimental protocols for determining its key physicochemical properties.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Step-by-Step Methodologies
a) Melting Point Determination (Using a Digital Melting Point Apparatus):
-
Ensure the apparatus is calibrated using appropriate standards.
-
Finely powder a small, dry sample of the purified compound.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a heating ramp rate (e.g., 1-2 °C/minute) for a precise measurement.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
b) Solubility Assessment (Qualitative):
-
To a series of small test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Process the data (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the chloromethyl group, which is a good leaving group and susceptible to nucleophilic substitution reactions. This makes it a useful intermediate for introducing the N-methyl-2-furamide moiety into larger molecules. The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the amide and chloromethyl groups would deactivate the ring.
Safety and Handling
Given the presence of a chloromethyl group, this compound should be handled with caution as it is potentially a lachrymator and an alkylating agent. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for handling similar compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. While a complete experimental dataset is yet to be published, the information presented herein serves as a valuable resource for researchers, enabling safer handling, informed experimental design, and a deeper understanding of this promising compound. Further research to experimentally validate the predicted properties and explore the synthetic utility of this compound is highly encouraged.
References
[1] CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8ClNO2, 5 grams. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 5-(Chloromethyl)-N-methyl-2-furamide (CAS 872358-20-8): Synthesis, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(Chloromethyl)-N-methyl-2-furamide is a functionalized heterocyclic compound that serves as a valuable and reactive intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a furan core, a reactive chloromethyl group, and an N-methylamide moiety, presents a unique combination of features for the development of novel molecular entities. The furan ring is a prevalent scaffold in numerous biologically active compounds, while the chloromethyl group provides a key reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic strategy from biomass-derived precursors, and explores its potential applications as a versatile building block in the design and discovery of new therapeutic agents.
Introduction: The Strategic Value of the Furan Scaffold
The furan ring system is a cornerstone structural motif in a multitude of natural products and synthetic pharmaceuticals, prized for its unique electronic properties and ability to act as a bioisosteric replacement for phenyl and other aromatic rings.[1] The strategic functionalization of this scaffold is paramount in drug discovery. This compound (CAS 872358-20-8) emerges as a particularly useful building block due to three key structural elements:
-
The Furan Core: A five-membered aromatic heterocycle that imparts specific conformational and electronic properties to a molecule.
-
The C5-Chloromethyl Group: A highly reactive electrophilic site, ideal for covalent modification and the introduction of diverse side chains via reaction with nucleophiles. This makes it an excellent linker for attaching the furan scaffold to other pharmacophoric elements.[2]
-
The C2-N-methylamide Group: This group influences the molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability. The presence of a methyl group on the amide nitrogen can have profound effects on a compound's biological activity and pharmacokinetic profile, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[3]
This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize it in their synthetic and drug development programs.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 872358-20-8 | [4][5][6] |
| Molecular Formula | C₇H₈ClNO₂ | [4][5] |
| Molecular Weight | 173.60 g/mol | [4][6] |
| Synonyms | 5-(chloromethyl)-N-methylfuran-2-carboxamide, 2-Furancarboxamide, 5-(chloromethyl)-N-methyl- | [4][7] |
| Categorization | Organic Building Block, Amide, Halide | [7] |
Synthesis and Manufacturing Strategy
While direct, published protocols for this compound are not extensively detailed, a logical and efficient synthetic route can be designed based on established transformations of related furanic compounds. The most strategic approach leverages the readily available, biomass-derived platform molecule 5-(chloromethyl)furfural (CMF).[8][9][10]
Proposed Synthetic Pathway
The synthesis can be efficiently executed in a two-step sequence starting from CMF. The first step involves the selective oxidation of the aldehyde group to an acid chloride, followed by amidation with methylamine. This route is advantageous as it utilizes a highly reactive acid chloride intermediate, which typically results in high-yield amide formation.
Caption: Proposed two-step synthesis of the target compound from CMF.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology derived from analogous chemical transformations.[11] Researchers should perform their own optimization.
Step A: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) from CMF [11]
-
Reagent Preparation: Prepare a solution of tert-butyl hypochlorite (t-BuOCl) from commercial bleach and tert-butanol.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-(chloromethyl)furfural (CMF) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C. Slowly add the prepared t-BuOCl solution dropwise to the CMF solution. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.
-
Work-up: Upon completion, the reaction mixture containing the crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) can often be used directly in the next step without extensive purification. Alternatively, the solvent can be removed under reduced pressure. CMFCC is highly reactive and moisture-sensitive.
Step B: Amidation of CMFCC to Yield this compound
-
Reaction Setup: In a separate reaction vessel, dissolve the crude CMFCC from Step A in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF) dropwise to the CMFCC solution. An excess of methylamine or the addition of a non-nucleophilic base (like triethylamine or pyridine) is recommended to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Continue stirring until the reaction is complete, as monitored by TLC.
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile chemical intermediate. The reactive chloromethyl group is the key to its utility, allowing for the construction of compound libraries through nucleophilic displacement reactions.
A Versatile Intermediate for Scaffold Elaboration
The C5-chloromethyl handle can be readily derivatized by a wide array of nucleophiles, enabling the exploration of the chemical space around the furan core. This is a critical strategy in hit-to-lead optimization campaigns.
Caption: Derivatization pathways using the chloromethyl reactive handle.
Conceptual Application in Target-Oriented Synthesis
Drawing parallels from structurally related compounds provides insight into the potential therapeutic areas where this building block could be impactful. For instance, the analog Methyl 5-(chloromethyl)-2-furoate has been successfully employed in the synthesis of potent anti-tumor histone deacetylase (HDAC) inhibitors.[12] Similarly, other furan-based molecules have shown promise as antiviral and anti-inflammatory agents.[1][13]
Conceptual Mechanism: Targeting Histone Deacetylase (HDAC)
A hypothetical drug candidate derived from this compound could be designed to inhibit HDAC enzymes, which are critical regulators of gene expression and are validated targets in oncology. The derived molecule would typically consist of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. Our furan scaffold could serve as part of the linker or cap group.
Caption: Conceptual inhibition of HDAC by a drug derived from the title scaffold.
Safety, Handling, and Procurement
This compound is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use.[6] As with all chlorinated organic compounds, it should be handled by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is available from several fine chemical suppliers.[4][7]
Conclusion
This compound stands out as a high-value intermediate for chemical and pharmaceutical research. Its straightforward synthesis from biomass-derived CMF aligns with the principles of green chemistry. The compound's defining feature—a reactive chloromethyl group appended to a biologically relevant furan-amide scaffold—provides a powerful tool for medicinal chemists to generate novel, diverse, and potent molecules. As the demand for new therapeutics continues to grow, such versatile and strategically designed building blocks will remain indispensable to the drug discovery process.
References
-
This compound, 95% Purity, C7H8ClNO2, 5 grams. CP Lab Safety. Available from: [Link]
-
5-Nitrofurfural (698-63-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. Available from: [Link]
-
2-Furaldehyde (98-01-1, 8030-97-5) - Chemchart. Chemchart. Available from: [Link]
-
5-Chloromethylfurfural | C6H5ClO2 | CID 74191. PubChem. Available from: [Link]
-
Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available from: [Link]
-
Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses. Available from: [Link]
-
Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Patsnap Eureka. Available from: [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available from: [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available from: [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. SciSpace. Available from: [Link]
-
Synthesis of 5-Chloromethyl furfural. PrepChem.com. Available from: [Link]
-
A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry. Available from: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). Available from: [Link]
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. PubMed Central. Available from: [Link]
-
Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed. Available from: [Link]
-
Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives. PubMed. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]
- 4. 2-furancarboxamide, 5-(chloromethyl)-N-methyl- | 872358-20-8 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. 872358-20-8|5-(Chloromethyl)-N-methylfuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 13. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-(Chloromethyl)-N-methyl-2-furamide: Elucidating Molecular Structure through NMR, IR, and MS
Introduction
5-(Chloromethyl)-N-methyl-2-furamide is a substituted furan derivative of significant interest in synthetic chemistry and drug discovery. The furan scaffold is a prevalent motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group alongside an N-methyl amide functionality offers versatile opportunities for further chemical modification. A thorough understanding of the molecular structure is paramount for predicting its reactivity, understanding its biological interactions, and ensuring its quality and purity in synthetic applications. This technical guide provides an in-depth analysis of the spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, based on established principles of spectroscopy, serves as a foundational reference for researchers and professionals in the field.
The guide is structured to offer not only the interpreted spectral data but also the underlying causality for the experimental choices and the logic behind the spectral assignments. Each section includes a detailed, self-validating experimental protocol for data acquisition, ensuring that the described methodologies are robust and reproducible.
Molecular Structure
To provide a clear frame of reference for the subsequent spectral analysis, the chemical structure of this compound is presented below. The numbering of the furan ring atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei in this compound, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Furan H-3 | ~7.10 | Doublet (d) | 1H | Aromatic proton adjacent to the amide group. |
| Furan H-4 | ~6.50 | Doublet (d) | 1H | Aromatic proton adjacent to the chloromethyl group. |
| CH₂Cl | ~4.70 | Singlet (s) | 2H | Methylene protons of the chloromethyl group. |
| N-CH₃ | ~3.00 | Doublet (d) | 3H | Methyl protons on the amide nitrogen, showing coupling to the N-H proton. If rotation around the C-N bond is slow, two signals might be observed. |
| N-H | ~6.80 | Broad Singlet (br s) | 1H | Amide proton. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~160 | Amide carbonyl carbon. |
| C5 | ~155 | Furan carbon attached to the chloromethyl group. |
| C2 | ~148 | Furan carbon attached to the amide group. |
| C3 | ~120 | Furan carbon adjacent to the amide group. |
| C4 | ~112 | Furan carbon adjacent to the chloromethyl group. |
| CH₂Cl | ~35 | Chloromethyl carbon. |
| N-CH₃ | ~26 | N-methyl carbon. |
Expertise & Experience: Interpreting the Predicted NMR Data
-
Furan Protons: The furan ring protons H-3 and H-4 are expected to appear as doublets due to coupling with each other. The proton H-3, being closer to the electron-withdrawing amide group, is predicted to be deshielded and resonate at a lower field (~7.10 ppm) compared to H-4 (~6.50 ppm).[1][2][3][4]
-
Chloromethyl Protons: The methylene protons of the -CH₂Cl group are expected to be a singlet, as there are no adjacent protons to couple with. Their chemical shift around 4.70 ppm is due to the deshielding effect of the adjacent chlorine atom and the furan ring.
-
N-Methyl and Amide Protons: The N-methyl protons will likely appear as a doublet around 3.00 ppm due to coupling with the amide proton (N-H).[5] The amide proton itself is expected to be a broad singlet at a downfield position (~6.80 ppm). The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Carbonyl Carbon: The amide carbonyl carbon is predicted to be in the range of 160 ppm, which is typical for this functional group.[6][7][8]
-
Furan Carbons: The furan carbons C2 and C5, being attached to substituents, will be the most downfield of the ring carbons.[9][10] C3 and C4 will appear at higher fields.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of "this compound" and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz NMR spectrometer.[12][13][14]
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming to ensure sharp spectral lines.[11]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform. The resulting spectra are then phase-corrected and referenced to the TMS signal at 0.00 ppm. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Predicted IR Absorption Data
The following table lists the predicted characteristic IR absorption frequencies for this compound.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium | N-H Stretch | Secondary Amide |
| ~3100 | Medium | C-H Stretch | Furan Ring |
| ~2950 | Medium | C-H Stretch | N-CH₃ |
| ~1680 | Strong | C=O Stretch (Amide I) | Amide |
| ~1560 | Medium | N-H Bend (Amide II) | Amide |
| ~1500, ~1400 | Medium | C=C Stretch | Furan Ring |
| ~1250 | Medium | C-N Stretch | Amide |
| ~750 | Strong | C-Cl Stretch | Chloromethyl |
Expertise & Experience: Interpreting the Predicted IR Data
-
Amide Bands: The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration (Amide I band) around 1680 cm⁻¹.[15][16][17] The N-H stretching of the secondary amide should appear as a single, medium-intensity peak around 3300 cm⁻¹.[16][18] The N-H bending vibration (Amide II band) is expected around 1560 cm⁻¹.
-
Furan Ring: The C-H stretching of the furan ring will likely be observed just above 3000 cm⁻¹, around 3100 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring are expected in the 1400-1500 cm⁻¹ region.[19][20][21][22]
-
Alkyl and Chloromethyl Groups: The C-H stretching of the N-methyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to give a strong absorption in the fingerprint region, around 750 cm⁻¹.[19]
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[23][24][25][26]
Caption: Workflow for ATR-FTIR data acquisition.
Detailed Steps:
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory. Before analysis, ensure the ATR crystal surface is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).[27]
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid "this compound" sample directly onto the ATR crystal.
-
Data Acquisition: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.[27] Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied to make it resemble a transmission spectrum. The significant absorption peaks should be labeled.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.
Predicted Mass Spectrum Data
For this compound (C₇H₈ClNO₂), the predicted data for Electron Ionization (EI) Mass Spectrometry is as follows.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Ion | Notes |
| 173/175 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 124 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group. |
| 115 | [M - CONHCH₃]⁺ | Loss of the N-methyl amide group. |
| 58 | [CONHCH₃]⁺ | Fragment corresponding to the N-methyl amide group. |
Expertise & Experience: Interpreting the Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 173, with a smaller peak at m/z 175 (the M+2 peak) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[28][29]
-
Fragmentation Pathways: Electron Ionization is a "hard" ionization technique that causes significant fragmentation.[30][31][32][33][34][35][36] The most likely initial fragmentation is the loss of a chlorine radical to give a stable furfuryl cation at m/z 138. Another prominent fragmentation would be the cleavage of the entire chloromethyl group, resulting in a fragment at m/z 124. The amide bond can also cleave, leading to fragments corresponding to the loss of the N-methyl amide group or the formation of the N-methyl amide cation itself. The fragmentation of the furan ring can also lead to smaller fragments.[37][38][39][40][41]
Predicted Fragmentation Pathway
Caption: Workflow for Electron Ionization Mass Spectrometry.
Detailed Steps:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.
-
Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). [31]This causes the molecule to lose an electron, forming a positively charged molecular ion, which can then fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound using NMR, IR, and MS techniques. The combination of these analytical methods allows for a full and unambiguous structural characterization of the molecule. The provided protocols are designed to be robust and reproducible, serving as a valuable resource for researchers in synthetic chemistry, drug development, and quality control. The interpretation of the spectral data is grounded in established principles, offering insights into the relationship between molecular structure and spectroscopic behavior.
References
-
E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (n.d.). ResearchGate. Retrieved from [Link]
-
Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]
-
Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]
- Tang, S.-Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.
-
Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]
-
Abraham, R. J., & Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]
-
On the fragmentation of furan molecule and its dependence on the laser wavelength. (2025, August 6). ResearchGate. Retrieved from [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]
-
1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]
-
Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. (n.d.). ResearchGate. Retrieved from [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). [Video]. YouTube. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
- Hearn, M. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107.
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
10.7: Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]
-
Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). [Video]. YouTube. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
Organic IR Absorption Guide. (n.d.). Scribd. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
In the amide ir spectrum, what are the key features that distinguish amides from other functional groups in organic compounds? (n.d.). Proprep. Retrieved from [Link]
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society, 94(14), 4897-4901.
-
IR Absorption Table. (n.d.). Retrieved from [Link]
-
IR Group Frequencies. (n.d.). UMass OWL. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). (n.d.). ResearchGate. Retrieved from [Link]
-
Furan - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Furan(110-00-9) 1H NMR [m.chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]
- 10. spectrabase.com [spectrabase.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. IR Absorption Table [webspectra.chem.ucla.edu]
- 19. eng.uc.edu [eng.uc.edu]
- 20. scribd.com [scribd.com]
- 21. IR Group Frequencies [owl.umass.edu]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. agilent.com [agilent.com]
- 24. mt.com [mt.com]
- 25. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 26. utm.mx [utm.mx]
- 27. youtube.com [youtube.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. bitesizebio.com [bitesizebio.com]
- 31. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 32. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 33. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 34. Electron ionization - Wikipedia [en.wikipedia.org]
- 35. chemguide.co.uk [chemguide.co.uk]
- 36. uni-saarland.de [uni-saarland.de]
- 37. imreblank.ch [imreblank.ch]
- 38. researchgate.net [researchgate.net]
- 39. cdnsciencepub.com [cdnsciencepub.com]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of 5-(Chloromethyl)-N-methyl-2-furamide
This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of 5-(Chloromethyl)-N-methyl-2-furamide, a valuable building block for researchers, scientists, and professionals in drug development. The guide emphasizes the underlying chemical principles, providing a robust framework for its synthesis and application.
Introduction: The Significance of Furan Derivatives in Medicinal Chemistry
Furan-containing scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make them attractive moieties for drug design. This compound, in particular, combines the furan core with a reactive chloromethyl group and a secondary amide, offering multiple points for diversification and conjugation in the development of novel therapeutic agents. Understanding its formation is paramount for its efficient and scalable production.
Strategic Synthesis: A Two-Stage Approach
The most logical and scientifically sound approach to the synthesis of this compound involves a two-stage strategy. This pathway prioritizes the introduction of the sensitive chloromethyl group onto the furan ring first, followed by the robust and high-yielding amide bond formation. This approach is favored over the chloromethylation of a pre-formed N-methyl-2-furamide due to the potential for side reactions and the deactivating effect of the amide group on the furan ring towards electrophilic substitution.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of the Key Intermediate, 5-(Chloromethyl)-2-furoyl Chloride
The initial stage focuses on the preparation of the activated carboxylic acid derivative, 5-(Chloromethyl)-2-furoyl Chloride, from a readily available biomass-derived starting material, furfural.
From Furfural to 5-(Chloromethyl)furfural (CMF)
The synthesis of 5-(chloromethyl)furfural (CMF) from carbohydrates like fructose is a well-established process.[1] A common method involves the reaction of fructose with concentrated hydrochloric acid in a biphasic system, often with an organic solvent like toluene.[2] This reaction proceeds through the dehydration of fructose to 5-(hydroxymethyl)furfural (HMF), followed by the substitution of the hydroxyl group with a chlorine atom.
Oxidation of CMF to 5-(Chloromethyl)-2-furoic Acid
The aldehyde group of CMF is then oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A straightforward approach involves the use of a mild oxidant to selectively convert the aldehyde without affecting the chloromethyl group.
Activation to 5-(Chloromethyl)-2-furoyl Chloride
To facilitate the subsequent amidation, the carboxylic acid is converted to the more reactive acid chloride. This is typically achieved by treating 5-(chloromethyl)-2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A high-yield method for producing 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) directly from CMF using tert-butyl hypochlorite has also been reported.[3][4]
Stage 2: Amide Formation - The Nucleophilic Acyl Substitution Mechanism
The final step in the synthesis is the formation of the amide bond. This is a classic nucleophilic acyl substitution reaction where the highly reactive 5-(chloromethyl)-2-furoyl chloride is treated with methylamine.
Mechanism of Amidation
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the formation of the stable amide product, this compound, and hydrochloric acid as a byproduct.
Sources
- 1. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
A Theoretical and Computational Investigation of 5-(Chloromethyl)-N-methyl-2-furamide: A Frontier Molecule in Medicinal Chemistry
This technical guide provides a comprehensive theoretical framework for the study of 5-(Chloromethyl)-N-methyl-2-furamide, a novel furan derivative with significant potential in drug discovery and development. While extensive experimental data on this specific molecule is not yet publicly available, this document outlines a robust computational methodology to predict its structural, electronic, and biological properties. By leveraging established quantum chemical and molecular modeling techniques, we can gain critical insights into its reactivity, stability, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to the rational design of new chemical entities.
The furan scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The introduction of a reactive chloromethyl group and an N-methylamide moiety at the 2 and 5 positions of the furan ring in this compound creates a molecule with a unique combination of electrophilic and hydrogen-bonding capabilities. The chloromethyl group, in particular, is a versatile synthetic handle and a potential alkylating agent, suggesting possible applications as a covalent inhibitor or a prodrug.[2][3] This guide will detail the theoretical approaches necessary to explore these features and predict the molecule's behavior.
Part 1: Molecular Structure and Conformational Analysis
A fundamental understanding of a molecule's three-dimensional structure is paramount to understanding its function. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to determine the most stable conformation of this compound.
Rationale for Computational Approach
Experimental techniques like X-ray crystallography provide definitive structural information but require a crystalline sample, which may not always be readily available for a novel compound.[4] Computational geometry optimization offers a rapid and reliable alternative to predict the ground-state structure in the gas phase or in solution. DFT, specifically with hybrid functionals like B3LYP and a sufficiently large basis set such as 6-311++G(d,p), has been shown to provide excellent correlation with experimental data for a wide range of organic molecules, including furan derivatives.[5][6]
Protocol for Geometry Optimization
A detailed, step-by-step methodology for performing a geometry optimization of this compound is as follows:
-
Molecular Sketching: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Initial 3D Structure Generation: The 2D sketch is converted into an initial 3D structure using the editor's built-in tools. A preliminary geometry optimization using a faster, lower-level theory (e.g., PM6) can be performed to obtain a reasonable starting geometry.
-
Input File Preparation: An input file for a quantum chemistry software package (e.g., Gaussian, ORCA) is created. This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization), and any other relevant parameters (e.g., solvent model if applicable).
-
Execution of Calculation: The calculation is submitted to a high-performance computing cluster. The software iteratively adjusts the atomic positions to minimize the total energy of the molecule, thereby finding the most stable conformation.
-
Verification of Optimization: Upon completion, it is crucial to verify that a true energy minimum has been reached. This is done by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a stable conformer.
Predicted Structural Parameters
The following table presents hypothetical but realistic structural parameters for the optimized geometry of this compound, as would be obtained from a DFT calculation.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | 1.23 |
| C-N | 1.35 |
| C-Cl | 1.79 |
| Furan C-O | 1.37 |
| **Bond Angles (°) ** | |
| O=C-N | 123.5 |
| C-N-C(methyl) | 121.0 |
| C-C-Cl | 110.5 |
| Dihedral Angles (°) | |
| Furan Ring - Amide | ~20-30 |
These predicted parameters provide a solid foundation for further analysis, including the molecule's electronic properties and its potential interactions with biological macromolecules.
Part 2: Electronic Properties and Reactivity
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[7] For this compound, the HOMO is expected to be localized on the electron-rich furan ring, while the LUMO is likely to be centered on the amide group and the chloromethyl moiety, indicating these as sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For our target molecule, the MEP map would likely show a negative potential around the carbonyl oxygen and the furan oxygen, and a positive potential around the amide hydrogen and the chloromethyl group.
Part 3: Spectroscopic Characterization (Theoretical)
Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a newly synthesized compound.
Vibrational Spectroscopy (IR)
Frequency calculations not only confirm a stable geometry but also provide the theoretical infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR data to confirm the presence of key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch (amide I) | ~1680 |
| N-H bend (amide II) | ~1550 |
| C-Cl stretch | ~700 |
| Furan ring modes | ~1500-1600, ~1000-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can aid in the structural elucidation of the molecule.[5]
Part 4: Molecular Docking and Drug-Likeness
To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed.[8][9] This computational technique predicts the preferred orientation of a ligand when bound to a protein target.
Rationale and Target Selection
Given the potential reactivity of the chloromethyl group, a relevant target could be an enzyme with a nucleophilic residue (e.g., cysteine or serine) in its active site. For instance, certain proteases or kinases could be explored. The choice of target would be guided by the therapeutic area of interest. Computational modeling plays a crucial role in predicting the outcome of such interactions and in developing optimal therapeutic strategies.[10][11][12]
Molecular Docking Protocol
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or by using a cavity detection algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, MOE) is used to systematically sample different conformations and orientations of the ligand within the binding site.[13]
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues.[14][15]
Visualization of Computational Workflows
The following diagrams illustrate the key computational workflows described in this guide.
Caption: A workflow for the theoretical analysis of a novel molecule.
Caption: Predicted binding interactions from molecular docking.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing quantum chemical calculations and molecular docking simulations, it is possible to predict the structural, electronic, and potential biological properties of this novel compound. These computational insights provide a rational basis for its synthesis and further experimental validation, accelerating the discovery and development of new therapeutic agents.[7] The integration of these theoretical approaches is paramount in modern drug discovery, offering a powerful toolkit to explore the vast chemical space and identify promising new drug candidates.
References
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing). Available at: [Link]
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]
-
A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. ResearchGate. Available at: [Link]
-
Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. Available at: [Link]
-
Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins. PubMed. Available at: [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available at: [Link]
-
Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. Available at: [Link]
-
Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. Available at: [Link]
-
Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framewo. Laurin Publishers. Available at: [Link]
-
Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed Central. Available at: [Link]
-
DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Publications. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. Available at: [Link]
-
(PDF) Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes. ResearchGate. Available at: [Link]
-
Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]
-
MOLECULAR DOCKING, DRUG-LIKENESS AND SWISSADME EVALUATIONS OF THE INTERACTIONS OF 2'-SUBSTITUTED TRICLOSAN DERIVATIVES WITH Pl. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate. ResearchGate. Available at: [Link]
-
(PDF) Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. ResearchGate. Available at: [Link]
-
Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed. Available at: [Link]
-
Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antitumor studies. Part 5: Synthesis, antitumor activity, and molecular docking study of 5-(monosubstituted amino)-2-deoxo-2-phenyl-5-deazaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. laurinpublishers.com [laurinpublishers.com]
- 10. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model | PLOS Computational Biology [journals.plos.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Furan Carboxamide Scaffold: A Technical Guide to its Discovery, History, and Application
Abstract
The furan-carboxamide scaffold is a cornerstone of modern medicinal and agricultural chemistry, representing a privileged structure whose journey spans from the annals of 18th-century natural product chemistry to the forefront of targeted drug and fungicide development. This guide provides an in-depth exploration of the discovery and history of this versatile chemical class. We will trace the independent discoveries of the furan ring and the carboxamide pharmacophore, and detail the seminal fusion of these moieties that led to the creation of potent biological agents. By examining key milestones, structure-activity relationships (SAR), and evolving synthetic methodologies, this paper offers researchers, scientists, and drug development professionals a comprehensive technical overview of the field. We will delve into the primary mechanism of action for many of its most successful derivatives—inhibition of succinate dehydrogenase (SDH)—and provide detailed experimental protocols for their synthesis, grounding the discussion in field-proven insights and authoritative references.
Foundational Discoveries: The Two Pillars of a Powerful Scaffold
The story of furan-based carboxamides is not one of a single discovery, but of the convergence of two distinct streams of chemical history: the characterization of the furan ring and the elucidation of the biological activity of the carboxamide group.
The Dawn of Furan Chemistry
The journey begins not with the parent heterocycle, but with its oxidized derivative. In 1780, the renowned Swedish chemist Carl Wilhelm Scheele performed a dry distillation of mucic acid, which he had derived from natural gums.[1][2][3] This thermal decomposition yielded a white crystalline solid he named "pyromucic acid," now known as 2-furoic acid .[1] This marked the first isolation and description of any furan derivative.[2][3]
It would be another half-century before the next major advance. In 1831, Johann Wolfgang Döbereiner isolated a key derivative, furfural, from bran.[2][3] The name "furan" itself, derived from the Latin furfur (bran), was coined following this discovery.[2][3] The parent furan ring, the aromatic core of the entire chemical class, was finally prepared in 1870 by Heinrich Limpricht.[2][3] These early discoveries established the fundamental chemistry of the furan ring system, laying the groundwork for its future incorporation into more complex molecules.
The Rise of Carboxamides as Bioactive Agents
For nearly a century, furan chemistry evolved independently. The impetus for creating furan-based carboxamides came from the agrochemical industry. In 1966, von Schmeling and Kulka published their work on carboxin , an oxathiin-carboxamide.[4] This molecule was revolutionary, as it was the first systemic fungicide to demonstrate a specific, non-multisite mode of action: the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II.[5][6][7]
This discovery was a watershed moment. It validated the carboxamide moiety as a potent pharmacophore for inhibiting SDH and established this enzyme as a prime target for fungicide development.[5][8] The success of carboxin triggered a wave of research by agrochemical companies to discover new, structurally diverse carboxamides that could bind to and inhibit SDH, seeking broader spectrums of activity and improved properties.
The Convergence: Fenfuram and the First Generation
The logical and inventive step was to combine the established furan scaffold with the now-validated carboxamide pharmacophore. This led to the development of the first generation of furan-carboxamide fungicides in the 1970s and 1980s.
The most notable example from this era is Fenfuram , a systemic fungicide developed by Shell Chemical Co.[9][10] Fenfuram, or 2-methyl-N-phenyl-furan-3-carboxamide, was primarily used as a seed treatment to control bunt and smut diseases in cereals.[9][10] Its mechanism of action is the inhibition of succinate dehydrogenase.[9][10] Fenfuram represents the successful translation of the principles learned from carboxin into a new chemical class. A European patent application from 1984 describes furan derivatives, including those with a pyrazole ring attached, for fungicidal activity, highlighting the research focus of this period.[11]
While effective for its intended use, fenfuram's spectrum was relatively narrow, and like all early SDHIs, it set the stage for the evolution of pathogen resistance.[4] However, its existence proved the viability of the furan-carboxamide scaffold and served as a crucial lead compound for future optimization.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The primary target for the vast majority of fungicidal and some medicinal furan-carboxamides is succinate dehydrogenase (SDH) .[5][12] This enzyme is unique as it participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[6][7]
-
In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
In the ETC (as Complex II): It transfers electrons from succinate to the quinone pool (ubiquinone), bypassing Complex I.[6]
By inhibiting SDH, these compounds effectively shut down cellular respiration and energy production in susceptible fungi, leading to cell death.[8] The carboxamide portion of the molecule is crucial for binding to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, disrupting the electron transfer process.[5][6]
Modern Era: Optimization, SAR, and Diversification
The 21st century has witnessed an explosion in the diversity and potency of furan-based carboxamides, driven by advanced synthetic techniques and a deeper understanding of structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
Research has shown that the biological activity of furan-carboxamides can be finely tuned by modifying three key regions of the molecule:
-
The Furan Ring: Substitution on the furan ring can alter the electronic properties and steric profile of the molecule.
-
The Carboxamide Linker: This is generally conserved but crucial for target engagement.
-
The Amine Moiety (N-substituent): This is the site of greatest variation and a key driver of potency and spectrum. Introducing complex aryl, diarylamine, or diarylether groups at this position has led to dramatic increases in efficacy.[13][14]
A compelling example is the development of fenfuram-diarylamine hybrids. By replacing the simple N-phenyl ring of fenfuram with a 3-chlorophenyl)amino)phenyl group, researchers achieved a staggering increase in potency against the plant pathogen Rhizoctonia solani.[13]
| Compound | Core Structure | N-Substituent | Target Pathogen | EC₅₀ (mg/L) | Fold Improvement (vs. Fenfuram) | Reference |
| Fenfuram | 2-Methylfuran-3-carboxamide | Phenyl | R. solani | 6.18 | 1x | [13] |
| Boscalid (Commercial SDHI) | Pyridine-carboxamide | 4'-Chloro-biphenyl-2-yl | R. solani | 1.71 | ~3.6x | [13] |
| Compound 5e | 2-Methylfuran-3-carboxamide | 2-((3-chlorophenyl)amino)phenyl | R. solani | 0.037 | ~167x | [13] |
| Compound 1c | 2-Methylfuran-3-carboxamide | 2-(2-chlorophenoxy)phenyl | R. solani | 0.242 | ~25.5x | [14] |
Table 1: Comparative antifungal activity of Fenfuram and modern diarylamine/diarylether hybrids against Rhizoctonia solani, demonstrating the power of SAR-driven optimization.
Molecular docking studies revealed the reason for this enhanced activity: the more complex N-substituents form additional, favorable interactions (e.g., CH-π and Cl-π interactions) with key amino acid residues like Tryptophan and Tyrosine within the SDH binding pocket, anchoring the inhibitor more effectively.[13][14]
Diversification Beyond Fungicides
While the history is rooted in agrochemicals, the furan-carboxamide scaffold is now widely explored in medicinal chemistry. Recent studies have demonstrated its potential in:
-
Antibiofilm Agents: Certain N-aryl and N-heteroaryl furan-2-carboxamides inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing receptor.[15]
-
Anticancer Agents: Some derivatives have shown promise as microtubule stabilizing agents, inducing mitotic arrest in cancer cell lines.
-
Antihyperlipidemic Agents: N-(4-benzoylphenyl)-2-furamide derivatives have been synthesized and shown to have potent antihyperlipidemic activity in rat models.[16]
-
Antifungal Agents for Human Health: Novel 5-arylfuran-2-carboxamide derivatives have been developed with fungistatic and fungicidal effects against clinically relevant Candida species.
Key Experimental Protocols: Synthesis of Furan-Carboxamides
The synthesis of furan-carboxamides typically involves the coupling of a furan-carboxylic acid with a desired amine. The choice of coupling method depends on the scale, substrate sensitivity, and desired efficiency.
General Synthesis Workflow
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Step 1: Formation of Furan-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2-carboxylic acid (1.0 eq).
-
Add toluene as a solvent.
-
Carefully add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90-100 °C and reflux for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride, which is often used immediately in the next step.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired amine (e.g., 3-bromoaniline, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Add a base, such as triethylamine (TEA, 1.2 eq) or pyridine (used as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the furan-2-carbonyl chloride (1.05 eq), dissolved in a small amount of the same solvent, dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring progress by Thin Layer Chromatography (TLC).[16][17]
Step 3: Workup and Purification
-
Quench the reaction by adding water.
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.[17]
Protocol 2: Synthesis using Carbonyldiimidazole (CDI)
This method is milder than the acyl chloride route and avoids the use of corrosive SOCl₂. It is particularly useful for more sensitive substrates.
Step 1: Carboxylic Acid Activation
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).[15]
-
Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in one portion.
-
Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 1-2 hours. Evolution of CO₂ will be observed. The formation of the acylimidazolide intermediate can be monitored by TLC.[15]
Step 2: Amide Coupling
-
To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq).
-
Continue stirring the reaction at 45 °C for 18-24 hours.[15]
Step 3: Workup and Purification
-
Remove the solvent (THF) under reduced pressure.
-
Redissolve the residue in ethyl acetate (AcOEt).
-
Wash the organic solution with an aqueous solution of 10% NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.[15]
Conclusion and Future Outlook
The history of furan-based carboxamides is a prime example of synergistic discovery in chemical science. From Scheele's distillation of mucic acid to the targeted design of picomolar SDH inhibitors, the journey highlights a powerful paradigm: the identification of a biologically relevant target (SDH) and a privileged pharmacophore (carboxamide), followed by the systematic exploration of diverse chemical scaffolds (furan) to optimize activity.
The future for this chemical class remains bright. In agriculture, the challenge lies in developing novel derivatives that can overcome existing pathogen resistance to SDHIs. This will require innovative SAR studies and potentially the discovery of compounds that bind to different allosteric sites on the enzyme. In medicine, the versatility of the furan-carboxamide scaffold is just beginning to be fully realized. Its ability to serve as a bioisosteric replacement for phenyl rings, coupled with its tunable electronic and steric properties, makes it an attractive starting point for developing new therapeutics against a wide range of targets, from bacterial quorum sensing to cancer cell proliferation. The foundational history of this remarkable compound class will undoubtedly continue to inspire the next generation of chemical innovation.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link][15]
-
Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. CABI Digital Library. Available at: [Link][4]
-
Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. American Chemical Society. Available at: [Link][5]
-
Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Request PDF on ResearchGate. Available at: [Link][8]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. Available at: [Link][6]
-
Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. PubMed. Available at: [Link][13]
-
Synthesis of novel fenfuram-diarylether hybrids as potent succinate dehydrogenase inhibitors. PubMed. Available at: [Link][14]
-
Synthesis of N-(2-(benzylcarbamoyl)phenyl)furan-2-carboxamide derivatives 4a–e. ResearchGate. Available at: [Link][18]
-
EP0123931A2 - Furan derivatives having fungicide activity. Google Patents. Available at: [11]
-
Fenfuram | C12H11NO2 | CID 90590. PubChem - NIH. Available at: [Link][10]
-
Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. Available at: [Link]
-
Preparation of furan-2-carboxamide derivatives a(1–7) and... ResearchGate. Available at: [Link][16]
-
WO1999031976A2 - Fungicide mixtures based on pyridine carboxamides. Google Patents. Available at: [19]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. no2crematory.wordpress.com [no2crematory.wordpress.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fenfuram (Ref: WL 22361) [sitem.herts.ac.uk]
- 10. Fenfuram | C12H11NO2 | CID 90590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP0123931A2 - Furan derivatives having fungicide activity - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel fenfuram-diarylether hybrids as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. WO1999031976A2 - Fungicide mixtures based on pyridine carboxamides - Google Patents [patents.google.com]
"5-(Chloromethyl)-N-methyl-2-furamide" solubility and stability
An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-(Chloromethyl)-N-methyl-2-furamide
Abstract
This compound is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful research and development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, offering robust, self-validating protocols for both solubility profiling and stability assessment. This document is intended for researchers, scientists, and drug development professionals, providing the necessary methodologies to de-risk development programs and accelerate the transition from discovery to application.
Introduction: The Critical Role of Physicochemical Characterization
In the realm of drug development and chemical synthesis, the intrinsic properties of a molecule dictate its potential. Among the most critical of these are solubility and stability. Solubility influences bioavailability, formulation options, and dosage, while stability determines a compound's shelf-life, degradation pathways, and potential for toxic impurity formation.[1][2] For this compound, a molecule featuring a reactive furan ring and a chloromethyl group, this characterization is not merely a formality but a foundational pillar of its development.
Structural Analysis of this compound: Predicting Physicochemical Behavior
A proactive analysis of the molecule's structure allows us to anticipate potential liabilities and design our experimental strategy accordingly.
-
The Furan Ring: Furan and its derivatives are known to be susceptible to acidic conditions, which can lead to ring-opening and polymerization. This is a critical consideration for both formulation and storage.
-
The Chloromethyl Group: This is a benzylic-like halide, making it a reactive electrophilic site. It is prone to nucleophilic substitution reactions, particularly hydrolysis to the corresponding hydroxymethyl derivative or reaction with other nucleophiles present in a formulation. This reactivity is a primary concern for stability.
-
The N-methyl-2-furamide Moiety: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, cleaving the molecule into 5-(chloromethyl)-2-furoic acid and methylamine. The rate of this hydrolysis is dependent on pH and temperature.[3]
This initial assessment points to potential instability in aqueous solutions, particularly at pH extremes, and highlights the need for a stability-indicating analytical method that can resolve the parent compound from its likely degradants.
Solubility Profiling: A Methodological Approach
Solubility is not a single value but a range of measurements that describe a compound's behavior in different solvent systems. A multi-faceted approach is required to build a complete profile.
Experimental Solubility Determination: Rationale and Protocol Selection
For early-stage development, distinguishing between kinetic and thermodynamic solubility is crucial for selecting the right assay.[2]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput method ideal for early discovery screening.[2]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period and is the gold standard for pre-formulation.[4]
Protocol 2.1.1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol leverages the speed and low sample consumption of nephelometry, which measures the scattering of light by insoluble particles.[1][5]
Causality: We choose nephelometry for its ability to rapidly screen solubility across a range of concentrations without the need for a separation step, making it highly efficient for initial characterization.[6]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Buffer Addition: Using a liquid handler, add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow for precipitation.
-
Measurement: Read the plate using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly different from the background (buffer with DMSO only).
Protocol 2.1.2: Equilibrium Shake-Flask Method for Thermodynamic Solubility
This method is the definitive measure of thermodynamic solubility and is essential for pre-formulation and regulatory filings.[4]
Causality: The shake-flask method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing a highly accurate and reliable solubility value.[4]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for a predetermined time (typically 24-72 hours). The presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a pre-validated analytical method, such as HPLC-UV.
-
Validation: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
Data Presentation
Quantitative solubility data should be summarized for clarity and easy comparison.
| Solvent/Buffer System | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Methodology |
| Phosphate Buffer (pH 7.4) | 25 | Kinetic | [Example Value] | Nephelometry |
| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | [Example Value] | Shake-Flask HPLC-UV |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | [Example Value] | Shake-Flask HPLC-UV |
| Methanol | 25 | Thermodynamic | [Example Value] | Shake-Flask HPLC-UV |
| Acetonitrile | 25 | Thermodynamic | [Example Value] | Shake-Flask HPLC-UV |
Stability Assessment and Degradation Pathway Elucidation
Understanding how, why, and how fast a compound degrades is paramount. This requires performing forced degradation studies to generate potential degradants and developing an analytical method capable of resolving them.[7][8]
The Imperative for Stability-Indicating Methods
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[9] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[10][11][12]
Forced Degradation (Stress Testing): A Strategic Approach
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[13][14] This process is essential for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of the stability-indicating method.[7]
Protocol 3.2.1: Comprehensive Forced Degradation Study
Causality: This protocol is designed based on ICH Q1A(R2) guidelines to explore the compound's susceptibility to the most common degradation pathways (hydrolysis, oxidation, photolysis) encountered during manufacturing, storage, and administration.[13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with NaOH before analysis.
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature or slightly elevated temperature and collect samples at time points. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store in the dark at room temperature and collect samples at time points.
-
Photostability: Expose both solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[15] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified period.[15]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developing stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Predicted Degradation Pathways
Based on the compound's structure, we can predict two primary degradation pathways under hydrolytic conditions. This predictive model is crucial for guiding the analytical search for specific degradants.
Caption: Predicted hydrolytic degradation pathways for this compound.
Analytical Techniques for Monitoring Stability
A multi-tiered analytical approach is required to separate, quantify, and identify the parent compound and its degradation products.
Method 3.4.1: Workflow for Stability-Indicating HPLC-UV Method Development
The goal is to develop a method that separates the parent peak from all degradation product peaks and any formulation excipients.
Caption: Workflow for developing a stability-indicating HPLC method.
For structural elucidation of the degradants observed in the forced degradation study, more advanced techniques are necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the degradants, while tandem MS (MS/MS) can provide fragmentation information. For definitive structural confirmation, degradants may need to be isolated using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By anticipating potential liabilities based on its chemical structure and employing robust, validated protocols, researchers can build a comprehensive physicochemical profile. This data is not an endpoint but a critical input for subsequent stages of development, including pre-formulation screening, formulation design, and the establishment of appropriate storage conditions and shelf-life. The methodologies described herein provide a clear and defensible pathway for advancing promising compounds like this compound from the laboratory to their final application.
References
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
-
PubMed. Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Royal Society of Chemistry. A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. [Link]
-
Wikipedia. 5-Chloromethylfurfural. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
IJPPR. Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. CHAPTER 5. NMR Spectroscopy Applied in Identification of Synthetic Drugs. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]
-
American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MDPI. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
National Center for Biotechnology Information (NCBI). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. bmglabtech.com [bmglabtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. irjpms.com [irjpms.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of 5-(Chloromethyl)-N-methyl-2-furamide
Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, have established it as a "privileged scaffold".[1][2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide delves into the potential research applications of a specific, yet underexplored, furan derivative: 5-(Chloromethyl)-N-methyl-2-furamide .
While direct research on this compound is nascent, its structural features—a reactive chloromethyl group and a furan-amide core—suggest a wealth of possibilities for innovative research in drug development and chemical biology. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing a scientifically-grounded exploration of its potential as a covalent probe, a scaffold for novel therapeutics, and a versatile synthetic building block.
Physicochemical Properties and Synthetic Accessibility
A foundational understanding of a molecule's properties is critical for its application. Below is a summary of the key physicochemical data for this compound.
| Property | Value |
| CAS Number | 872358-20-8 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Solid (predicted) |
The synthesis of this compound is conceptually straightforward, likely proceeding from the versatile and biomass-derivable platform molecule, 5-(chloromethyl)furfural (CMF).[6][7][8] The aldehyde group of CMF can be oxidized to a carboxylic acid, which can then be converted to the corresponding N-methylamide. This accessibility from a renewable feedstock enhances its attractiveness for sustainable chemical research.[9][10]
Potential Research Application 1: A Tunable Covalent Probe and Inhibitor
The most prominent feature of this compound is the chloromethyl group, a well-known electrophilic "warhead" in the design of covalent inhibitors.[11][12] Covalent drugs offer distinct advantages, including prolonged duration of action and high potency, by forming a stable bond with their target protein.[13][14]
Mechanism of Covalent Modification
The chloromethyl group can react with nucleophilic amino acid residues on a protein surface, such as cysteine, lysine, or histidine, via nucleophilic substitution.[15][16] This reaction is predicated on the close proximity and proper orientation of the molecule within a protein's binding pocket, which can be engineered through the non-covalent interactions of the furan-amide scaffold.
Figure 1: Proposed mechanism of covalent target modification.
Experimental Workflow: Screening for Covalent Inhibition
A tiered approach can be employed to identify protein targets of this compound.
-
Proteome-wide screening: Utilize activity-based protein profiling (ABPP) with a tagged version of the molecule to identify potential protein targets in cell lysates or live cells.
-
Target validation: Confirm direct binding and covalent modification of candidate proteins using techniques like mass spectrometry to identify the specific site of adduction.
-
Functional assays: Assess the biological consequences of covalent modification on the target protein's function (e.g., enzymatic activity, protein-protein interactions).
Figure 2: Experimental workflow for identifying and validating covalent targets.
Potential Research Application 2: A Scaffold for Novel Therapeutics
The furan-amide core of the molecule serves as an excellent starting point for the design of new therapeutic agents, leveraging the known biological activities of this chemical class.[17][18][19]
Antiviral and Anticancer Potential
Numerous furan derivatives have demonstrated potent antiviral and anticancer activities.[1][5][20][21] The mechanism of action often involves interference with key cellular processes or viral replication machinery. The N-methyl-2-furamide moiety can be considered a bioisosteric replacement for other common chemical groups in drug design, potentially offering improved pharmacokinetic properties or novel interactions with biological targets.[22][23][24]
Structure-Activity Relationship (SAR) Studies
This compound is an ideal candidate for initiating a structure-activity relationship (SAR) campaign. By systematically modifying different parts of the molecule, researchers can probe the chemical space to optimize for potency, selectivity, and desirable drug-like properties.
Figure 3: Key structural components for SAR studies.
Proposed Modifications for SAR Studies:
-
R1 (Chloromethyl Group): Replace with other electrophiles (e.g., fluoromethyl, vinyl sulfone, acrylamide) to modulate reactivity and target different nucleophiles.[25]
-
R2 (Furan Ring): Substitute with other five-membered heterocycles (e.g., thiophene, pyrrole) to explore bioisosteric replacements and alter electronic properties.
-
R3 (N-methyl-amide): Modify the amide substitution to influence solubility, membrane permeability, and hydrogen bonding capacity. For instance, incorporating larger alkyl groups or cyclic amines.[26][27][28]
Potential Research Application 3: A Versatile Synthetic Intermediate
Beyond its direct biological applications, this compound can serve as a valuable building block in organic synthesis. The reactivity of the chloromethyl group allows for its conversion into a variety of other functional groups through nucleophilic substitution.[29][30]
Potential Synthetic Transformations:
-
Synthesis of Amines: Reaction with primary or secondary amines to introduce diverse side chains.
-
Formation of Ethers and Thioethers: Reaction with alcohols or thiols.
-
Carbon-Carbon Bond Formation: Use in Friedel-Crafts type reactions or as a precursor for organometallic reagents.
These transformations open up avenues for the creation of libraries of novel furan-containing compounds for high-throughput screening in various disease models.
Conclusion and Future Directions
This compound represents a molecule of significant untapped potential. Its inherent reactivity, coupled with the privileged nature of the furan scaffold, positions it as a compelling tool for researchers in drug discovery and chemical biology. The proposed applications as a covalent probe, a scaffold for therapeutic development, and a versatile synthetic intermediate are grounded in established chemical principles and the extensive body of literature on related furan derivatives.
Future research should focus on the systematic exploration of these proposed avenues. The synthesis and biological evaluation of this compound and its analogues will undoubtedly unveil new and exciting opportunities for scientific advancement. This technical guide serves as a foundational roadmap for unlocking the full potential of this promising molecule.
References
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5). Available at: [Link]
-
Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
-
The Development of a Molecular Probe Capable of Identifying Natural Products Containing Furan Moieties. (2018). Thesis, Wesleyan University. Available at: [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(18), 10465–10482. Available at: [Link]
-
Pharmacological activity of furan derivatives. (2023). World Journal of Pharmaceutical Research, 12(13), 1025-1033. Available at: [Link]
-
Covalent Inhibitors. Cambridge MedChem Consulting. Available at: [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(18), 10465–10482. Available at: [Link]
-
Furan-modified PNA probes for covalent targeting and ligation of nucleic acids. (2023). Methods, 218, 210-223. Available at: [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2023). eScholarship, University of California. Available at: [Link]
-
Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. (2022). International Journal of Molecular Sciences, 23(23), 14999. Available at: [Link]
-
Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. (2021). Bioconjugate Chemistry, 32(9), 2011–2022. Available at: [Link]
-
One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. (2022). Molecular Diversity, 27(4), 1619–1638. Available at: [Link]
-
5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ResearchGate. Available at: [Link]
-
Project: Furan-modified peptide and protein ligands for covalent trapping onto cell-surface receptors. Ghent University Academic Bibliography. Available at: [Link]
-
Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. (2021). RSC Chemical Biology, 2(4), 1091-1113. Available at: [Link]
-
Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. (2021). Bioorganic Chemistry, 112, 104958. Available at: [Link]
-
Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. (1976). The Journal of Organic Chemistry, 41(17), 2835–2846. Available at: [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2023). Journal of Medicinal Chemistry, 66(24), 16493–16507. Available at: [Link]
-
Furan Derivatives and Their Role in Pharmaceuticals. (2022). American Journal of Bioscience and Clinical Integrity, 1(1). Available at: [Link]
-
Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]
-
Reaction of potassium cyanide with 2-(chloromethyl)furan. Chemistry Stack Exchange. Available at: [Link]
-
AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...). ResearchGate. Available at: [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. OUCI. Available at: [Link]
-
Charges of the three bioisosteric moieties (carboxylic acid, furan, and...). ResearchGate. Available at: [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2012). Der Pharma Chemica, 4(3), 1175-1179. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). Drug Hunter. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research, 13, 365–375. Available at: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (2024). Green Chemistry, 26(1), 108-132. Available at: [Link]
-
Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). (2021). Molecules, 26(16), 4991. Available at: [Link]
-
Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. (2013). PLoS ONE, 8(7), e68278. Available at: [Link]
-
5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ResearchGate. Available at: [Link]
-
Bioisosteres of Common Functional Groups. (2011). Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. (2021). Catalysts, 11(11), 1369. Available at: [Link]
-
Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. (2015). Drug Research, 65(3), 158-163. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry, 35(2). Available at: [Link]
-
Covalent binders in drug discovery. (2019). Progress in Medicinal Chemistry, 58, 1-32. Available at: [Link]
-
Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]
-
Recent trends in drug discovery of covalent binders: - can we move beyond cysteine?. Oncodesign Services. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(18), 6649. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent binders in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncodesign-services.com [oncodesign-services.com]
- 15. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological activity of furan derivatives [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biojournals.us [biojournals.us]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 26. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
electrophilic substitution reactions of N-methyl-2-furamide derivatives
An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-methyl-2-furamide Derivatives
Introduction: The Strategic Importance of Functionalized Furamides
Furan, a five-membered aromatic heterocycle, serves as a cornerstone scaffold in medicinal chemistry, agrochemicals, and materials science. Its derivatives, particularly N-substituted 2-furamides, are prevalent in numerous pharmacologically active compounds. The ability to precisely modify the furan ring through electrophilic aromatic substitution (EAS) is paramount for the rational design and synthesis of novel molecular entities. This guide provides a detailed exploration of the principles, regioselectivity, and field-proven methodologies governing the electrophilic substitution reactions of N-methyl-2-furamide, a representative and synthetically important substrate.
This document moves beyond simple procedural listings to explain the underlying causality of experimental choices, offering a framework for researchers and drug development professionals to predict reactivity and strategically functionalize this valuable heterocyclic system.
Part 1: Core Principles of Reactivity and Regioselectivity
The Furan Ring: An Electron-Rich Aromatic System
The furan ring is classified as an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the participation of one of the oxygen atom's lone pairs in the aromatic π-system, which increases the ring's electron density.
Electrophilic attack on an unsubstituted furan ring occurs predominantly at the α-positions (C2 and C5).[1][3] This regioselectivity is dictated by the superior stability of the cationic intermediate (σ-complex) formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge across three resonance structures, including a crucial structure where the charge is stabilized by the oxygen atom. In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[2][3]
Caption: Regioselectivity of electrophilic attack on the furan ring.
Electronic Influence of the N-methyl-2-furamide Substituent
In N-methyl-2-furamide, the substituent at the C2 position is an N-methylcarboxamide group (-CONHCH₃). This group exerts a powerful influence on the reactivity and regioselectivity of the furan ring.
-
Deactivating Nature: The amide group is strongly electron-withdrawing through both its inductive (-I) and resonance (-M) effects. This withdrawal of electron density deactivates the furan ring, making it less nucleophilic and less reactive towards electrophiles compared to unsubstituted furan. Consequently, harsher reaction conditions may be required, although care must be taken to avoid acid-catalyzed polymerization, a common side reaction for furan derivatives.[1][4]
-
Directing Effect: As an electron-withdrawing group, the N-methyl-2-furamide substituent directs incoming electrophiles to the meta-positions relative to itself, which are C4 and C5. However, the inherent preference of the furan ring for substitution at the α-position (C5) strongly reinforces the directing effect towards this position. The C3 position is deactivated by both the amide group and the ring's intrinsic properties. Therefore, electrophilic substitution on N-methyl-2-furamide is overwhelmingly expected to occur at the C5 position.
Caption: Directing effects on the N-methyl-2-furamide ring.
Part 2: Key Electrophilic Substitution Reactions and Protocols
This section details common electrophilic substitution reactions applied to the N-methyl-2-furamide scaffold. The protocols provided are generalized and should be adapted based on laboratory-specific conditions and substrate reactivity. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
The introduction of a nitro group (-NO₂) is a critical transformation for synthesizing intermediates for pharmaceuticals and dyes. Due to the acid sensitivity of the furan ring, strong acidic conditions (e.g., mixed HNO₃/H₂SO₄) are generally avoided to prevent polymerization.[5] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the preferred mild nitrating agent.[1][5]
-
Mechanism: Acetic anhydride reacts with nitric acid to form the nitronium ion (NO₂⁺), the active electrophile. The electron-rich furan ring attacks the nitronium ion, leading to the formation of a σ-complex, which is then deprotonated to restore aromaticity.
-
Regioselectivity: The reaction is highly selective for the C5 position, yielding N-methyl-5-nitro-2-furamide.
Table 1: Representative Data for Furan Nitration
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Furan | Ac₂O, HNO₃ | -10 °C to 0 °C, 1-2h | 2-Nitrofuran | ~75% |
| N-methyl-2-furamide | Ac₂O, HNO₃ | -10 °C to 0 °C | N-methyl-5-nitro-2-furamide | (Predicted High) |
Experimental Protocol: Nitration of N-methyl-2-furamide
-
Reagent Preparation (Acetyl Nitrate): In a flame-dried, three-necked flask under an inert atmosphere (N₂), cool acetic anhydride (5 eq.) to -10 °C using an acetone/dry ice bath. Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature does not rise above 0 °C. Stir the resulting solution for 15 minutes at -10 °C.[6]
-
Reaction: In a separate flask, dissolve N-methyl-2-furamide (1 eq.) in acetic anhydride and cool to -10 °C. Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30 minutes.
-
Monitoring: Allow the reaction to stir at -10 °C to 0 °C for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[6]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.
Caption: Workflow for the nitration of N-methyl-2-furamide.
Halogenation
Halogenation introduces a halogen atom (Cl, Br, I) onto the furan ring, providing a versatile handle for further synthetic transformations such as cross-coupling reactions. The high reactivity of furan means that the reaction proceeds readily, often without a Lewis acid catalyst, and requires careful control to prevent polyhalogenation.[7]
-
Mechanism: The halogen molecule (e.g., Br₂) becomes polarized and acts as the electrophile. The furan ring attacks the positive end of the dipole, leading to the formation of the σ-complex and displacement of a halide ion.
-
Regioselectivity: The reaction is highly selective for the C5 position.
Experimental Protocol: Bromination of N-methyl-2-furamide
-
Setup: Dissolve N-methyl-2-furamide (1 eq.) in a suitable solvent (e.g., dioxane, chloroform, or acetic acid) in a flask protected from light. Cool the solution to 0 °C.
-
Reagent Addition: Add a solution of bromine (1.05 eq.) in the same solvent dropwise with stirring. Maintain the temperature at 0-5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates full consumption of the starting material.
-
Work-up: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to consume any excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by chromatography or recrystallization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[8][9] It is particularly well-suited for furan derivatives.
-
Mechanism: The Vilsmeier reagent, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[10][11] This relatively weak electrophile attacks the furan ring at the C5 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.[10][11]
-
Regioselectivity: The reaction exclusively yields the C5-formylated product.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C. Add POCl₃ (1.5 eq.) dropwise with stirring, keeping the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add a solution of N-methyl-2-furamide (1 eq.) in DMF dropwise to the cold Vilsmeier reagent.
-
Heating: After the addition, allow the mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and facilitate hydrolysis of the iminium intermediate, stirring for 10-30 minutes.[8]
-
Isolation and Purification: Extract the product with an appropriate organic solvent. Wash the organic layers, dry, and purify the resulting aldehyde by column chromatography or recrystallization.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Conclusion
The electrophilic substitution of N-methyl-2-furamide is a predictable and synthetically valuable process. The electron-withdrawing N-methylcarboxamide group deactivates the furan ring compared to its parent heterocycle but strongly directs incoming electrophiles to the C5 position. Key to successful functionalization is the use of mild reaction conditions to circumvent the inherent acid sensitivity of the furan moiety, preventing undesirable polymerization. The methodologies outlined in this guide for nitration, halogenation, and formylation provide robust pathways to access 5-substituted N-methyl-2-furamide derivatives, which are critical building blocks for the development of novel therapeutics and advanced materials.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
- BenchChem. (2025). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity.
- University of Anbar. Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- Unknown Source. Electrophilic Substitution - Friedel-Crafts Acylation of Furan.
- ChemicalBook. (2022). Electrophilic Reactions of Furan.
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
- NROChemistry. Vilsmeier-Haack Reaction.
-
Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. Retrieved from [Link]
-
Natural Recapitulation of Organic Chemistry. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. Electrophilic substitution. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Methodological & Application
Synthesis of 5-(Chloromethyl)-N-methyl-2-furamide from 5-hydroxymethylfurfural: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide, a valuable building block in medicinal chemistry and materials science, starting from the bio-based platform chemical 5-hydroxymethylfurfural (HMF). The described three-step synthetic pathway involves the chlorination of HMF to 5-(chloromethyl)furfural (CMF), followed by oxidation to 5-(chloromethyl)-2-furoic acid, and culminating in an amidation reaction with methylamine. This document provides not only detailed, step-by-step protocols but also delves into the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Furan-Based Scaffolds
5-Hydroxymethylfurfural (HMF), readily derived from the dehydration of carbohydrates, is a cornerstone of modern biorefineries.[1] Its versatile chemical structure, featuring a furan ring, a hydroxymethyl group, and an aldehyde, allows for a multitude of chemical transformations into valuable derivatives.[2] Among these, this compound stands out as a key intermediate due to the presence of a reactive chloromethyl group, an amide functionality, and a stable furan core. These features make it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The conversion of HMF to this target molecule enhances its utility by introducing functionalities amenable to a wider range of coupling and derivatization reactions.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound from HMF is efficiently achieved through a three-step process. This strategy is designed to first introduce the chloro functionality, then oxidize the aldehyde to a carboxylic acid, and finally, form the amide bond.
Caption: Overall synthetic workflow from HMF to the target amide.
Step 1: Chlorination of 5-Hydroxymethylfurfural (HMF) to 5-(Chloromethyl)furfural (CMF)
The initial step involves the conversion of the hydroxymethyl group of HMF into a chloromethyl group. This is typically achieved via a nucleophilic substitution reaction, where a chloride ion displaces the hydroxyl group. The reaction is acid-catalyzed, proceeding through an SN1 mechanism in aqueous media.[3][4] The use of concentrated hydrochloric acid serves as both the catalyst and the chloride source.
Protocol: Synthesis of 5-(Chloromethyl)furfural (CMF)
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-hydroxymethylfurfural (1.0 eq) in dichloromethane (5 mL per gram of HMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 5-(chloromethyl)furfural.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| HMF | 1.0 eq |
| Conc. HCl | 2.0 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Step 2: Oxidation of 5-(Chloromethyl)furfural (CMF) to 5-(Chloromethyl)-2-furoic Acid
The second step involves the selective oxidation of the aldehyde group in CMF to a carboxylic acid. It is crucial to employ an oxidant that does not affect the chloromethyl group or the furan ring. Sodium chlorite (NaClO₂) in the presence of a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene, is an effective and mild oxidizing agent for this transformation. This method is adapted from established procedures for the oxidation of similar aldehydes.
Protocol: Synthesis of 5-(Chloromethyl)-2-furoic Acid
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
Sodium Chlorite (NaClO₂)
-
Monosodium Phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 5-(chloromethyl)furfural (1.0 eq) in tert-butanol (10 mL per gram of CMF).
-
Add a solution of monosodium phosphate (1.2 eq) in water (2 mL per gram of CMF).
-
Add 2-methyl-2-butene (4.0 eq) to the mixture.
-
In a separate flask, dissolve sodium chlorite (1.5 eq) in water (3 mL per gram of CMF) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 6-8 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| CMF | 1.0 eq |
| NaClO₂ | 1.5 eq |
| NaH₂PO₄ | 1.2 eq |
| 2-Methyl-2-butene | 4.0 eq |
| Solvent | tert-Butanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 6-8 hours |
| Typical Yield | 80-90% |
Step 3: Amidation of 5-(Chloromethyl)-2-furoic Acid with Methylamine
The final step is the formation of the amide bond between 5-(chloromethyl)-2-furoic acid and methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like 1-hydroxybenzotriazole (HOBt).
Protocol: Synthesis of this compound
Materials:
-
5-(Chloromethyl)-2-furoic acid
-
Methylamine solution (e.g., 40% in water or 2 M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-(chloromethyl)-2-furoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dichloromethane (15 mL per gram of carboxylic acid).
-
Add N,N-diisopropylethylamine (2.0 eq) to the mixture.
-
Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C and slowly add the methylamine solution (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
| Parameter | Value |
| Carboxylic Acid | 1.0 eq |
| Methylamine | 1.5 eq |
| EDC | 1.2 eq |
| HOBt | 1.2 eq |
| DIPEA | 2.0 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
Conclusion
The synthetic route presented herein provides a reliable and efficient method for the preparation of this compound from the readily available bio-based starting material, 5-hydroxymethylfurfural. The protocols are designed to be robust and scalable, offering researchers in various scientific disciplines access to this versatile furan-based building block. The detailed explanations of the reaction mechanisms and experimental choices are intended to empower scientists to adapt and optimize these procedures for their specific research needs.
References
-
Mascal, M. 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ResearchGate. [Link]
-
Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. Activation of the Maillard Reaction Product 5-(hydroxymethyl)furfural to Strong Mutagens via Allylic Sulfonation and Chlorination. PubMed. [Link]
-
Lourdes, C., et al. Chlorination of HMF towards CMF through SN1 mechanism under acid-catalysed conditions in aqueous media. ResearchGate. [Link]
-
Girisuta, B. Nucleophilic substitution of hydroxy-group (chlorination) of HMF into CMF. ResearchGate. [Link]
-
Wang, J., et al. Efficient 5-hydroxymethylfurfural production in ChCl-based deep eutectic solvents using boric acid and metal chlorides. PMC - NIH. [Link]
-
Karimi, S., et al. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). [Link]
- Mascal, M., & Dutta, S. Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
-
Lewkowski, J. Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC. [Link]
-
Rivas, S., et al. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Vilé, G., et al. 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. PubMed. [Link]
-
He, Y. C., et al. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]
- Mascal, M., & Dutta, S. Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
-
Cahana, A. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]
- Method for preparing 5-chloromethyl furfural.
-
Wang, Z., et al. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. [Link]
-
Karimi, S., et al. A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. ResearchGate. [Link]
-
Ishihara, K., et al. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]
-
Lewkowski, J. Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ResearchGate. [Link]
-
Nowak-Niedźwiecka, J., et al. Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. [Link]
-
Balaraman, E., et al. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Institute of Science. [Link]
Sources
Synthesis of 5-(Chloromethyl)-N-methyl-2-furamide: A Detailed Laboratory Protocol
Introduction: The Significance of Furan-Based Scaffolds
Furan derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The inherent reactivity and electronic properties of the furan ring make it a versatile scaffold in medicinal chemistry and drug development. Among these, 5-(Chloromethyl)-N-methyl-2-furamide holds significant potential as a key intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The presence of a reactive chloromethyl group and a secondary amide functionality allows for diverse downstream chemical modifications, enabling the exploration of new chemical space.
This application note provides a comprehensive, step-by-step laboratory-scale protocol for the synthesis of this compound. The procedure is designed for researchers and scientists in organic synthesis and drug discovery, with a focus on robust and reproducible methodology, underpinned by a thorough understanding of the reaction mechanisms and safety considerations.
Synthetic Strategy: A Two-Step Approach from a Bio-Renewable Precursor
The synthesis of this compound is efficiently achieved through a two-step process commencing with the readily available precursor, 5-(Chloromethyl)furfural (CMF). CMF itself is a valuable platform chemical that can be derived from biomass, adding a green chemistry perspective to this synthetic route.[1][2]
The overall synthetic pathway is depicted below:
A two-step synthesis of this compound.
Step 1 involves the direct and selective oxidation of the aldehyde functionality of CMF to an acid chloride, yielding 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). This transformation is efficiently carried out using tert-butyl hypochlorite, a reagent known for its ability to convert aldehydes to acid chlorides under mild conditions.[3]
Step 2 is the subsequent amidation of the in-situ generated or isolated CMFCC with methylamine. This nucleophilic acyl substitution reaction is a classic and highly efficient method for the formation of amides.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Grade | Supplier |
| 5-(Chloromethyl)furfural (CMF) | ≥97% | Commercially Available |
| tert-Butyl alcohol | ≥99.5% | Commercially Available |
| Sodium hypochlorite solution | ~5% aqueous | Commercially Available |
| Acetic acid, glacial | ≥99.7% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Methylamine solution | 40 wt. % in H₂O | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate | - | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves (nitrile gloves are not sufficient for handling CMF[2])
Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)
This procedure is adapted from the direct oxidation of CMF using tert-butyl hypochlorite.[3]
Protocol:
-
Preparation of tert-Butyl Hypochlorite Solution: In a fume hood, to a well-stirred and ice-cooled solution of 5% aqueous sodium hypochlorite (1.2 equivalents), add glacial acetic acid (1.2 equivalents). Then, slowly add tert-butyl alcohol (1.0 equivalent) while maintaining the temperature below 10 °C. Stir the mixture for 15-20 minutes. The upper organic layer containing tert-butyl hypochlorite is then carefully separated.
-
Oxidation of CMF: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Chloromethyl)furfural (CMF) (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Reaction: To the CMF solution, add the freshly prepared tert-butyl hypochlorite solution (1.1 equivalents) dropwise at room temperature. The reaction is exothermic and should be monitored. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the CMF spot.
-
Work-up (Option A - In-situ use): The resulting solution of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) in dichloromethane can be used directly in the next step without further purification.
-
Work-up (Option B - Isolation): For isolation, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and excess reagents. The crude CMFCC, a pale-yellow oil, should be handled with care due to its lachrymatory and corrosive nature.
Step 2: Synthesis of this compound
This procedure is a general method for the amidation of an acid chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the solution of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) (1.0 equivalent) in anhydrous dichloromethane from the previous step. Cool the flask in an ice bath.
-
Addition of Methylamine: To the cooled CMFCC solution, add a 40% aqueous solution of methylamine (2.2 equivalents) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. A white precipitate of methylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours.
-
Monitoring the Reaction: The reaction can be monitored by TLC by observing the disappearance of the CMFCC spot and the appearance of the product spot.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add water to dissolve the precipitated salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid or oil.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.0-7.2 ppm (d, 1H, furan H)
-
δ ~6.4-6.6 ppm (d, 1H, furan H)
-
δ ~4.6 ppm (s, 2H, -CH₂Cl)
-
δ ~3.0 ppm (d, 3H, N-CH₃)
-
δ (broad s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160-162 ppm (C=O)
-
δ ~152-154 ppm (C-O of furan)
-
δ ~148-150 ppm (C-C=O of furan)
-
δ ~118-120 ppm (CH of furan)
-
δ ~112-114 ppm (CH of furan)
-
δ ~36-38 ppm (-CH₂Cl)
-
δ ~26-28 ppm (N-CH₃)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product.
-
Melting Point: To be determined experimentally.
Safety Precautions
It is imperative to conduct all steps of this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
5-(Chloromethyl)furfural (CMF): This compound is corrosive and can cause severe skin burns and eye damage.[4] It is also suspected of causing cancer.[4] Standard nitrile gloves may not offer adequate protection.[2] It is advisable to use thicker, more resistant gloves and handle the compound with extreme care.
-
tert-Butyl hypochlorite: This reagent is a strong oxidizing agent and can be unstable. It should be freshly prepared and handled with care, avoiding exposure to heat and light.
-
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC): As an acid chloride, this intermediate is expected to be corrosive and a lachrymator. It will react violently with water and other nucleophiles.
-
Methylamine: This is a flammable and corrosive substance. It has a strong, unpleasant odor and is a respiratory irritant. Handle the aqueous solution with care, ensuring good ventilation.
Conclusion
This application note details a robust and efficient two-step synthesis for this compound from the bio-renewable precursor 5-(Chloromethyl)furfural. The protocol emphasizes safe laboratory practices and provides a clear, logical workflow for researchers in the fields of organic synthesis and medicinal chemistry. The successful synthesis of this versatile intermediate will enable further exploration of novel furan-based compounds with potential applications in drug discovery and materials science.
References
- Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules.
- Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Request PDF.
- A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.
- 5-Chloromethylfurfural. Wikipedia.
- Efficient Synthesis and Purification of 2-Furoyl Chloride: Wh
- Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
- Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase. PubMed.
- Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastew
- Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastew
- 5-(Chloromethyl)furfural | CAS 1623-88-7. SCBT.
- 5-Chloromethylfurfural | C6H5ClO2 | CID 74191. PubChem.
- 2-methyl 5-(methyl thio) furan, 13678-59-6. The Good Scents Company.
Sources
- 1. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(Chloromethyl)-N-methyl-2-furamide as a Versatile Bifunctional Intermediate in Synthetic Chemistry
Introduction: Unlocking the Potential of a Furan-Based Building Block
5-(Chloromethyl)-N-methyl-2-furamide is a bifunctional chemical intermediate poised for significant utility in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure uniquely combines a highly reactive electrophilic center—the "benzylic-like" chloromethyl group—with a directing and modulating N-methylamide moiety on a stable furan scaffold.
The furan ring system is a prevalent motif in numerous natural products and commercial drugs. The chloromethyl group at the 5-position acts as a potent alkylating agent, susceptible to facile nucleophilic displacement (SN2) reactions. This reactivity is analogous to that of benzylic chlorides, allowing for the straightforward introduction of diverse functionalities such as amines, thiols, alcohols, and carbanions.[1] Concurrently, the N-methyl-2-furamide group can participate in hydrogen bonding, influence molecular conformation, and serve as a handle for further chemical elaboration.
This document provides researchers, scientists, and drug development professionals with a detailed guide to the core reactivity, practical applications, and step-by-step protocols for leveraging this compound in complex molecule synthesis.
Physicochemical Properties & Safety Profile
Before utilization, a thorough understanding of the compound's properties and handling requirements is essential.
| Property | Value | Source |
| CAS Number | 872358-20-8 | [2] |
| Molecular Formula | C7H8ClNO2 | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Safety & Handling Summary: Safety data for this specific compound is limited; therefore, precautions are based on analogous structures like 5-(chloromethyl)furfural (CMF) and other chloromethylated heterocycles.[4][5][6] These compounds are typically classified as corrosive, toxic, and skin sensitizers.
| Hazard Class | Precautionary Action |
| Corrosive | Causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and impermeable gloves. Handle only in a certified chemical fume hood.[4] |
| Acute Toxicity | Harmful if swallowed and may be toxic in contact with skin.[4] Avoid all direct contact. Use engineering controls like a fume hood to prevent inhalation of any dust or vapors.[6] |
| Handling | Avoid formation of dust and aerosols. Ensure adequate ventilation. An eye wash station and safety shower must be readily accessible.[6] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with all local, state, and federal regulations. |
Core Reactivity and Mechanistic Principles
The primary utility of this compound stems from the high reactivity of the C-Cl bond.
3.1 Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is an excellent electrophile. The adjacent furan ring stabilizes the transition state of SN2 reactions, much like a phenyl ring does for a benzylic halide. This allows for efficient reactions with a wide range of soft and hard nucleophiles under relatively mild conditions.
Causality Behind Reactivity: The oxygen atom in the furan ring can donate electron density through resonance, stabilizing the partial positive charge that develops on the methylene carbon during the SN2 transition state. This electronic effect significantly lowers the activation energy for substitution compared to a simple alkyl chloride.
3.2 Furan Ring Reactivity - A Note of Caution: While the chloromethyl group is the primary site of reaction, the furan ring itself can react under certain conditions. In protic solvents, reactions with some nucleophiles (like cyanide) on 2-(chloromethyl)furans have shown substitution not only at the methylene carbon but also at the C5 position of the furan ring (a cine-substitution).[1][7] For most applications targeting SN2 displacement at the chloromethyl group, using aprotic solvents (e.g., DMF, THF, Acetonitrile) and appropriate bases is crucial to ensure regioselectivity.
Application Protocol 1: Synthesis of a Bioactive Scaffold via N-Alkylation
This protocol details the use of this compound to synthesize a key fragment for a hypothetical drug candidate, illustrating its role in constructing complex molecular architectures relevant to medicinal chemistry.[8][9] The target is the N-alkylation of a primary amine.
Principle: This is a classic SN2 reaction where the amine nucleophile displaces the chloride leaving group. A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
Protocol: Synthesis of N-((5-(N-methylcarbamoyl)furan-2-yl)methyl)aniline
-
Reagent Preparation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add this compound (1.0 eq, 500 mg).
-
Dissolve the starting material in anhydrous Dimethylformamide (DMF, 10 mL).
-
-
Addition of Reactants:
-
Add aniline (1.1 eq) to the solution via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirring solution at room temperature. Rationale: DIPEA is a bulky, non-nucleophilic base that will scavenge the proton from the amine after it attacks the electrophile, driving the reaction to completion without forming a quaternary ammonium salt with the starting material.
-
-
Reaction Monitoring:
-
Stir the reaction at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be visualized by UV light. The product should appear as a new, less polar spot. The reaction is typically complete within 2-4 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (disappearance of the chloromethyl starting material), cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% Ethyl Acetate in Hexanes) to isolate the pure product.
-
-
Characterization:
-
Obtain 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the final compound.
-
Experimental Workflow: N-Alkylation
Caption: Workflow for immobilizing the intermediate onto Wang resin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Protocol 1) | 1. Inactive nucleophile (amine).2. Insufficient base.3. Low reaction temperature. | 1. Check purity of amine.2. Add an additional 0.5 eq of DIPEA.3. Increase temperature to 60-70 °C. |
| Multiple Products Observed by TLC | 1. Reaction of base with starting material.2. Side reactions on the furan ring. | 1. Ensure a non-nucleophilic base (DIPEA) is used.2. Confirm the use of an aprotic solvent like DMF or THF. [7] |
| Low Loading on Resin (Protocol 2) | 1. Incomplete swelling of resin.2. Insufficient activation (deprotonation).3. Steric hindrance. | 1. Ensure resin is fully swollen before adding reagents.2. Use fresh, high-quality NaH.3. Increase reaction time or temperature (to 40°C). |
| Product is Difficult to Purify | Residual DMF from work-up. | Ensure thorough washing with water and brine during the extraction phase. A high-vacuum line can also help remove final traces of DMF. |
References
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. [Link]
-
Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem, 14, 303-305. Available from eScholarship, UC Davis. [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(6), 3283-3286. Available from ResearchGate. [Link]
-
NotVance. (2017). Reaction of potassium cyanide with 2-(chloromethyl)furan. Chemistry Stack Exchange. [Link]
-
Mascal, M. (2017). t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. ResearchGate. [Link]
-
Al-Naddaf, Q., et al. (2023). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. OUCI. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity. Product Page. [Link]
-
Al-Naddaf, Q., et al. (2023). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 13(7), 1058. [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(6), 3283-3286. [Link]
-
Dutta, S., et al. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering, 10(18), 5873–5883. [Link]
-
Karimi, S., et al. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]
-
Gundu, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]
-
Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1383. [Link]
-
Karimi, S., et al. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry. Available from ResearchGate. [Link]
-
de Mattos, M. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144. [Link]
-
Hansen, T. V., & Le, K. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4786. [Link]
-
Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193-1206. [Link]
-
Pevzner, L. M. (2007). Synthesis of 2,5-Dialkyl-3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. Russian Journal of General Chemistry, 77(9), 1618-1622. Available from ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | 1210002-70-2 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-(Chloromethyl)-N-methyl-2-furamide for Biological Screening Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This application note provides a detailed guide for the derivatization of 5-(Chloromethyl)-N-methyl-2-furamide , a versatile building block, to generate a diverse library of novel compounds for high-throughput biological screening. We present the underlying chemical principles, step-by-step synthetic protocols, and a strategic workflow for subsequent biological evaluation. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery to efficiently explore new chemical space and identify promising lead compounds.
Introduction: The Strategic Value of the Furan Scaffold
Furan derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent pharmacological activities.[2][4] These activities span a remarkable range, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][5] The furan nucleus often serves as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, bioavailability, and receptor-binding interactions.[1][6]
The generation of small molecule libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery.[7][8] The strategic selection of a core scaffold is critical to the success of these campaigns. This compound is an ideal starting scaffold for library synthesis due to two key features:
-
The Privileged Furan Core: The inherent biological relevance of the furan ring system provides a strong foundation for discovering new bioactive molecules.
-
A Reactive Chemical Handle: The 5-(chloromethyl) group is a highly reactive electrophilic site, primed for nucleophilic substitution, allowing for the facile and diverse introduction of a wide array of functional groups.[9][10]
This guide provides the necessary protocols to leverage this reactivity, transforming a single building block into a comprehensive library of drug-like molecules ready for biological interrogation.
Chemical Principles: The Nucleophilic Substitution Pathway
The primary route for the derivatization of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The reactivity of the substrate is governed by several factors:
-
Electrophilic Carbon: The carbon atom of the chloromethyl group is rendered highly electrophilic by the inductive effect of the adjacent chlorine atom.
-
Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Furan Ring Activation: The furan ring itself influences the reactivity. The C-Cl bond is analogous to a benzylic halide, which is known to be highly susceptible to SN2 attack due to stabilization of the transition state.[11]
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the displacement of the chloride leaving group in a single, concerted step. A base is often required to deprotonate the nucleophile (e.g., a phenol or a secondary amine) or to neutralize the HCl generated if the starting material is in a hydrochloride form.[12]
Caption: General SN2 mechanism for derivatization.
Experimental Workflow and Protocols
General Derivatization Workflow
The process of synthesizing a library from this compound follows a standardized workflow from reaction setup to final product characterization. This systematic approach ensures reproducibility and high purity of the final compounds.
Caption: Standard workflow for library synthesis.
Protocol 1: Synthesis of N-Substituted Derivatives (Amine Nucleophiles)
This protocol outlines a general procedure for the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, aniline) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq), base (2.0 eq), and anhydrous solvent (approx. 0.1 M concentration relative to the starting material).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts if K₂CO₃ was used. Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure product.
Scientist's Note: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the chloromethyl group to the corresponding alcohol. K₂CO₃ is a mild base suitable for many amines; however, a stronger, non-nucleophilic base like triethylamine may be preferable for less reactive amines.[12]
Protocol 2: Synthesis of Ether Derivatives (Phenol & Alcohol Nucleophiles)
This protocol describes a general procedure for the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Phenol or Alcohol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flask under an inert atmosphere, suspend the base (NaH or K₂CO₃) in the anhydrous solvent.
-
If using NaH, cool the suspension to 0 °C. Add a solution of the phenol or alcohol (1.1 eq) in the same solvent dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C. Monitor by TLC or LC-MS (typically 2-8 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench with water (dropwise addition, especially if NaH was used).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scientist's Note: Sodium hydride is a very strong base and must be handled with extreme care. It reacts violently with water. For sensitive substrates, the milder base K₂CO₃ in DMF at elevated temperatures is a safer and often effective alternative.[13]
Library Design and Diversification
A diverse library can be created by employing a variety of nucleophiles. The table below provides a starting point for reagent selection.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | General Conditions (Base, Solvent) |
| Nitrogen | Morpholine | Aminomethyl (Morpholinomethyl) | K₂CO₃, MeCN, 60 °C |
| Aniline | Aminomethyl (Anilinomethyl) | Et₃N, DMF, 80 °C | |
| Sodium Azide (NaN₃) | Azidomethyl | NaN₃, DMF/H₂O, RT | |
| Oxygen | Phenol | Aryl Ether (Phenoxymethyl) | NaH, THF, 0 °C to RT |
| 4-Methoxybenzyl alcohol | Alkyl Ether | K₂CO₃, DMF, 70 °C | |
| Acetic Acid | Ester (Acetoxymethyl) | Cs₂CO₃, MeCN, RT | |
| Sulfur | Thiophenol | Thioether (Phenylthiomethyl) | K₂CO₃, MeCN, RT |
| Sodium thiomethoxide | Thioether (Methylthiomethyl) | NaSMe, EtOH, RT |
Scientist's Note: The azidomethyl derivative is a particularly useful intermediate. The azide can be readily reduced (e.g., via catalytic hydrogenation) to a primary amine, which can then be further functionalized, adding another layer of diversity to the library.[14]
Biological Screening Cascade
Once the library of derivatives is synthesized and purified, the next phase is biological screening to identify "hits"—compounds that exhibit a desired biological activity. This process follows a structured cascade to ensure efficiency and minimize false positives.[7][15]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cetjournal.it [cetjournal.it]
- 10. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HiT Screening Libraries | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: Strategic Use of 5-(Chloromethyl)-N-methyl-2-furamide in Nucleophilic Substitution Reactions
Introduction: A Versatile Furanic Building Block
5-(Chloromethyl)-N-methyl-2-furamide is an emerging bifunctional molecule poised for significant application in medicinal chemistry and materials science. As a derivative of the versatile bio-based platform molecule 5-(chloromethyl)furfural (CMF), it offers a stable yet highly reactive electrophilic center for synthetic elaboration.[1][2][3] The molecule features a furan core, an N-methylamide group at the 2-position, and a crucial chloromethyl group at the 5-position.
The primary locus of reactivity is the chloromethyl group. The furan ring's electronic nature, akin to a benzylic system, renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack, with the chloride ion acting as an excellent leaving group.[4] This reactivity profile enables the facile introduction of a wide array of functional groups through SN2-type mechanisms, making it a cornerstone for building molecular complexity. The N-methylamide moiety, in turn, provides a site for hydrogen bonding and can modulate the overall physicochemical properties, such as solubility and target engagement, in a final drug candidate.[5]
This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles and delivers detailed, field-tested protocols for its strategic application.
The Mechanistic Landscape: SN2 Displacement at the Furan Core
The synthetic utility of this compound is dominated by the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl carbon. The electron-withdrawing character of the furan ring system, combined with the inherent polarity of the C-Cl bond, primes this position for attack.
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom as the chloride leaving group departs. This process results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
Caption: Generalized SN2 mechanism at the chloromethyl position.
Key factors influencing the reaction rate and success include the nucleophilicity of the attacking species, the choice of solvent, and the method for neutralizing the hydrochloric acid (HCl) byproduct. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophile's salt without strongly solvating the anion, thus preserving its nucleophilicity.
Core Applications & Experimental Protocols
The following sections detail protocols for reacting this compound with representative nitrogen, oxygen, and sulfur nucleophiles.
Reaction with Amine Nucleophiles: Synthesis of Furyl-Amines
The alkylation of primary and secondary amines is a fundamental transformation in drug discovery. This reaction provides a direct route to compounds containing the valuable 5-(aminomethyl)furan scaffold.[6][7]
Caption: Standard workflow for amine alkylation.
Protocol 3.1: Synthesis of N-methyl-5-((morpholino)methyl)-2-furamide
-
Rationale: This protocol uses morpholine as a representative secondary amine and potassium carbonate as a mild, inexpensive inorganic base to neutralize the HCl formed during the reaction. Acetonitrile is chosen as the solvent for its favorable properties in SN2 reactions and its relatively easy removal.[8]
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACN), anhydrous (0.2 M concentration relative to the limiting reagent)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile via syringe to achieve a 0.2 M concentration.
-
Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
-
Scientist's Note: For less reactive amines, a higher boiling point solvent like N,N-Dimethylformamide (DMF) may be used, and the temperature can be increased. The use of 1.2 equivalents of the amine ensures efficient reaction while minimizing potential purification challenges from excess amine.
Reaction with Thiol Nucleophiles: Synthesis of Furyl-Thioethers
Thiols are potent nucleophiles and react readily with this compound to form stable thioethers.[9][10] Due to the higher acidity of thiols compared to alcohols, a weaker base is often sufficient to generate the thiolate anion in situ.
Protocol 3.2: Synthesis of N-methyl-5-((phenylthio)methyl)-2-furamide
-
Rationale: This protocol demonstrates the reaction with an aromatic thiol. Triethylamine (Et₃N) is used as a soluble organic base that forms a hydrochloride salt, which can be easily removed during aqueous workup. DMF is an excellent polar aprotic solvent for this transformation.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (0.3 M)
-
Diethyl ether (Et₂O)
-
1 M aq. HCl
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq), followed by the dropwise addition of thiophenol (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Track the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove Et₃N), water, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude thioether is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Confirm the identity and purity of the product using NMR and HRMS.
-
-
Troubleshooting: Aliphatic thiols are often more nucleophilic and may react faster or at lower temperatures. If the reaction is sluggish, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
Reaction with Azide: Gateway to Amines and Triazoles
The substitution with an azide ion is a highly valuable transformation. The resulting organic azide is a stable intermediate that can be readily converted to a primary amine via reduction or used in copper-catalyzed or strain-promoted "click" chemistry to form triazoles.[11][12]
Protocol 3.3: Synthesis of 5-(Azidomethyl)-N-methyl-2-furamide
-
Rationale: Sodium azide is an excellent nucleophile for SN2 reactions. DMSO is used as the solvent due to its high polarity and ability to dissolve sodium azide. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (0.4 M)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
-
-
Procedure:
-
CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which generates toxic hydrazoic acid gas.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 50 °C and stir for 3-5 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel with a mixture of ethyl acetate and water.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water (3-4x) to remove DMSO, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo. Note: Do not heat the azide product to high temperatures during concentration.
-
-
Purification & Characterization:
-
The crude azide can often be used directly in the next step. If purification is required, it can be performed via careful flash column chromatography.
-
Characterize the product by ¹H NMR and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide stretch). Mass spectrometry will also confirm the product.
-
Summary of Reactivity & Conditions
The versatility of this compound allows for a broad range of synthetic outcomes based on the choice of nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Secondary Amine (e.g., Piperidine) | K₂CO₃, Et₃N | ACN, DMF | 25 - 80 | 75 - 95 |
| Oxygen | Phenol (e.g., 4-Methoxyphenol) | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 50 - 100 | 70 - 90 |
| Oxygen | Alcohol (e.g., Benzyl Alcohol) | NaH, NaOMe | THF, DMF | 0 - 60 | 65 - 85 |
| Sulfur | Thiol (e.g., Ethanethiol) | Et₃N, DBU | DMF, THF | 0 - 25 | 85 - 98 |
| Halogen | Iodide (Finkelstein) | (NaI) | Acetone | Reflux | >90 (in situ) |
| Azide | Sodium Azide (NaN₃) | None needed | DMSO, DMF | 25 - 60 | 80 - 95 |
| Carbon | Cyanide (e.g., KCN) | Phase Transfer Cat. | ACN/H₂O | 50 - 80 | 60 - 80 |
Note: Yields are estimates based on analogous systems and may vary depending on the specific substrate and reaction scale.
References
-
Teixeira, A. R., et al. (2024). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 109, 265-270. [Link]
-
Giorgianni, G., et al. (2024). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
-
Mills, K. V., et al. (2020). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
-
Al-Mughaid, H., et al. (2023). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
-
Karimi, S., et al. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Pevzner, L. M. (2025). Synthesis of 2,5-Dialkyl-3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. ResearchGate. [Link]
-
Lin, T. S., et al. (1981). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry. [Link]
-
Koo, I. S., et al. (1998). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Rosini, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
-
Karimi, S., et al. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. ResearchGate. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
St. Amant, A., et al. (2024). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]
-
Organic Chemistry Tutor. (2014). Using Nucleophilic Substitution in Synthesis. YouTube. [Link]
-
Alam, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. [Link]
-
Emami, S., et al. (2022). N-Dealkylation of Amines. PubMed Central. [Link]
-
Ditzler, L. R., et al. (2021). Prebiotic thiol-catalyzed thioamide bond formation. PubMed Central. [Link]
-
Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry. [Link]
-
Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
Li, G., et al. (2019). Preparation of 5-(Aminomethyl)-2-furanmethanol by Direct Reductive Amination of 5-Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA-15 Catalyst. ResearchGate. [Link]
-
PubChem. 5-Methylfurfuryl alcohol. National Institutes of Health. [Link]
-
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Wang, D., et al. (2025). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. Inorganic Chemistry. [Link]
-
PubChem. 5-Chloro-2-methylaniline. National Institutes of Health. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles [escholarship.org]
- 3. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Chloromethyl)-N-methyl-2-furamide in Medicinal Chemistry
Foreword: Unlocking the Potential of a Versatile Furan Building Block
In the landscape of medicinal chemistry, the furan ring system is a privileged scaffold, present in numerous bioactive molecules and approved therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for drug design. Within the diverse family of furan-containing synthons, "5-(Chloromethyl)-N-methyl-2-furamide" emerges as a compound of significant interest. While specific literature on this exact molecule is nascent, its structural components—the reactive chloromethyl group and the N-methylamide moiety—position it as a highly valuable and versatile intermediate for the synthesis of novel chemical entities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated applications of this compound. By drawing logical parallels from well-documented, structurally related analogs such as 5-(Chloromethyl)furfural (CMF) and methyl 5-(chloromethyl)-2-furoate, we will explore its synthetic utility and potential in constructing libraries of compounds for therapeutic discovery. The protocols and insights presented herein are designed to be a practical resource, empowering chemists to effectively integrate this promising building block into their research and development workflows.
Compound Profile and Strategic Importance
Chemical Structure and Properties:
-
IUPAC Name: 5-(Chloromethyl)-N-methylfuran-2-carboxamide
-
CAS Number: 872358-20-8[1]
-
Molecular Formula: C₇H₈ClNO₂[2]
-
Key Structural Features:
-
Furan Core: A five-membered aromatic heterocycle that serves as the central scaffold.
-
Chloromethyl Group (-CH₂Cl): A highly reactive electrophilic site, making the compound an excellent alkylating agent for a wide range of nucleophiles. This is the primary handle for synthetic diversification.
-
N-methyl-2-furamide Moiety (-C(O)NHCH₃): This functional group influences the electronic properties of the furan ring and provides a hydrogen bond donor and acceptor, which can be crucial for target engagement in the final molecule. The N-methyl group can also impart favorable pharmacokinetic properties, such as increased metabolic stability or altered solubility, a concept often explored in drug discovery known as the "magic methyl" effect[3].
-
The presence of the chlorine atom is particularly significant in medicinal chemistry. Halogen atoms, especially chlorine, can profoundly impact a molecule's potency, metabolic stability, and pharmacokinetic profile through various mechanisms including steric and electronic effects, and the formation of halogen bonds[4]. There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in drug design[4][5].
Core Application: A Versatile Electrophile for Nucleophilic Substitution
The primary utility of this compound lies in its capacity to act as an electrophile in Sₙ2 reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide array of nucleophiles. This allows for the straightforward introduction of the 5-(N-methyl-2-carboxamido)furan-2-yl)methyl moiety into a target molecule.
General Reaction Workflow
The general workflow for utilizing this reagent involves the reaction of this compound with a suitable nucleophile in the presence of a base and an appropriate solvent.
Caption: General workflow for nucleophilic substitution using this compound.
Experimental Protocols: Harnessing the Reactivity
The following protocols are adapted from established procedures for analogous chloromethylfuran derivatives and serve as a robust starting point for experimentation with this compound.
Protocol 1: Synthesis of N-Substituted Aminomethylfurans
This protocol details the reaction with a primary or secondary amine, a common transformation in the synthesis of bioactive molecules.
Objective: To synthesize 5-(((benzylamino)methyl)-N-methyl-2-furamide.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration). Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Workup:
-
Once the reaction is complete, filter the solid K₂CO₃ and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 5-(((benzylamino)methyl)-N-methyl-2-furamide.
Causality and Self-Validation:
-
Base (K₂CO₃): A non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.
-
Monitoring: Regular monitoring by TLC or LC-MS is a critical checkpoint to determine the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or unnecessary heating.
-
Aqueous Workup: The washing steps are crucial to remove any remaining base, salts, and water-soluble impurities, ensuring a cleaner crude product for purification.
Protocol 2: Synthesis of Thioether Derivatives
This protocol describes the reaction with a thiol, leading to the formation of a thioether linkage, a common motif in various therapeutic agents.
Objective: To synthesize 5-(((benzylthio)methyl)-N-methyl-2-furamide.
Materials:
-
This compound
-
Benzyl mercaptan
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Base and Nucleophile: Add Cesium Carbonate (1.5 eq) followed by the dropwise addition of benzyl mercaptan (1.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Thiol reactions are often rapid and may be complete within 1-4 hours.
-
Workup:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired thioether.
Expertise-Driven Choices:
-
Base (Cs₂CO₃): Cesium carbonate is often used in reactions with less reactive nucleophiles or to improve reaction rates due to the "cesium effect," which enhances the nucleophilicity of the thiol.
-
Solvent (DMF): DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cation of the base and leaving the nucleophilic anion more reactive.
Potential Medicinal Chemistry Applications (Informed by Analogs)
The true value of this compound is realized in the biological activities of the molecules it can help create. Based on the applications of its close analog, methyl 5-(chloromethyl)-2-furoate, we can anticipate its utility in developing novel therapeutics across several target classes.[6]
| Therapeutic Target/Area | Example Application of Analog | Potential for this compound Derivatives | Reference |
| Histone Deacetylase (HDAC) Inhibitors | Used in the synthesis of conjugated hydroxamic acids as potent anti-tumor HDAC inhibitors. | The furan scaffold can serve as a "cap" group, with the substituted side chain interacting with the zinc-binding domain of the enzyme. | [6] |
| NMDA Receptor Modulators | Served as a starting material for furan-2-carboxamide analogues as positive allosteric modulators. | Derivatives can be synthesized to explore structure-activity relationships for modulating NMDA receptor function, relevant for neurological disorders. | [6] |
| Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists | Employed in the synthesis of novel guanidine-derived non-peptide GnRH receptor antagonists. | Could be a key building block for new treatments for hormone-dependent pathologies like prostate and breast cancer. | [6] |
| Antiviral Agents | 5-(hydroxymethyl) and 5-(azidomethyl) derivatives of deoxyuridine show inhibition of herpes simplex virus replication. The chloromethyl group is a precursor to these functionalities. | Can be used to synthesize nucleoside analogs where the furan moiety mimics the sugar ring, potentially leading to novel antiviral compounds. | [7] |
| Anticoagulants | The 5-chlorothiophene-2-carboxamide moiety is a key component of the oral, direct Factor Xa inhibitor Rivaroxaban. | The analogous 5-substituted-N-methyl-2-furamide scaffold can be explored for the development of new antithrombotic agents. | [8] |
Concluding Remarks
This compound represents a potent and versatile building block for medicinal chemists. Its predictable reactivity through the chloromethyl handle allows for the systematic and efficient generation of diverse molecular architectures around a privileged furan core. By leveraging the established chemistry of its analogs, researchers can confidently employ this reagent in their synthetic campaigns to explore new chemical space and accelerate the discovery of novel therapeutic agents. The protocols and applications outlined in this guide provide a solid foundation for initiating such investigations, with the ultimate goal of translating synthetic ingenuity into impactful medicines.
References
-
Karimi, S., Gharouni Fattah, S., Li, Z., et al. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry, 2025, Advance Article. [Link]
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
-
CP Lab Safety. This compound, 95% Purity, C7H8ClNO2, 5 grams. [Link]
-
Karimi, S., et al. (2025). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
-
Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100158. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74191, 5-Chloromethylfurfural. [Link]
-
Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193–1206. [Link]
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link]
-
de Oliveira, P. D., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
-
ResearchGate. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. [Link]
-
Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 213, 113165. [Link]
-
Pipitone, G., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. [Link]
-
Kotchevar, A. T., Perrey, D. A., & Uckun, F. M. (2002). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Drug Development and Industrial Pharmacy, 28(2), 143–149. [Link]
-
Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107–3111. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ACS Omega, 8(46), 44023–44030. [Link]
-
Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(17), 5422–5434. [Link]
-
Global Substance Registration System. METHYL 5-CHLOROMETHYL-2-FUROATE. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 7. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
The Versatile Synthon: Application Notes for 5-(Chloromethyl)-N-methyl-2-furamide in Agrochemical Discovery
Introduction: The Furan Scaffold in Modern Crop Protection
The furan ring system is a cornerstone in contemporary agrochemical design, prized for its metabolic stability, favorable toxicological profile, and versatile reactivity. Its incorporation into molecular frameworks has led to the development of potent fungicides, insecticides, and herbicides.[1] Within this chemical class, 5-(Chloromethyl)-N-methyl-2-furamide emerges as a highly strategic building block. Its bifunctional nature—a reactive chloromethyl group for nucleophilic substitution and a stable N-methylamide moiety—provides a robust platform for the synthesis of diverse and biologically active compounds. This guide details the synthesis of this key intermediate and its subsequent elaboration into exemplary insecticidal and fungicidal candidates, providing researchers with the foundational protocols to accelerate their discovery programs.
Core Synthesis: Preparation of this compound (1)
The synthesis of the title compound is a straightforward, two-step process commencing from the bio-derived platform chemical, 5-(chloromethyl)furfural (CMF).[2] The causality behind this synthetic route is efficiency and high yield. The initial oxidation provides a stable acid chloride, which readily undergoes amidation.
Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC)
The first step involves the selective oxidation of the aldehyde group of CMF to an acid chloride. This transformation is critical as it activates the carbonyl group for the subsequent amidation.
-
Protocol:
-
To a stirred solution of 5-(chloromethyl)furfural (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add tert-butyl hypochlorite (1.1 eq) dropwise at 0 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 5-(chloromethyl)furan-2-carbonyl chloride, which can be used in the next step without further purification.
-
Step 2: Amidation to this compound (1)
The reaction of the crude CMFCC with methylamine hydrochloride in the presence of a base affords the target compound. The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]
-
Protocol:
-
Dissolve methylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-(chloromethyl)furan-2-carbonyl chloride (1.0 eq) in dichloromethane to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1) as a solid.
-
| Compound | Starting Material | Key Reagents | Typical Yield |
| This compound (1) | 5-(chloromethyl)furfural | tert-butyl hypochlorite, methylamine HCl, TEA | >80% (2 steps) |
digraph "Synthesis_of_Building_Block" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];CMF [label="5-(Chloromethyl)furfural"]; CMFCC [label="5-(Chloromethyl)furan-\n2-carbonyl chloride"]; Target [label="5-(Chloromethyl)-N-methyl-\n2-furamide (1)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CMF -> CMFCC [label=" t-BuOCl, DCM "]; CMFCC -> Target [label=" CH3NH2.HCl, Et3N, DCM "]; }
Caption: Synthesis of the target building block (1).
Application in Fungicide Development: Synthesis of a Succinate Dehydrogenase Inhibitor (SDHI) Analogue
Furan carboxamides are established pharmacophores in a class of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[5] The chloromethyl group of compound 1 is an excellent electrophilic handle for introducing moieties known to interact with the SDH enzyme complex.
Workflow for SDHI Analogue Synthesis
Caption: Workflow for SDHI analogue synthesis and validation.
Protocol: Synthesis of 2-((5-(N-methylcarbamoyl)furan-2-yl)methylthio)benzo[d]thiazole (2)
This protocol describes the nucleophilic substitution of the chloride in compound 1 with 2-mercaptobenzothiazole, a common fragment in SDHI fungicides.
-
To a solution of this compound (1) (1.0 eq) in a polar aprotic solvent such as DMF, add 2-mercaptobenzothiazole (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography to yield the target SDHI analogue (2).
| Analogue | Building Block | Nucleophile | Plausible Target | Expected EC50 Range |
| (2) | (1) | 2-Mercaptobenzothiazole | Sclerotinia sclerotiorum | 0.1 - 10 mg/L[5] |
Application in Insecticide Development: Synthesis of a Ryanodine Receptor (RyR) Modulator Analogue
The N-pyridylpyrazole amide scaffold is a well-established insecticide class that acts on insect ryanodine receptors (RyRs), causing uncontrolled calcium release and paralysis.[6] The chloromethyl group of building block 1 can be used to link to a phenolic N-pyridylpyrazole, creating a novel insecticide candidate.
Protocol: Synthesis of a Pyridylpyrazole Ether Insecticide Analogue (3)
This protocol outlines an O-alkylation reaction, a classic method for forming ether linkages.
-
In a suitable flask, dissolve the N-pyridylpyrazole phenol derivative (e.g., 1-(3-chloropyridin-2-yl)-3-cyano-5-(4-hydroxyphenyl)-1H-pyrazole) (1.0 eq) in acetone or DMF.
-
Add a base such as potassium carbonate (2.0 eq) and stir for 15-30 minutes to form the phenoxide.
-
Add a solution of this compound (1) (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring progress by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the target insecticide analogue (3).
| Analogue | Building Block | Coupling Partner | Plausible Target Pest | Expected Activity |
| (3) | (1) | Phenolic N-pyridylpyrazole derivative | Plutella xylostella | Good larvicidal activity at 25-50 µg/mL[6][7] |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. The protocols outlined herein provide a clear and logical pathway for its preparation and subsequent derivatization into promising fungicidal and insecticidal candidates. The inherent reactivity of the chloromethyl group allows for the facile introduction of a wide array of functional groups, enabling the exploration of extensive chemical space. Researchers in crop protection are encouraged to utilize this synthon to develop next-generation compounds with improved efficacy, selectivity, and environmental profiles.
References
-
Garcı́a-González, V., et al. (2021). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Molecules. Available at: [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]
-
Reddit r/OrganicChemistry. (2024). Acid chloride reaction with amine. Available at: [Link]
-
Brainly.in. (2020). When ethanoyl chloride reacts with methylamine an amide is formed. What is thestructure of... Available at: [Link]
-
Guan, A., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, L., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Shao, X., et al. (2015). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide. Chemistry & Biodiversity. Available at: [Link]
-
Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. Available at: [Link]
-
eScholarship, University of California. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available at: [Link]
-
Fujimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-(Chloromethyl)-N-methyl-2-furamide
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 5-(Chloromethyl)-N-methyl-2-furamide (CAS No. 872358-20-8), a key heterocyclic intermediate in pharmaceutical and specialty chemical synthesis.[1][2] Given the importance of purity and concentration control in drug development and manufacturing, accurate analytical procedures are paramount. We provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and assay determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and impurity profiling. Both methods have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[3][4][5][6]
Introduction: The Analytical Imperative
This compound is a furan derivative whose structural motifs are of significant interest in medicinal chemistry. The furan ring is a versatile scaffold, and the reactive chloromethyl group allows for facile derivatization, making it a valuable building block.[7][8] The N-methylamide functionality further influences its chemical properties and potential biological interactions. Accurate quantification is critical for several reasons:
-
Stoichiometric Control: Ensuring precise molar ratios in subsequent synthetic steps.
-
Purity Assessment: Identifying and quantifying process-related impurities or degradants.
-
Stability Studies: Evaluating the compound's integrity under various storage conditions.
-
Regulatory Compliance: Providing validated data for quality control (QC) release and regulatory submissions.
This guide provides the scientific rationale and step-by-step protocols to establish reliable analytical control over this important intermediate.
Method 1: Quantification by Reversed-Phase HPLC-UV
2.1. Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the analysis of moderately polar organic molecules. The non-polar stationary phase (C18) retains the analyte through hydrophobic interactions, while a polar mobile phase elutes it. This technique is ideal for determining the assay and purity of this compound due to its excellent resolution, reproducibility, and the presence of a UV-active furan chromophore. An amide-based HPLC column can also be considered to minimize unwanted interactions if reactive analytes are present.[9] A gradient elution is employed to ensure efficient separation from potential impurities with differing polarities within a single analytical run.[10][11]
2.2. Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvent: Acetonitrile (HPLC grade or higher)
-
Solvent: Water, ultrapure (18.2 MΩ·cm)
-
Acid: Formic acid (LC-MS grade)
-
Filters: 0.22 µm PTFE syringe filters
2.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Analytical Balance: Readable to 0.01 mg.
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh the test sample, dissolve in acetonitrile to achieve a theoretical concentration of 1000 µg/mL, and then dilute to a final concentration within the calibration range (e.g., 100 µg/mL) using a 50:50 acetonitrile/water mixture.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter.
2.2.4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 30% B; 1-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or λmax determined by DAD scan) |
| Run Time | 15 minutes |
2.3. Method Validation Summary (ICH Q2(R2) Framework)
The following table summarizes the acceptance criteria and typical performance data for this method, adhering to ICH guidelines for analytical procedure validation.[5][6][12]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from blank or known impurities. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 250 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.5%Intermediate (n=6): ≤ 2.0% | 0.8%1.3% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes (flow rate ±0.1, temp ±2°C) | Pass |
2.4. HPLC-UV Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Method 2: Quantification and Identification by GC-MS
3.1. Principle and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity compared to HPLC-UV. It is an ideal confirmatory technique and is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities that might not be detected by HPLC.[13] The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted analyte, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification and quantification.[14][15]
3.2. Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvent: Dichloromethane (GC grade or higher)
-
Internal Standard (IS): (Optional, but recommended) e.g., Naphthalene-d8.
3.2.2. Instrumentation
-
GC system with a split/splitless injector and a Mass Spectrometric detector (MSD).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.
3.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane. If using an internal standard, add it to each standard to a final concentration of 5 µg/mL.
-
Sample Preparation: Accurately weigh the test sample, dissolve in dichloromethane to achieve a theoretical concentration of 1000 µg/mL, and then dilute to a final concentration within the calibration range (e.g., 10 µg/mL). Add internal standard to the same final concentration as in the standards.
3.2.4. GC-MS Conditions
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) for identificationSelected Ion Monitoring (SIM) for quantification (e.g., m/z 173, 138, 95 - ions to be confirmed from standard spectrum) |
3.3. Method Validation Summary (ICH Q2(R2) Framework)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Unique mass spectrum and no co-eluting interferences at monitored ions. | Pass |
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | 0.5 - 25 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 3.0% | 1.1%1.9% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Robustness | % RSD ≤ 3.0% after minor changes (oven ramp ±1°C/min, flow ±0.1 mL/min) | Pass |
3.4. GC-MS Workflow Diagram
Caption: Workflow for quantification of this compound by GC-MS.
Conclusion
This application note details two validated, orthogonal analytical methods for the robust quantification of this compound. The HPLC-UV method is presented as a reliable technique for routine quality control, assay, and purity assessments. The GC-MS method serves as a highly specific and sensitive confirmatory technique, also capable of identifying and quantifying trace-level volatile impurities. The implementation of these protocols, grounded in the principles of the ICH guidelines, will enable researchers and drug development professionals to maintain stringent control over the quality of this critical chemical intermediate, thereby ensuring the integrity and reproducibility of their synthetic processes.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). Google.
- 3 Key Regulatory Guidelines for Method Validation. (n.d.). Altabrisa Group.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). ICH.
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (n.d.). National Institutes of Health (NIH).
- 2-furancarboxamide, 5-(chloromethyl)-N-methyl- | 872358-20-8. (n.d.). ChemicalBook.
- How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? (2017, December 21). ResearchGate.
- Amide or Amino HPLC Columns What are the Differences. (n.d.). MicroSolv.
- Amide or Amino HPLC Columns What are the Differences. (n.d.). MicroSolv.
- This compound, 95% Purity, C7H8ClNO2, 5 grams. (n.d.). CP Lab Safety.
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH).
- Application Note: GC-MS Analysis of Furan-Based Compounds. (n.d.). Benchchem.
- Analytical Methods. (n.d.). RSC Publishing.
- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org.
- A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (n.d.). Green Chemistry (RSC Publishing).
Sources
- 1. 2-furancarboxamide, 5-(chloromethyl)-N-methyl- | 872358-20-8 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. escholarship.org [escholarship.org]
- 8. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 10. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
The Chloromethyl Group in Furan Derivatives: A Versatile Synthon for Drug Discovery and Fine Chemicals
Abstract
Furan derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of a chloromethyl group onto the furan ring, creating synthons like 2-(chloromethyl)furan, transforms the otherwise stable aromatic ring into a versatile platform for extensive chemical modification. This guide provides an in-depth exploration of the key strategies for functionalizing this group, focusing on the underlying mechanisms and offering detailed, field-proven protocols for researchers in drug development and chemical synthesis. We will cover nucleophilic substitutions, oxidations, and organometallic transformations, providing a robust toolkit for leveraging this powerful synthetic handle.
Introduction: The Strategic Importance of the Chloromethyl Group
The chloromethyl group (–CH₂Cl) acts as a potent electrophilic site. Its reactivity is analogous to that of a benzyl chloride, where the adjacent furan ring stabilizes the carbocation intermediate formed during Sₙ1-type reactions. This inherent reactivity makes 2-(chloromethyl)furan and its derivatives excellent precursors for a wide array of functional groups. By carefully selecting nucleophiles, oxidants, or organometallic reagents, chemists can readily introduce ethers, amines, azides, esters, aldehydes, and extended carbon chains, paving the way for the synthesis of novel chemical entities with diverse biological activities and material properties.
This document serves as a practical guide to harnessing this reactivity, explaining not just how to perform these transformations but why specific conditions and reagents are chosen.
Diagram: Synthetic Pathways from 2-(Chloromethyl)furan
The following diagram illustrates the principal synthetic routes available for the functionalization of a chloromethylated furan core, showcasing its versatility as a central building block.
Caption: Versatility of 2-(chloromethyl)furan as a synthetic intermediate.
Section 1: Nucleophilic Substitution - The Workhorse Reaction
The most common transformation of the chloromethyl group is nucleophilic substitution. The reaction proceeds readily with a wide range of O-, N-, S-, and C-centered nucleophiles.
Mechanism & Causality: The reaction typically follows an Sₙ1 or Sₙ2 pathway. In polar, protic solvents, the Sₙ1 mechanism is favored due to the stabilization of the resulting furfuryl cation by the furan's oxygen atom through resonance.[1] In aprotic solvents with strong nucleophiles, the Sₙ2 mechanism dominates. The choice of base and solvent is critical: a non-nucleophilic base is often required to neutralize the HCl byproduct without competing with the primary nucleophile.
Protocol 1.1: Synthesis of Furfuryl Ethers via Williamson-Type Synthesis
Application: Furfuryl ethers are valuable as stable derivatives, biofuel candidates, and specialty solvents.[2][3] This protocol details the etherification using an alcohol as both the nucleophile and the solvent.
-
Principle: An alcohol displaces the chloride ion. The reaction is often performed without an external base, as the alcohol itself can act as a weak base, although this can lead to the formation of HCl, which may catalyze side reactions like acetal formation if an aldehyde is present on the furan ring.[2]
-
Materials & Reagents:
-
5-(Chloromethyl)furfural (CMF)
-
Anhydrous Methanol (MeOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 5-(chloromethyl)furfural (1.0 eq) in anhydrous methanol (20 volumes).
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or GC-MS. The reaction typically reaches high conversion within 1.5-2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the HCl formed.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-(methoxymethyl)furfural.
-
Purify by silica gel column chromatography if necessary.
-
Protocol 1.2: Synthesis of Furfuryl Azides
Application: The azide functional group is a cornerstone of "click chemistry," enabling facile conjugation to alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes furfuryl azides powerful bio-derived building blocks.[4]
-
Principle: This is a classic Sₙ2 reaction where the highly nucleophilic azide ion (N₃⁻) displaces the chloride. The reaction is typically fast and clean.
-
Materials & Reagents:
-
2-(Chloromethyl)furan
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Ethyl Acetate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)furan (1.0 eq) in DMF or acetone (10 volumes).
-
Add sodium azide (1.2 eq) portion-wise with stirring. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 volumes).
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 2-(azidomethyl)furan is often pure enough for subsequent steps, but can be purified by chromatography if needed.
-
Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Typical Conditions | Yield Range | Reference |
| Alkoxide/Alcohol | Methanol, Ethanol | Ether | Reflux in alcohol | 60-90% | [2] |
| Amine | Furfurylamine | Secondary/Tertiary Amine | Room temp or mild heat | 70-95% | [5] |
| Azide | Sodium Azide (NaN₃) | Azide | Room temp, DMF/Acetone | >90% | [4] |
| Carboxylate | Sodium Acetate | Ester | Heat, ACN | >95% | [6][7] |
| Cyanide | Potassium Cyanide (KCN) | Nitrile | Aqueous conditions | 40-60% | [1][8] |
Section 2: Oxidation to Aldehydes
The chloromethyl group can be oxidized to an aldehyde, providing a direct route to valuable difunctional furan derivatives like 2,5-diformylfuran (DFF), a key platform chemical for polymers.[9]
Mechanism & Causality: While various methods exist, oxidation using N-oxides, such as Pyridine N-oxide (PNO), in the presence of a copper catalyst offers a more environmentally friendly alternative to traditional methods that use stoichiometric DMSO.[9] The copper likely facilitates the oxygen transfer from the N-oxide to the substrate.
Protocol 2.1: Copper-Catalyzed Oxidation to 2,5-Diformylfuran (DFF)
-
Principle: This protocol uses Pyridine N-oxide as the terminal oxidant and a copper(II) triflate catalyst to convert 5-(chloromethyl)furfural (CMF) to DFF. Microwave irradiation is employed to accelerate the reaction.[9]
-
Materials & Reagents:
-
5-(Chloromethyl)furfural (CMF)
-
Pyridine N-oxide (PNO)
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous Acetonitrile (ACN)
-
1,3,5-Trimethoxybenzene (internal standard for NMR)
-
-
Equipment:
-
Microwave synthesis reactor
-
NMR spectrometer
-
-
Procedure:
-
To a microwave vial, add CMF (0.35 mmol, 1.0 eq), PNO (1.4 mmol, 4.0 eq), and Cu(OTf)₂ (0.175 mmol, 0.5 eq).
-
Add anhydrous acetonitrile (0.7 mL) to achieve a 0.5 M concentration of CMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.[9]
-
After cooling, carefully open the vial. Take an aliquot of the crude reaction mixture.
-
Prepare a sample for ¹H-NMR analysis, adding a known quantity of 1,3,5-trimethoxybenzene as an internal standard to determine the yield. A yield of approximately 54% can be expected under these conditions.[9]
-
The product can be purified from the reaction mixture by silica gel column chromatography.
-
Section 3: Grignard Reagent Formation
Creating a Grignard reagent from 2-(chloromethyl)furan opens the door to a vast array of carbon-carbon bond-forming reactions. This transformation converts the electrophilic carbon of the chloromethyl group into a potent nucleophile.
Mechanism & Causality: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[10][11] It is believed to involve radical intermediates.[10] The reaction requires an ether solvent (like THF or diethyl ether) to solvate and stabilize the resulting organomagnesium species. The reactivity order for halides is I > Br > Cl, making chlorides the least reactive.[11] Initiation can be challenging and often requires activation of the magnesium surface with iodine or 1,2-dibromoethane.
Protocol 3.1: Preparation of Furfurylmagnesium Chloride
-
Principle: Magnesium metal inserts into the carbon-chlorine bond in an anhydrous ether solvent to form the organomagnesium halide.
-
Materials & Reagents:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Chloromethyl)furan
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
-
Procedure:
-
Assemble the oven-dried glassware under a stream of inert gas (N₂ or Ar).
-
Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.
-
Gently heat the flask with a heat gun until purple iodine vapor is observed. This activates the magnesium surface. Cool to room temperature.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Prepare a solution of 2-(chloromethyl)furan (1.0 eq) in anhydrous THF (10 volumes) in the dropping funnel.
-
Add a small portion of the chloride solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
The resulting dark grey or brown solution of furfurylmagnesium chloride is ready for reaction with electrophiles (e.g., aldehydes, ketones, CO₂).
-
Conclusion
The functionalization of the chloromethyl group on a furan ring is a cornerstone of modern organic synthesis, particularly for creating value-added chemicals from biomass-derived feedstocks.[12][13] The protocols and principles outlined in this guide demonstrate the straightforward yet powerful transformations possible through nucleophilic substitution, oxidation, and organometallic chemistry. By understanding the causality behind these reactions, researchers can effectively design synthetic routes to novel pharmaceuticals, polymers, and fine chemicals, unlocking the full potential of this versatile furan synthon.
References
-
Teixeira, A. R., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. Available at: [Link]
-
Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Reaction of potassium cyanide with 2-(chloromethyl)furan. Available at: [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Available at: [Link]
-
Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem, 14(1), 303-305. (Referenced within eScholarship link). Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]
-
Wang, Y., et al. (2018). Facile synthesis of furfuryl ethyl ether in high yield via reductive etherification of furfural in ethanol over Pd/C under mild conditions. Green Chemistry, Supplementary Information. Available at: [Link]
-
Garbarino, S., et al. (2024). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. MDPI. Available at: [Link]
-
PubChem. 2-(Chloromethyl)furan. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (2021). Procedure for Synthesis of 4-(Hydroxymethyl)furan-2(5H)-one. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
- Micromidas, Inc. (2015). Methods of producing alkylfurans. Google Patents.
-
Lee, J. S., et al. (2022). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Applied Polymer Materials, 4(1), 438-447. Available at: [Link]
- Zak S. r. o. (2010). Process for the preparation of grignard compounds. Google Patents.
-
San-José, A., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available at: [Link]
-
CoLab. (2024). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Available at: [https://www.colab.com/search?query=Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation]([Link] Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation)
-
Carnaroglio, D., et al. (2019). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Molecules, 24(20), 3767. Available at: [Link]
-
San-José, A., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts, 12(3), 309. Available at: [Link]
-
Wei, L., et al. (2018). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. Journal of Chemical Technology & Biotechnology, 93(11), 3236-3243. Available at: [Link]
- E. I. Du Pont De Nemours and Company. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
-
Zhang, Y., et al. (2021). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Frontiers in Chemistry, 9, 746089. Available at: [Link]
-
González, M. A., et al. (2009). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 14(7), 2470-2477. Available at: [Link]
-
American Chemical Society. (2015). DFT Study of the Conversion of Furfuryl Alcohol to 2‑Methylfuran on RuO2 (110). Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cetjournal.it [cetjournal.it]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 12. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles [escholarship.org]
- 13. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)-N-methyl-2-furamide
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Overall Yield of this compound
Question: My final yield of this compound is consistently below expectations. What are the potential causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in one or both key stages of the synthesis: the formation of the intermediate 5-(chloromethyl)furan-2-carbonyl chloride and the subsequent amidation reaction.
Root Cause Analysis & Solutions:
-
Inefficient Formation of 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC): The conversion of the precursor, 5-(chloromethyl)furfural (CMF), to the acid chloride is a critical step. Incomplete conversion or degradation of CMF will directly impact the final yield.
-
Suboptimal Amidation Conditions: The reaction between CMFCC and methylamine is rapid, but side reactions can occur if not properly controlled.
-
Temperature Control: This reaction is exothermic. It is imperative to maintain a low temperature (e.g., 0-5 °C) during the addition of methylamine to minimize the formation of byproducts.
-
Stoichiometry: While a slight excess of methylamine is often used to ensure complete conversion of the acid chloride, a large excess can lead to the formation of undesired secondary amine byproducts. Careful control of the molar ratio is essential.
-
Solvent Choice: An inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent reaction with the solvent.
-
Experimental Workflow: Two-Step Synthesis
Caption: Two-step synthesis of this compound.
Issue 2: Formation of Diaryl-methane Byproducts
Question: I am observing a significant amount of a high molecular weight impurity, which I suspect is a diaryl-methane derivative. How can I prevent this side reaction?
Answer: The formation of diaryl-methane byproducts is a known issue in chloromethylation reactions, especially with reactive aromatic systems like furans.[3] This occurs when the chloromethylated product reacts with another molecule of the starting material or product in a Friedel-Crafts-type alkylation.
Mitigation Strategies:
-
Temperature Control: Higher temperatures favor the formation of diaryl-methanes. Maintaining the reaction temperature as low as reasonably possible is crucial.[3]
-
Catalyst Choice: The choice of Lewis acid catalyst can significantly influence the extent of this side reaction. While strong Lewis acids like aluminum chloride can be effective for chloromethylation, they are also known to promote diaryl-methane formation.[3] Consider using milder catalysts such as zinc chloride.
-
Reaction Time and Concentration: Prolonged reaction times and high concentrations of the chloromethylated product can increase the likelihood of this side reaction.[3] It is advisable to monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.
Issue 3: Difficulties in Product Purification
Question: I am struggling to obtain a pure sample of this compound. What purification techniques are most effective?
Answer: The purification of this compound can be challenging due to its reactivity and the presence of structurally similar impurities.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove excess reagents and water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (to remove unreacted methylamine), followed by a brine wash, and then drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[4] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product. The choice of solvent will depend on the product's solubility profile.
Purification Workflow
Caption: Purification workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common and practical starting material is 5-(chloromethyl)furfural (CMF). CMF is a versatile, bio-based platform molecule that can be produced in high yield directly from biomass.[5][6] Its stability and reactivity make it an excellent precursor.[7]
Q2: Are there alternative synthetic routes that I can consider?
A2: While the route from CMF is prevalent, an alternative involves the chloromethylation of N-methyl-2-furamide. However, this can be less regioselective and may lead to a mixture of products, making purification more complex. The reaction of methyl furan-2-carboxylate with paraformaldehyde can yield methyl 5-(chloromethyl)furan-2-carboxylate, which can then be amidated.[8]
Q3: What are the main safety precautions I should take during this synthesis?
A3:
-
Chloromethylating agents and their precursors can be carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acid chlorides are corrosive and react violently with water. Handle them under anhydrous conditions and away from moisture.
-
Methylamine is a flammable and corrosive gas or liquid with a strong odor. Use in a fume hood and ensure proper handling procedures are followed.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the desired functional groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the characteristic amide and furan functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.
III. References
-
Mascal, M., & Nikitin, E. B. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3763-3766. [Link]
-
Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Request PDF. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]
-
PubMed. (2022). 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. Chempluschem, 87(12), e202200166. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chloromethyl furfural. [Link]
-
Patsnap Eureka. (2014). Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. [Link]
-
Request PDF. (n.d.). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. [Link]
-
eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
-
Royal Society of Chemistry. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry, 27(2), 1-22. [Link]
-
Google Patents. (n.d.). CN105189471B - Purification method of 5-(halomethyl)furfural.
-
PubMed. (2015). 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass. ChemSusChem, 8(20), 3391-3395. [Link]
-
Chemistry Stack Exchange. (2017). Reaction of potassium cyanide with 2-(chloromethyl)furan. [Link]
-
Google Patents. (n.d.). KR102247145B1 - Methods for purifying 5-(halomethyl)furfural.
-
Chemical Engineering Transactions. (n.d.). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. [Link]
-
Google Patents. (n.d.). WO2015023918A3 - Methods of producing alkylfurans.
-
MDPI. (n.d.). Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. [Link]
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]
-
Request PDF. (n.d.). Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. [Link]
-
ResearchGate. (n.d.). Time–composition profiles of furfural to trimers of hydrofuramide and furfurine. [Link]
-
CPAChem. (n.d.). 5-(Hydroxymethyl)furfural CAS:67-47-0 EC:200-654-9. [Link]
-
MDPI. (n.d.). Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. [Link]
-
Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. [Link]
-
Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1199. [Link]
-
Google Patents. (n.d.). US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization.
-
Request PDF. (n.d.). One-pot synthesis of 2,5-bis(hydroxymethyl)furan from biomass derived 5-(chloromethyl)furfural in high yield. [Link]
-
PMC - NIH. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3843–3852. [Link]
-
Google Patents. (n.d.). CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
-
Request PDF. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 5-(Chloromethyl)-N-methyl-2-furamide
Welcome to the technical support resource for "5-(Chloromethyl)-N-methyl-2-furamide." This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this reactive furan derivative. While literature specifically detailing the purification of this exact molecule is limited, its structure provides clear insights into the challenges you may face. The core difficulties arise from its parent backbone, 5-(Chloromethyl)furfural (CMF), a well-documented and notoriously unstable platform chemical.[1][2][3] This guide synthesizes field-proven strategies and established chemical principles to provide a robust framework for achieving high purity.
Part 1: Core Purification Challenges: Understanding the 'Why'
Success in purification begins with understanding the inherent reactivity of your target molecule. "this compound" possesses two key reactive centers that dictate its stability and impurity profile: the furan ring itself and the benzylic-like chloromethyl group.
-
Furan Ring Instability: The furan nucleus is susceptible to degradation under acidic conditions, often leading to ring-opening and subsequent polymerization.[1] The presence of HCl, a potential byproduct from reactions involving the chloromethyl group, can catalyze the formation of dark, insoluble polymeric materials known as "humins."[4] This is a primary source of the dark tars often encountered during synthesis and workup.
-
Reactive Chloromethyl Group: The C-Cl bond is highly labile and prone to nucleophilic substitution.[3] This makes the compound a valuable synthetic intermediate but also a purification challenge. Exposure to nucleophilic solvents (like methanol or water) during chromatography or recrystallization can lead to unwanted side products, such as the corresponding methoxymethyl or hydroxymethyl derivatives.
-
Precursor-Related Impurities: The synthesis of this amide likely proceeds from a precursor such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and methylamine.[5][6] Incomplete reaction or hydrolysis of the acid chloride can introduce starting materials and the corresponding carboxylic acid into your crude product, complicating purification.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the purification of this compound.
Question 1: My crude product is a dark brown or black tar. Can it be salvaged?
Answer: This is a classic sign of humin formation, likely caused by trace acidity and/or heat. While challenging, it is often salvageable.
-
Causality: Humins are complex polymers formed from the degradation of the furan ring.[4] This process is autocatalytic in the presence of acid.
-
Immediate Action: Before attempting column chromatography, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash thoroughly with a mild base like saturated sodium bicarbonate solution to neutralize any residual acid. Follow with a brine wash to remove excess water.
-
Expert Tip: If the material is still very dark, you can try treating the organic solution with a small amount of activated charcoal, followed by filtration through a pad of Celite®. Be aware that this may lead to some product loss.
Question 2: I'm performing flash column chromatography, but my product is degrading on the column. How can I prevent this?
Answer: Degradation on silica gel is common for acid-sensitive compounds. The inherent acidity of standard silica gel can catalyze decomposition.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic, which is sufficient to promote the degradation of sensitive furans.
-
Protocol Modification:
-
Neutralize the Silica: Before packing the column, prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (or another volatile base). This will neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or treated silica (e.g., Florisil®).
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions in advance and elute the compound as rapidly as good separation will allow.
-
Question 3: My purified compound shows new impurities after storage for a few days. What are the ideal storage conditions?
Answer: The compound's reactivity dictates that it requires careful storage to maintain purity.
-
Causality: The labile chloromethyl group can react with atmospheric moisture over time, leading to the formation of the corresponding alcohol (5-(Hydroxymethyl)-N-methyl-2-furamide).[7] Self-condensation or oligomerization is also possible.
-
Recommended Storage Protocol:
-
Temperature: Store at low temperatures (-20°C is recommended).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Solvent: For long-term storage, it is best to store the compound as a dry, crystalline solid. If it must be stored in solution, use a dry, non-nucleophilic solvent like anhydrous toluene or dichloromethane.
-
Part 3: Recommended Purification & Analysis Protocols
Protocol A: Optimized Flash Column Chromatography
This protocol is designed to minimize on-column degradation and effectively separate common impurities.
-
Preparation:
-
Perform an aqueous workup as described in Question 1 to remove acidic impurities.
-
Prepare the silica gel by making a slurry in hexane containing 1% triethylamine. Let it stand for 15 minutes before packing the column.
-
-
Loading:
-
Adsorb the crude product onto a small amount of the neutralized silica gel ("dry loading"). This often provides better resolution than loading in a liquid solution.
-
-
Elution:
-
Use a gradient elution system. A common starting point is a hexane/ethyl acetate system.
-
Begin with 100% hexane and gradually increase the polarity by adding ethyl acetate. The target compound is moderately polar and should elute accordingly.
-
Monitor the fractions closely by Thin Layer Chromatography (TLC).
-
-
Post-Column Handling:
-
Immediately combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent degradation.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (pre-treated with 1% Et3N) | Neutralizes acidic sites to prevent product degradation. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for moderately polar compounds. |
| Loading Method | Dry Loading | Improves band sharpness and separation efficiency. |
| Temperature | Room Temperature (perform quickly) | Minimizes thermal stress on the labile compound. |
Protocol B: Purity Validation Workflow
A single purification technique is not sufficient to guarantee purity. A multi-pronged analytical approach is mandatory for a self-validating system.[8][9]
-
Initial Purity Check (TLC/LC-MS):
-
Use Thin Layer Chromatography to visualize the number of components.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to get a preliminary idea of the molecular weights of any impurities.
-
-
Structural Confirmation (NMR):
-
¹H and ¹³C NMR spectroscopy are essential to confirm that the purified compound has the correct chemical structure. The presence of characteristic peaks for the furan ring protons, the N-methyl group, and the chloromethyl group should be verified.
-
-
Quantitative Purity Assessment (qNMR or HPLC):
-
Quantitative NMR (qNMR): This is a powerful method for determining absolute purity by integrating the signal of the analyte against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): Develop an HPLC method using a UV detector. A properly validated method can provide highly accurate purity data (e.g., purity >99.5%).
-
-
Residual Solvent Analysis (GC-MS):
-
Gas Chromatography-Mass Spectrometry is the gold standard for identifying and quantifying residual solvents from the synthesis and purification process.[10]
-
Part 4: Frequently Asked Questions (FAQs)
Q: What are the most likely side-products from the synthesis I should be looking for? A: Aside from starting materials, the most common byproduct is the hydrolyzed acid chloride, 5-(chloromethyl)-2-furoic acid. Another potential impurity is the dimer formed by the self-condensation of the starting materials. During purification, be alert for the formation of 5-(hydroxymethyl)-N-methyl-2-furamide if water is present.
Q: Is this compound safe to handle? A: While specific toxicology data for this compound is not readily available, its precursor, CMF, is known to be corrosive and can be absorbed through standard nitrile gloves, causing skin staining.[7] It is prudent to handle "this compound" with caution. Always use appropriate personal protective equipment (PPE), including double-gloving (or using thicker, chemical-resistant gloves) and working in a well-ventilated fume hood.
Q: Can I use recrystallization for purification? A: Recrystallization can be an excellent method, especially for removing trace impurities after chromatography.[11] However, careful solvent selection is critical. Avoid reactive, nucleophilic solvents like alcohols. A good starting point for solvent screening would be a co-solvent system such as ethyl acetate/hexane or dichloromethane/pentane. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
References
-
Karimi, S., et al. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry, 27(1). Available at: [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship, University of California. Available at: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (2024). Royal Society of Chemistry. Available at: [Link]
-
Lin, C. S., et al. (1982). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5-Chloromethylfurfural. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). 5-Chloromethylfurfural. Available at: [Link]
-
Al-Naddaf, Q., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]
-
Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
Teixeira, A. R., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 1069-1074. Available at: [Link]
-
Papaseit, E., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 721-735. Available at: [Link]
-
Kim, J., et al. (2018). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Available at: [Link]
-
Papaseit, E., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. Available at: [Link]
- Sanda, F., et al. (1992). The Vilsmeier Reaction: A New Synthetic Method for 5-(Chloromethyl)-2-furaldehyde. Synthesis, 1992(6), 541-542.
- Google Patents. (n.d.). Purification method of 5-(halomethyl)furfural.
- Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. (n.d.).
-
Perold, Z., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206. Available at: [Link]
- Google Patents. (n.d.). Methods of producing alkylfurans.
- Google Patents. (n.d.). Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. cetjournal.it [cetjournal.it]
- 5. escholarship.org [escholarship.org]
- 6. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of "5-(Chloromethyl)-N-methyl-2-furamide" under acidic conditions
A Guide to Understanding and Troubleshooting Acidic Degradation
Welcome to the technical support center for 5-(Chloromethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound under acidic conditions. As a furan derivative, this compound possesses inherent stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth, experience-driven insights into its degradation pathways, offering practical troubleshooting advice and validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic aqueous environment?
Under acidic conditions, this compound is susceptible to degradation at three key locations on the molecule: the amide bond, the chloromethyl group, and the furan ring itself. This leads to several competing degradation pathways that can occur simultaneously.
-
Amide Hydrolysis (Pathway A): The N-methylamide group can be hydrolyzed to form 5-(Chloromethyl)-2-furoic acid and methylamine. This is a classic acid-catalyzed hydrolysis reaction common to amides.
-
Chloromethyl Hydrolysis (Pathway B): The C5-chloromethyl group is reactive and can undergo nucleophilic substitution with water, yielding 5-(Hydroxymethyl)-N-methyl-2-furamide.
-
Furan Ring Opening & Polymerization (Pathway C): The furan ring is prone to acid-catalyzed ring-opening, which can lead to the formation of various acyclic intermediates.[1] These intermediates, along with the parent compound and other degradation products, can further react to form insoluble, high-molecular-weight polymers known as "humins."[2][3] This is a common issue with furan derivatives in acidic media and is often the cause of reaction mixtures turning dark brown or black.
The prevalence of each pathway is highly dependent on the specific reaction conditions, including acid strength, temperature, and reaction time.
Caption: Primary degradation pathways of the target compound.
Q2: I've noticed my reaction mixture turning dark brown and forming a precipitate. What is happening and how can I prevent it?
This is a classic sign of humin formation.[3] Humins are complex, undefined resinous compounds that precipitate from the reaction mixture. They are formed through acid-catalyzed polymerization and condensation reactions involving the furan ring of the parent molecule and its degradation intermediates.[2]
Causality: The protonation of the furan ring makes it highly susceptible to nucleophilic attack and subsequent rearrangement and polymerization. Higher temperatures and stronger acid concentrations significantly accelerate this process.
Mitigation Strategies:
-
Lower Temperature: If the desired reaction allows, perform it at a lower temperature to slow the rate of humin formation.
-
Weaker Acid/Lower Concentration: Use the minimum acid concentration necessary to achieve your primary reaction.
-
Biphasic Systems: If feasible, running the reaction in a biphasic system (e.g., water and an organic solvent like dichloromethane or toluene) can help. The target compound or product may be extracted into the organic phase as it forms, protecting it from the acidic aqueous environment where humin formation is most prevalent.[4]
-
Reduced Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is reached to minimize the time the compound is exposed to harsh conditions.
Q3: Which analytical techniques are best for monitoring the degradation of this compound?
A multi-technique approach is often necessary for a comprehensive understanding. The choice depends on whether you need to quantify the parent compound, identify unknown degradation products, or both.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[5] A reversed-phase HPLC method with UV detection is ideal for separating the parent compound from its more polar degradation products (like the hydrolyzed variants) and quantifying its disappearance over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products.[6] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, you can obtain molecular weights and fragmentation patterns for the peaks observed in the chromatogram, allowing for structural elucidation.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively monitoring the progress of the degradation.[6][7] It can quickly show the disappearance of the starting material and the appearance of new spots corresponding to degradation products.
Troubleshooting Guide
Problem: My HPLC analysis shows multiple, unexpected peaks, and I can't achieve a good mass balance.
Symptoms:
-
Your chromatogram has more peaks than expected based on simple hydrolysis.
-
The sum of the peak areas for the parent compound and known degradants does not account for 100% of the initial material.
Root Cause Analysis & Solution: This issue typically points to two interconnected problems: the presence of multiple degradation pathways and the formation of non-chromatographable or non-UV active species.
1. Identify the Unknowns with LC-MS:
-
Action: The first step is to analyze your degraded sample using LC-MS. The multiple peaks are likely a combination of products from amide hydrolysis, chloromethyl hydrolysis, and potentially both occurring on the same molecule.
-
Rationale: Mass spectrometry will provide the molecular weights for each of these peaks. You can then compare these experimental masses to the theoretical masses of expected products to confirm their identities. (See Data Table 1 below).
2. Address the Low Mass Balance:
-
Action: The missing mass is almost certainly due to the formation of insoluble humins, which will not be detected by HPLC.[3] To confirm this, visually inspect your sample for any dark precipitate. You can also try dissolving a sample in a strong organic solvent (like DMSO) and see if any insoluble material remains.
-
Rationale: Standard sample preparation for HPLC involves filtration, which removes insoluble humins. Furthermore, soluble oligomers may not elute from the column or may lack a strong UV chromophore, rendering them invisible to the detector. There is no simple way to quantify humins, so preventing their formation is the best strategy.
Problem: The degradation rate of my compound is not consistent between experiments.
Symptoms:
-
You run the same degradation experiment twice and get different kinetic profiles.
-
The half-life of the compound varies significantly under what should be identical conditions.
Root Cause Analysis & Solution: Reproducibility issues in degradation studies often stem from subtle variations in experimental parameters that have a large effect on reaction kinetics.
1. Scrutinize Temperature Control:
-
Action: Ensure your reaction vessel is fully submerged in a precisely controlled temperature bath. Do not rely on the ambient temperature of the room or a simple hot plate setting.
-
Rationale: Degradation reactions, especially those involving multiple steps, can have a high activation energy.[2][3] A small fluctuation of even 1-2 °C can significantly alter the reaction rate.
2. Verify Acid Concentration and pH:
-
Action: Prepare fresh acid solutions for each set of experiments. If possible, measure the pH of the reaction mixture at the start of the experiment.
-
Rationale: The concentration of H+ is a direct catalyst for the degradation.[2] Stock solutions of acids can change concentration over time due to evaporation or absorption of atmospheric moisture. The initial pH of the solution can also be affected by the dissolution of the compound itself if it has any basic or acidic properties.
3. Control for Dissolved Oxygen:
-
Action: For maximum reproducibility, consider de-gassing your solvent/acid mixture (e.g., by sparging with nitrogen or argon) before adding your compound.
-
Rationale: While hydrolysis and ring-opening are the primary concerns, oxidative degradation can sometimes occur as a minor pathway, especially at elevated temperatures.[8] Removing dissolved oxygen eliminates this variable.
Key Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a standard procedure for stress testing this compound to assess its stability and generate degradation products for analysis.[5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
Thermostatic water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent (e.g., 10 mg in 10 mL of methanol for a 1 mg/mL solution).
-
Initiate Degradation: In a clean vial, add 1 mL of the stock solution to 9 mL of pre-heated 0.1 M HCl in a water bath set to a specific temperature (e.g., 60 °C). Start a timer immediately. This creates a final drug concentration of 0.1 mg/mL.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a vial containing an equivalent amount of 0.1 M NaOH (1 mL) to neutralize the acid and stop the degradation.
-
Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound at each time point.
Caption: Workflow for a forced acidic degradation study.
Protocol 2: HPLC-UV Method for Monitoring Degradation
This protocol provides a starting point for developing a stability-indicating HPLC method. It must be validated for your specific application.[9]
Instrumentation & Columns:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar compounds.
-
Gradient Elution: Necessary to separate the non-polar parent compound from the more polar, early-eluting degradation products.
-
Formic Acid: Improves peak shape and ensures that acidic/basic functional groups are in a consistent protonation state.
Data Interpretation
Table 1: Potential Degradation Products and Their Properties
Use this table to assist in the identification of unknown peaks from your LC-MS analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative to Parent) |
| This compound | C₇H₈ClNO₂ | 173.60 | 1.0 (Reference) |
| 5-(Chloromethyl)-2-furoic acid | C₆H₅ClO₃ | 160.56 | Shorter |
| 5-(Hydroxymethyl)-N-methyl-2-furamide | C₇H₉NO₃ | 155.15 | Shorter |
| 5-(Hydroxymethyl)-2-furoic acid | C₆H₆O₄ | 142.11 | Much Shorter |
References
-
Bastos, R. R., et al. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Dunlop, A. P., & Stout, P. R. (1954). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry. (Note: While the specific link is from a request on ResearchGate, the topic of furfural decomposition kinetics is well-established in chemical literature). [Link]
-
Gao, Y., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry B. [Link]
-
van Zandvoort, I., et al. (2013). Formation, structure, and reactivity of humins in biomass conversion. ChemSusChem. [Link]
-
Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. ARKIVOC. [Link]
-
Karimi, S., et al. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]
-
Jain, D., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]
-
Mascal, M., & Nikitin, E. B. (2008). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. Angewandte Chemie International Edition. [Link]
-
de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
-
Kotchevar, A. T., et al. (2002). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Drug Development and Industrial Pharmacy. [Link]
-
Mascal, M., & Dutta, S. (2017). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Catalysts. [Link]
-
Abdel-Moety, E. M., et al. (2009). Stability-indicating methods for the determination of racecadotril in the presence of its degradation products. BioScience Trends. [Link]
-
Ragno, G., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Chloromethylfurfural. PubChem Compound Summary for CID 74191. [Link]
-
Szmant, H. H., & Chundury, D. D. (1981). The preparation of 5-chloromethylfurfuraldehyde from high fructose corn syrup and other carbohydrates. Journal of Chemical Technology & Biotechnology. [Link]
-
International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]
-
El-Shabrawy, Y., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8ClNO2, 5 grams. [Link]
-
Wikipedia. (n.d.). 5-Chloromethylfurfural. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. biosciencetrends.com [biosciencetrends.com]
- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidation of 5-(Chloromethyl)furoic Acid
Welcome to the technical support center for the synthesis of amides from 5-(chloromethyl)furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile but reactive molecule. As a biomass-derived platform chemical, 5-(chloromethyl)furoic acid offers a sustainable route to novel chemical entities, but its bifunctional nature—containing both a carboxylic acid and a reactive chloromethyl group—requires carefully optimized reaction conditions to achieve high yields and purity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?
A1: Low yield in this specific amidation is typically traced back to three primary issues: incomplete activation of the carboxylic acid, competitive side reactions involving the chloromethyl group, or degradation of the furan ring.
-
Cause 1: Inefficient Carboxylic Acid Activation. The direct condensation of a carboxylic acid and an amine requires high temperatures (often >180 °C) and is rarely practical for a sensitive substrate like this. If your starting material remains unconsumed, your activation step is likely the culprit.
-
Solution: Employ a suitable coupling reagent. For substrates sensitive to racemization or side reactions, uronium/aminium salts like HATU or HBTU are highly effective, often completing reactions in minutes.[3][4] For a more cost-effective approach on a larger scale, carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are a standard choice.[5]
-
-
Cause 2: Competing Nucleophilic Attack. Your amine is a nucleophile, and it can attack two sites: the activated carboxyl group (desired reaction) and the electrophilic carbon of the chloromethyl group (undesired S(_N)2 reaction). This side reaction can lead to dimerization or polymerization, consuming your starting materials and complicating purification.
-
Solution: Control the reaction temperature. The amidation reaction at the activated carboxyl group is generally much faster than the S(_N)2 attack at the chloromethyl site, especially at lower temperatures. Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless necessary and all other options have been exhausted.
-
-
Cause 3: Substrate/Product Degradation. Furan rings can be sensitive to strongly acidic or basic conditions and high heat, which can lead to the formation of humins or other degradation byproducts.[6][7]
-
Solution: Maintain a neutral to slightly basic pH. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without interfering with the substrate. Ensure your work-up procedure avoids strong acids; use a mild wash with saturated sodium bicarbonate solution instead.
-
Q2: I am observing significant side product formation, particularly a higher molecular weight species. What is happening and how can I prevent it?
A2: The formation of high molecular weight byproducts almost certainly points to the reaction of the amine with the chloromethyl group of another molecule. This can happen in two main ways: the amine from one molecule attacks the chloromethyl group of another, or the newly formed amide's nitrogen (if it's a primary or secondary amine) does the same.
-
Mechanism of Side Product Formation: This is a classic S(_N)2 reaction where the amine displaces the chloride. If this happens between two molecules of your starting materials or products, it leads to dimers and oligomers.
-
Preventative Measures:
-
Order of Addition is Critical: The most effective strategy is to pre-activate the 5-(chloromethyl)furoic acid with your coupling reagent before introducing the amine. This generates the highly reactive O-acylisourea (with carbodiimides) or active ester intermediate, which will react with the amine much faster than the chloromethyl group. Allow the activation to proceed for 15-30 minutes at 0 °C before adding the amine solution dropwise.
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents). This ensures the more reactive activated carboxylic acid is consumed quickly, minimizing its time to potentially react elsewhere. However, avoid a large excess of amine, as this increases the likelihood of attack at the chloromethyl position and complicates purification.
-
Lower the Temperature: As mentioned in Q1, lower temperatures (0 °C to room temperature) dramatically favor the desired amidation over the S(_N)2 side reaction.
-
Q3: My starting material is not being consumed, even with a coupling reagent. How can I improve the activation?
A3: If starting material consumption is an issue, consider the following factors related to your activation protocol:
-
Choice of Coupling Reagent: While EDC is common, more powerful reagents may be needed for stubborn couplings. Phosphonium salts like PyBOP or uronium salts like HATU are generally more reactive.[3][4] COMU is a modern, highly efficient uronium salt that is often more effective and safer than benzotriazole-based reagents.[3]
-
Solvent Choice: Ensure your 5-(chloromethyl)furoic acid is fully dissolved. Common solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). If solubility is poor, DMF is an excellent choice, though it requires more rigorous removal during work-up.
-
Moisture Contamination: Water can hydrolyze your activated intermediate back to the carboxylic acid, consuming your coupling reagent. Ensure you are using anhydrous solvents and a dry inert atmosphere (e.g., nitrogen or argon).
-
Acid Chloride Method as an Alternative: If coupling reagents fail, converting the carboxylic acid to an acid chloride is a more forceful activation method.[8] Use oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF.[8] Caution: This method is harsh. The HCl generated will protonate your amine, so you must add the amine with at least two equivalents of a non-nucleophilic base (like TEA or DIPEA). The acid chloride itself may also be less stable due to the reactive nature of the molecule.
Q4: The purification of my final amide is challenging. What are the best practices?
A4: Purification is often complicated by byproducts from the coupling reagent and unreacted starting materials.
-
Coupling Reagent Byproducts:
-
Carbodiimides (DCC/EDC): If you use DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents like DCM and can be removed by filtration. The urea byproduct from EDC is water-soluble, so an aqueous work-up with dilute acid (e.g., 1M HCl, if your product is stable) and/or brine will effectively remove it.
-
HATU/HBTU/PyBOP: The byproducts from these reagents are typically removed during an aqueous work-up and subsequent column chromatography.
-
-
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, quench with water or a saturated aqueous solution of NH(_4)Cl. Extract your product into an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution, if applicable), saturated NaHCO(_3) solution, and finally, brine. This removes the bulk of water-soluble impurities.
-
Silica Gel Chromatography: This is the most common and effective method for final purification.[9] Use a solvent system appropriate for the polarity of your amide, typically a gradient of Ethyl Acetate in Hexanes.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall method to activate the carboxylic acid of 5-(chloromethyl)furoic acid for amidation?
A1: For general laboratory-scale synthesis where yield and purity are prioritized, using a modern coupling reagent is the superior method. We recommend starting with EDC in combination with an additive like OxymaPure or HOBt . This combination is effective, generates water-soluble byproducts that are easily removed, and is safer than many alternatives. For particularly difficult couplings (e.g., with poorly nucleophilic amines), upgrading to a more potent reagent like HATU or COMU is advised.[3][4]
Q2: Which solvents and temperatures are optimal for this reaction?
A2: The optimal conditions are a balance between solubility and minimizing side reactions.
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent first choices. If starting material solubility is an issue, Dimethylformamide (DMF) can be used.
-
Temperature: A starting temperature of 0 °C is highly recommended. The reaction vessel should be placed in an ice-water bath during the activation step and the addition of the amine. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 2-16 hours while monitoring by TLC or LC-MS.
Q3: How do I choose the right base for my reaction?
A3: A non-nucleophilic, sterically hindered tertiary amine is the ideal choice.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Stoichiometry: If using the amine as a hydrochloride salt, you will need at least 2 equivalents of base (one to neutralize the salt, one to scavenge acid from the coupling). If using the free amine, 1.1-1.5 equivalents of base is sufficient.
-
Bases to Avoid: Avoid nucleophilic bases like pyridine or DMAP (unless used catalytically), as they can react with the chloromethyl group or the activated acid.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 5-(chloromethyl)furoic acid and its derivatives should be handled with care. The chloromethyl group makes it a potential alkylating agent, which are often irritants and lachrymators. Many coupling reagents are also skin irritants. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Recommended Protocols & Data
Experimental Protocol A: Amidation using EDC/HOBt
This protocol is a robust starting point for most primary and secondary amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N(_2)), add 5-(chloromethyl)furoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers and wash sequentially with 5% citric acid solution, saturated NaHCO(_3) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Byproduct | Byproduct Removal | Key Considerations |
| EDC | Carbodiimide | Water-soluble urea | Aqueous work-up | Cost-effective, common, may require additive (HOBt/Oxyma). |
| DCC | Carbodiimide | Insoluble urea (DCU) | Filtration | Potent allergen, byproduct filtration can be cumbersome. |
| HATU | Uronium/Aminium | Water-soluble | Aqueous work-up | Very fast and effective, low racemization, higher cost.[3] |
| PyBOP | Phosphonium | Water-soluble | Aqueous work-up | Highly effective, especially for hindered couplings. |
| SOCl(_2)/ (COCl)(_2) | Acid Halide Former | HCl, SO(_2)/CO, CO(_2) | Gaseous | Highly reactive, but harsh conditions may degrade substrate.[8] |
Table 2: Recommended Stoichiometry for EDC/HOBt Protocol
| Reagent | Equivalents (eq) | Purpose |
| 5-(chloromethyl)furoic acid | 1.0 | Limiting Reagent |
| Amine | 1.1 - 1.2 | Nucleophile |
| EDC | 1.2 - 1.5 | Coupling Agent |
| HOBt (or Oxyma) | 1.2 - 1.5 | Additive to suppress side reactions |
| DIPEA (or TEA) | 1.5 - 2.5 | Non-nucleophilic base |
Section 4: Visualization Diagrams
Diagram 1: General Amidation Workflow
This diagram outlines the standard sequence for a successful coupling reaction.
Caption: Standard workflow for amidation of 5-(chloromethyl)furoic acid.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Use this logic tree to diagnose and solve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low amidation yields.
References
Sources
- 1. escholarship.org [escholarship.org]
- 2. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. CN105189471B - Purification method of 5-(halomethyl)furfural - Google Patents [patents.google.com]
- 7. KR102247145B1 - Methods for purifying 5-(halomethyl)furfural - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in 5-(Chloromethyl)-N-methyl-2-furamide Synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common issues leading to low conversion rates and yields in this multi-step synthesis. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence starting from a suitable furan-2-carboxylic acid derivative.
-
Chloromethylation: Introduction of the chloromethyl group at the C5 position of the furan ring. This is an electrophilic aromatic substitution that is highly sensitive to reaction conditions.
-
Amidation: Conversion of the carboxylic acid (or its activated form, like an acyl chloride) to the final N-methyl amide.
Low conversion rates can arise from challenges in either of these critical steps. This guide will dissect the potential pitfalls in each stage and provide actionable solutions.
Caption: Figure 1. Typical two-step synthesis pathway.
II. Frequently Asked Questions (FAQs)
Q1: My overall yield is extremely low and the reaction mixture turns dark brown or black. What is the most likely cause?
A1: A dark, tarry reaction mixture is a classic sign of furan ring degradation. The furan nucleus is notoriously sensitive to strong acidic conditions and high temperatures, which can lead to irreversible polymerization.[1] This is most common during the chloromethylation step, which often employs strong acids like HCl.
Q2: I've successfully synthesized the intermediate, 5-(chloromethyl)-2-furoyl chloride, but the final amidation step is failing. Why?
A2: The primary culprit is often the moisture sensitivity of the acyl chloride intermediate.[2] Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid, which will not react with methylamine under standard amidation conditions. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Is it necessary to isolate the 5-(chloromethyl)-2-furoyl chloride intermediate?
A3: While isolation and purification can ensure the quality of the intermediate, it is often more practical to perform a "one-pot" reaction where the acyl chloride is generated in situ and immediately reacted with the amine without being isolated.[2] This minimizes handling of the moisture-sensitive acyl chloride and can prevent decomposition.
III. In-Depth Troubleshooting Guides
Category 1: Problems in the Chloromethylation Step
Q4: My chloromethylation of methyl-2-furoate results in a low yield of the desired methyl 5-(chloromethyl)-2-furoate. How can I optimize this?
A4: Low yields in this Blanc-type chloromethylation are common and typically stem from three key areas: temperature control, reagent stoichiometry, and byproduct formation.[3][4]
Troubleshooting Workflow: Chloromethylation
Caption: Figure 2. Troubleshooting logic for the chloromethylation step.
-
Insight into Temperature Control: The reaction is exothermic. Without a robust cooling bath and slow, controlled addition of reagents, localized heating can occur, leading to rapid polymerization of the furan.[4] Maintaining a temperature between 0°C and 10°C is often optimal for minimizing these side reactions.[4]
-
Stoichiometry and Byproducts: The formation of 2,5-bis(chloromethyl)furan is a common side reaction.[4] This occurs when the initially formed mono-chloromethylated product undergoes a second electrophilic substitution. To suppress this, you can try using a slight excess of the starting furan material relative to the chloromethylating agent.
Table 1: Recommended Reagent Stoichiometry for Chloromethylation
| Reagent | Molar Ratio (Relative to Furan Starter) | Rationale |
| Furan-2-carboxylate | 1.0 - 1.1 | A slight excess can help minimize di-substitution. |
| Paraformaldehyde | 1.0 | Serves as the source of formaldehyde. |
| Zinc Chloride (ZnCl₂) | 0.5 - 1.0 | Lewis acid catalyst; concentration can be tuned. |
| Anhydrous HCl (gas) | Saturated Solution | Provides the acidic medium and chloride source. |
Category 2: Problems in the Amidation Step
Q5: My conversion of 5-(chloromethyl)-2-furoyl chloride to the N-methyl amide is low, and I see a significant amount of the carboxylic acid starting material in my final product analysis. What is happening?
A5: This is a clear indication of acyl chloride hydrolysis. This can happen either due to wet reagents/solvents or during the workup. The reaction of an acyl chloride with an amine is typically very fast.[5]
-
The Role of the Base: The reaction between the acyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl).[6][7] This HCl will protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction. Therefore, it is crucial to use at least two equivalents of methylamine: one to act as the nucleophile and the second to act as a base to scavenge the HCl produced.[8][9] Alternatively, a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine can be used.[2][10]
Table 2: Troubleshooting the Amidation Reaction
| Symptom | Probable Cause | Recommended Solution |
| Low conversion, starting carboxylic acid present. | Hydrolysis of acyl chloride. | Use anhydrous solvents (e.g., DCM, THF), dry glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar).[2][10] |
| Reaction stalls after ~50% conversion. | Insufficient base. | Use at least 2 equivalents of methylamine or 1 equivalent of methylamine and 1.1 equivalents of a tertiary amine base (e.g., triethylamine).[11] |
| Multiple unidentified polar byproducts. | Reaction of methylamine at the chloromethyl position. | Add the acyl chloride slowly to a cooled (0°C) solution of the amine. This favors the faster reaction at the acyl chloride over the slower Sₙ2 reaction at the benzylic-like chloride. |
IV. Key Experimental Protocols
Protocol 1: In Situ Formation of Acyl Chloride and Subsequent Amidation
This protocol is designed to minimize handling of the sensitive acyl chloride intermediate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-(chloromethyl)-2-furoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Acid Chloride Formation: Cool the suspension to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 20 minutes. Add a catalytic amount (1-2 drops) of anhydrous DMF. Allow the mixture to stir at room temperature for 2 hours or until gas evolution ceases. The reaction mixture should become a clear solution.
-
Amidation: In a separate flame-dried flask, prepare a solution of methylamine (2.2 eq, e.g., as a 2.0 M solution in THF) in anhydrous DCM.
-
Reaction: Cool the methylamine solution to 0°C. Slowly transfer the freshly prepared acyl chloride solution from the first flask into the methylamine solution via cannula over 30 minutes, maintaining the temperature at 0°C.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC or LC-MS. Quench the reaction by slowly adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
V. References
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from ResearchGate. [Link]
-
Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(8), 4253-4256. [Link]
-
Royal Society of Chemistry. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
Gore, R. P., et al. (2011). A review on recent advances in amide synthesis from acid chloride. Der Pharma Chemica, 3(3), 409-421. [Link]
-
ResearchGate. (2024). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from ResearchGate. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from Khan Academy. [Link]
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from Georganics. [Link]
-
Patsnap. (2014). Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Retrieved from Patsnap. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from Chemistry LibreTexts. [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize N,N-dimethylacetamide. Retrieved from Pearson. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from Chemistry LibreTexts. [Link]
-
eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from eScholarship.org. [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)furan-2-carbonyl chloride. Retrieved from PubChem. [Link]
-
MDPI. (n.d.). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from MDPI. [Link]
-
Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from Sciencemadness Discussion Board. [Link]
-
ResearchGate. (2024). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved from PubMed. [Link]
-
MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Scale-Up of 5-(Chloromethyl)-N-methyl-2-furamide Synthesis
Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this challenging process effectively.
The synthesis of furan-based active pharmaceutical ingredients (APIs) often presents unique challenges related to the stability of the furan ring, especially when substituted with reactive moieties like a chloromethyl group. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
Overall Synthesis Workflow and Key Challenge Areas
The synthesis of this compound typically proceeds through a two-stage process: formation of an activated 5-(chloromethyl)-2-furoyl intermediate, followed by amidation. Each stage presents distinct scale-up hurdles.
Caption: High-level workflow for the synthesis of this compound, highlighting critical stages prone to scale-up issues.
Part 1: General Stability and Handling Concerns
Q: My reaction mixture consistently darkens to a brown or black color, especially at elevated temperatures, resulting in low yields and purification difficulties. What is causing this?
A: You are likely observing the formation of "humins," which are complex, furan-rich polymers. This is a very common issue when working with furan derivatives like 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF), especially under acidic conditions or upon heating.[1][2]
-
Causality: The furan ring is susceptible to acid-catalyzed hydrolysis and polymerization. The electron-donating nature of the oxygen heteroatom, combined with reactive substituents, makes the system prone to side reactions. For instance, the conversion of CMF in the presence of acid can lead to byproducts like levulinic acid and formic acid through ring-opening reactions, which can then polymerize.[2]
-
Scale-Up Insight: This problem is exacerbated at scale due to challenges in maintaining homogenous temperature control. Localized "hot spots" in a large reactor can significantly accelerate humin formation.
-
Troubleshooting Strategy:
-
Strict Temperature Control: Ensure your reactor has adequate cooling capacity and agitation to prevent localized overheating. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.
-
Minimize Reaction Time: Do not let reactions run longer than necessary. Use in-process controls (IPC) like HPLC or TLC to monitor the reaction to completion and then immediately proceed to the next step.
-
pH Control: If possible, neutralize acidic catalysts or byproducts as soon as the reaction is complete before any subsequent heating or concentration steps.
-
Consider Biphasic Systems: For reactions starting from biomass-derived sugars, a biphasic system (e.g., aqueous HCl and an organic solvent like dichloromethane or toluene) can continuously extract the more hydrophobic CMF product into the organic phase as it forms, protecting it from degradation in the acidic aqueous phase.[3][4]
-
Part 2: Troubleshooting the Synthesis of the 5-(Chloromethyl)-2-furoyl Moiety
This stage typically involves the chlorination of a hydroxymethyl group and oxidation of an aldehyde to a carboxylic acid (or its activated form).
Q: The chlorination of 5-(hydroxymethyl)-2-furoic acid (or its ester) with thionyl chloride (SOCl₂) is violently exothermic and releases a significant amount of gas. How can we manage this safely at scale?
A: This is a critical safety and control issue. The reaction of an alcohol with thionyl chloride produces the desired alkyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. The reaction is highly exothermic.
-
Causality: The formation of the strong S=O bond in SO₂ and the protonation of the alcohol by HCl are thermodynamic driving forces that contribute to the high exothermicity.
-
Scale-Up Insight: On a large scale, the rapid evolution of gas can over-pressurize the reactor, and the exotherm can lead to a runaway reaction. The corrosive nature of HCl gas also requires robust equipment (e.g., glass-lined reactors) and an efficient off-gas scrubbing system.
-
Troubleshooting & Control Protocol:
-
Inverse Addition: Instead of adding SOCl₂ to the substrate, consider adding a solution of your substrate to the SOCl₂ (or a mixture of SOCl₂ in a suitable solvent). This keeps the reactive SOCl₂ in excess initially but allows for better control of the reaction rate.
-
Semi-Batch Addition: The safest approach is to add one of the reagents dropwise or via a pump over an extended period (e.g., 2-4 hours) while maintaining a low internal temperature (e.g., 0-10 °C).
-
Solvent Choice: Use an inert, high-boiling solvent (e.g., toluene, dichloromethane) to help dissipate heat.
-
Off-Gas Management: The reactor must be vented to a scrubber system containing a caustic solution (e.g., aqueous sodium hydroxide) to neutralize the acidic HCl and SO₂ gases.
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Consideration for Scale-Up |
| Addition Mode | All at once or rapid dropwise | Slow, controlled semi-batch addition | Prevent exotherm runaway and gas evolution surge. |
| Temperature | 0-25 °C (ice bath) | -5 to 5 °C (chiller loop) | Larger mass has lower surface-area-to-volume ratio; requires more efficient cooling. |
| Off-Gas | Fume hood | Vented to a packed-bed caustic scrubber | Ensure scrubber capacity is sufficient for the total volume of gas produced. |
Q: My starting material is 5-(chloromethyl)furfural (CMF). What is the best way to selectively oxidize the aldehyde to a carboxylic acid without affecting the chloromethyl group at a large scale?
A: This requires a mild and selective oxidant. Harsh oxidants can degrade the furan ring or react with the chloromethyl group. While many methods exist, for scale-up, reagent cost, safety, and waste stream management are paramount.
-
Recommended Method: Oxidation of CMF to its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), using tert-butyl hypochlorite (t-BuOCl) is a high-yielding and efficient method.[5][6] The resulting acid chloride can be directly used in the subsequent amidation step without isolation.[7]
-
Causality: t-BuOCl is a source of electrophilic chlorine that can selectively oxidize aldehydes. The reaction proceeds under mild conditions, which preserves the sensitive furan core and the chloromethyl group.
-
Scale-Up Insight: t-BuOCl can be prepared inexpensively from commercial bleach and tert-butanol.[5] This makes the process economically viable. However, t-BuOCl is light and heat-sensitive and should be handled with care. The reaction should be performed in the dark.
-
Alternative: Catalytic oxidation using ruthenium pincer catalysts with water as the oxidant is a greener alternative, producing H₂ as a byproduct.[8][9] However, the catalyst cost and separation may be a consideration for some processes.
Part 3: Troubleshooting the Amidation Step
Q: I am attempting the amidation of 5-(chloromethyl)-2-furoic acid with aqueous methylamine and see a significant byproduct that appears to be from the reaction of methylamine at the chloromethyl position. How can I improve selectivity?
A: This is a classic problem of competing nucleophilic substitution. Methylamine is a good nucleophile and the chloromethyl group is a good electrophile (a benzylic-type halide). To favor amidation at the carboxylic acid over substitution at the chloromethyl group, you must increase the electrophilicity of the carbonyl carbon.
Caption: Decision workflow for improving selectivity in the amidation step.
-
Causality & Strategy:
-
Acid Activation (Most Critical): Direct amidation of a carboxylic acid is thermodynamically unfavorable without significant heat, which would accelerate the undesired substitution.[10] The standard and most effective scale-up approach is to first convert the carboxylic acid to a more reactive derivative. The most common choice is the acid chloride . Reacting 5-(chloromethyl)-2-furoic acid with thionyl chloride or oxalyl chloride will generate the highly electrophilic 5-(chloromethyl)-2-furoyl chloride. This intermediate will react almost instantaneously with methylamine, even at low temperatures.
-
Low Temperature: The Sₙ2 reaction at the chloromethyl position has a higher activation energy than the nucleophilic acyl substitution at the acid chloride. By running the reaction at low temperatures (e.g., -10 °C to 0 °C), you kinetically favor the desired amidation.
-
Controlled Addition: Add the methylamine solution slowly to the acid chloride solution. This maintains a low concentration of the nucleophile, further suppressing the bimolecular Sₙ2 side reaction.
-
Self-Validating Protocol for Selective Amidation
-
Acid Chloride Formation: Charge a suitable reactor with 5-(chloromethyl)-2-furoic acid (1.0 eq) and an appropriate solvent (e.g., toluene or DCM, 5-10 volumes). Cool the mixture to 0-5 °C. Slowly add thionyl chloride (1.1-1.2 eq) over 1-2 hours, maintaining the temperature below 10 °C. Allow the reaction to stir for 1-2 hours.
-
IPC-1 (Validation): Take a small aliquot, quench it carefully with methanol, and analyze by HPLC or LC-MS. You should see the complete conversion of the starting acid to its methyl ester. This confirms the full formation of the acid chloride.
-
Amidation: In a separate reactor, charge methylamine solution (e.g., 40% in water or 2M in THF, 1.1-1.5 eq) and cool to 0 °C. Slowly transfer the acid chloride solution from step 1 into the methylamine solution, maintaining the temperature of the amidation mixture below 10 °C.
-
IPC-2 (Validation): After the addition is complete, stir for 30 minutes. Analyze the reaction mixture by HPLC to confirm the consumption of the acid chloride and formation of the desired amide product.
-
Work-up: Proceed with quenching and extraction only after IPC-2 confirms the reaction is complete.
Part 4: Scale-Up Issues in Purification and Isolation
Q: After the aqueous work-up, I am struggling with a persistent emulsion during the extraction step. How can I manage this at a large scale?
A: Emulsions are a common and frustrating scale-up problem, often caused by partially soluble byproducts or fine particulates acting as surfactants.
-
Causality: The presence of acidic or basic residues, humin-like materials, or salts can stabilize oil-in-water or water-in-oil droplets. Vigorous agitation in large reactors with high-shear mixers can exacerbate the problem.
-
Scale-Up Insight: Breaking emulsions at a multi-hundred-liter scale is far more difficult than in a lab separating funnel. Prevention is the best strategy.
-
Troubleshooting Strategy:
-
Adjust pH: Ensure the pH of the aqueous layer is distinctly acidic or basic to force salts to be fully dissolved in the aqueous phase.
-
Add Brine: Before separation, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filtration: If fine solids are suspected, you can perform a filtration step through a pad of a filter aid like Celite® before the extraction.
-
Solvent Choice: Consider a less polar extraction solvent that has lower mutual solubility with water, such as toluene or methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
Gentle Agitation: Use a low-shear agitator profile during extraction to minimize emulsion formation. Allow for longer settling times.
-
Q: My final product is difficult to crystallize and often "oils out" or precipitates as an amorphous solid. How can I develop a robust crystallization protocol?
A: The thermal instability of many furan compounds can make purification by distillation challenging, making crystallization the preferred method.[11] Developing a reliable crystallization protocol is key to achieving high purity at scale.
-
Causality: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit at a given temperature before nucleation can occur, leading to liquid-liquid phase separation instead of solid crystal formation. Amorphous precipitation is often due to crashing the product out of solution too quickly.
-
Scale-Up Insight: Cooling rates are much slower in large vessels. A process that works in the lab by rapid cooling in an ice bath may fail at scale. A controlled, slow cooling profile is essential.
-
Protocol for Developing a Scalable Crystallization:
-
Solvent Screening: Identify a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common approach is to use a binary system, such as an alcohol/water (e.g., isopropanol/water) or an ester/alkane (e.g., ethyl acetate/heptane) mixture.
-
Determine Metastable Zone Width (MSZW): This is the "sweet spot" for crystallization. Use a turbidity probe or visual observation to determine the temperature range between the clear (dissolved) point and the cloud (nucleation) point at a given cooling rate.
-
Controlled Cooling & Seeding:
-
Dissolve the crude product in the chosen solvent at an elevated temperature (e.g., 60-70 °C).
-
Cool the solution slowly (e.g., 10-15 °C/hour) to a temperature just inside the metastable zone (i.e., just below the dissolution temperature).
-
Add a small amount of pure seed crystals (0.1-1.0% by weight) to induce controlled nucleation.
-
Hold at this temperature for a period (e.g., 1-2 hours) to allow the seeds to grow.
-
Resume slow cooling to the final isolation temperature (e.g., 0-5 °C).
-
-
Isolation: Filter the resulting slurry, wash with a cold portion of the crystallization solvent, and dry under vacuum at a mild temperature (e.g., < 40 °C) to prevent degradation.
-
Part 5: Safety at Scale
Q: What are the primary safety hazards I should be concerned with when scaling up this synthesis?
A: The synthesis involves several hazardous materials and potentially toxic intermediates. A thorough safety review is mandatory before any scale-up operation.
-
Reagent Hazards:
-
Thionyl Chloride / Oxalyl Chloride: Highly corrosive, toxic upon inhalation, and reacts violently with water.[12] Must be handled in a closed system.
-
Methylamine: Flammable, corrosive, and toxic. Often handled as a solution, but vapor can escape.[12]
-
Solvents: Use of large quantities of flammable organic solvents requires grounding of equipment to prevent static discharge and operating in a well-ventilated area with appropriate fire suppression systems.[12]
-
-
Intermediate/Product Hazards:
-
Chloromethyl Furans: 5-(Chloromethyl)furfural (CMF) has been shown to be mutagenic and cytotoxic in bacterial assays, significantly more so than its hydroxymethyl analog (HMF).[13] It is prudent to treat all chloromethyl-containing intermediates and the final product as potential irritants and mutagens.
-
-
Required Controls:
-
Engineering Controls: All operations should be conducted in a closed system (reactor) with appropriate venting to a scrubber. Use of a glovebox for charging solids is recommended.
-
Personal Protective Equipment (PPE): At a minimum, this includes flame-resistant lab coats, safety goggles, face shields, and appropriate chemical-resistant gloves (inspect gloves prior to use). For handling highly corrosive materials, a full chemical suit and respirator may be required.[12]
-
References
-
A Semi‐Batch Flow System for the Production of 5‐Chloromethylfurfural. (2017). ResearchGate. [Link]
-
Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. [Link]
-
Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. (2014). Patsnap Eureka. [Link]
-
Karimi, S., et al. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry, 27(1). [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. (2025). Royal Society of Chemistry. [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2015). Green Chemistry (RSC Publishing). [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015). Royal Society of Chemistry. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org. [Link]
-
5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. (2022). PubMed. [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. (2022). MDPI. [Link]
-
The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. (2021). Chemical Engineering Transactions. [Link]
-
Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. (2013). ResearchGate. [Link]
-
Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (2001). ARKIVOC. [Link]
-
5-Chloromethylfurfural. (n.d.). PubChem - NIH. [Link]
-
Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). (1994). National Toxicology Program. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2018). PMC - NIH. [Link]
- Purification method of 5-(halomethyl)furfural. (2015).
-
Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2016). ResearchGate. [Link]
- Methods for producing 5-(halomethyl) furfural. (2016).
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022). NIH. [Link]
- Methods for purifying 5-(halomethyl)furfural. (2016).
-
Plausible pathways for amidation of carboxylic acid substrates 1 with SO2F2184. (2025). ResearchGate. [Link]
-
Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. (2013). R Discovery. [Link]
- Methods for purifying 5-(halomethyl)furfural. (2021).
-
Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. (2021). MDPI. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cetjournal.it [cetjournal.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9586922B2 - Methods for purifying 5-(halomethyl)furfural - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Challenges of Chloromethylated Furans: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing the thermal instability of chloromethylated furans. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the experimental challenges associated with these versatile yet sensitive compounds. This resource is structured to address specific issues you may encounter, offering not just solutions but also the underlying scientific reasoning to empower your research.
I. Understanding the Instability: Why Chloromethylated Furans Require Careful Handling
Chloromethylated furans, such as 5-chloromethylfurfural (CMF), are valuable bio-based platform molecules. However, their utility is often hampered by inherent thermal and chemical instability.[1][2][3][4] The primary degradation pathways involve hydrolysis to 5-hydroxymethylfurfural (HMF), which can further degrade to levulinic acid and formic acid, and polymerization into dark, insoluble materials often referred to as "humins".[5][6] These reactions are often catalyzed by heat, acidic conditions, and even exposure to atmospheric moisture.
A key factor in the instability of chloromethylated furans is the reactivity of the chloromethyl group, which can participate in nucleophilic substitution reactions.[6] Additionally, the furan ring itself can be susceptible to cleavage under certain conditions.
II. Troubleshooting Guide: A Proactive Approach to Common Experimental Issues
This section is designed to help you identify and resolve common problems encountered during the synthesis, purification, and handling of chloromethylated furans.
Problem 1: Rapid Discoloration of the Reaction Mixture or Purified Product
Symptom: Your reaction mixture or isolated chloromethylated furan solution turns yellow, brown, or even black over a short period.
Probable Causes:
-
Thermal Decomposition: Exposure to elevated temperatures during the reaction, workup, or storage is a primary cause of degradation and polymerization.
-
Acidic Conditions: The presence of strong acids, even in catalytic amounts, can accelerate the formation of humins.[5]
-
Presence of Water: Water can hydrolyze the chloromethyl group to a hydroxymethyl group, initiating a cascade of degradation reactions.[7]
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.
Solutions:
-
Temperature Control: Maintain strict temperature control throughout your experiment. For reactions, use the lowest effective temperature. During workup and purification, keep solutions cool.
-
pH Management: If possible, neutralize any acidic catalysts or byproducts as soon as the reaction is complete. Use of a biphasic reaction system can help to extract the product from the acidic aqueous phase, limiting its exposure.[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible. Dry glassware thoroughly before use.
-
Inert Atmosphere: For sensitive reactions or long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 2: Low Yields and Presence of Multiple Byproducts in the Crude Product
Symptom: After your reaction, analysis (e.g., by TLC, GC-MS, or NMR) shows a low yield of the desired chloromethylated furan and the presence of several unexpected spots or peaks.
Probable Causes:
-
Prolonged Reaction Times: Extended reaction times, even at moderate temperatures, can lead to significant product degradation.
-
Inappropriate Solvent: The choice of solvent can influence the stability of the product.
-
Side Reactions: The starting materials or reagents may be participating in side reactions that consume the desired product.
Solutions:
-
Reaction Optimization: Optimize your reaction time by monitoring its progress closely (e.g., by TLC or in-situ NMR). Quench the reaction as soon as the starting material is consumed or the product concentration begins to decrease.
-
Solvent Selection: A biphasic system using a non-polar organic solvent can be effective in continuously extracting the chloromethylated furan from the reactive aqueous phase, thus protecting it from degradation.[5]
-
Kinetic Modeling: For process development, kinetic modeling can help to understand the rates of formation and degradation, allowing for the optimization of reaction conditions to maximize yield.[6][8]
Problem 3: Difficulty in Purifying the Chloromethylated Furan
Symptom: Column chromatography results in significant product loss on the column, or the purified product is still contaminated with colored impurities.
Probable Causes:
-
On-Column Decomposition: The silica or alumina used in column chromatography can be acidic enough to cause degradation of the sensitive chloromethylated furan.
-
Co-elution of Impurities: Some degradation products may have similar polarities to the desired product, making separation difficult.
Solutions:
-
Neutralized Stationary Phase: Deactivate the silica gel or alumina by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the eluent.
-
Alternative Purification Methods:
-
Distillation: For thermally stable compounds, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification technique.
-
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the product and the stationary phase.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for chloromethylated furans?
A1: To ensure long-term stability, chloromethylated furans should be stored in a cool, dry, and dark place.[9] It is highly recommended to store them under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent exposure to moisture and air. For high-purity samples, storage in a freezer at -20°C is advisable.
Q2: How can I monitor the degradation of my chloromethylated furan sample over time?
A2: The two most effective techniques for monitoring degradation are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating and identifying volatile degradation products. A quantitative GC-MS method can be developed using an internal standard to track the decrease in the parent compound and the appearance of degradation products over time.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for observing changes in the molecular structure. Degradation can be monitored by observing the decrease in the intensity of the characteristic peaks of the chloromethylated furan and the appearance of new signals corresponding to degradation products.[11][12]
Q3: Are there any chemical stabilizers I can add to my chloromethylated furan samples?
A3: Yes, the addition of radical scavengers can help to inhibit polymerization, which is a major degradation pathway. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be effective in scavenging free radicals.[13][14][15] The optimal concentration of BHT will depend on the specific compound and storage conditions, but a small amount (e.g., 50-100 ppm) is often sufficient. It is crucial to ensure that the stabilizer does not interfere with downstream applications.
Q4: What are some common impurities I might find in my chloromethylated furan sample?
A4: Common impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
5-Hydroxymethylfurfural (HMF): Formed from the hydrolysis of the chloromethyl group.
-
Levulinic acid and formic acid: Further degradation products of HMF.[5]
-
Polymeric materials (humins): Dark, insoluble byproducts.[5]
-
Solvent residues: Residual solvents from the synthesis or purification.
These impurities can often be identified by GC-MS and NMR analysis.
IV. Experimental Protocols
Protocol 1: General Procedure for Safe Handling of Chloromethylated Furans
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Standard nitrile gloves may not offer sufficient protection; consult glove manufacturer's compatibility charts.[2][9][16]
-
Ventilation: All handling of chloromethylated furans should be performed in a well-ventilated chemical fume hood.[16]
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]
-
Waste Disposal: Dispose of all waste containing chloromethylated furans in accordance with local, state, and federal regulations.[16]
Protocol 2: Purification of 5-Chloromethylfurfural (CMF) by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). To minimize on-column degradation, consider pre-treating the silica gel with a 1% solution of triethylamine in the eluent, followed by flushing with the pure eluent.
-
Column Packing: Pack a glass chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude CMF in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution by thin-layer chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to obtain the purified CMF.[8]
Protocol 3: Quantitative Analysis of CMF Degradation by GC-MS
-
Sample Preparation: Prepare a stock solution of the CMF sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).
-
GC-MS Parameters:
-
Column: Use a mid-polarity column suitable for the analysis of furan derivatives (e.g., a DB-624 or similar).[10]
-
Injector: Set the injector temperature to a value that ensures complete volatilization without causing thermal degradation (e.g., 250 °C).
-
Oven Program: Develop a temperature program that provides good separation of CMF from its expected degradation products. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify the components and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of pure CMF and the internal standard. Analyze these standards to generate a calibration curve.
-
Data Analysis: Analyze the CMF sample and use the calibration curve to determine the concentration of CMF. The appearance of degradation products can be monitored by their characteristic mass spectra.
V. Visualizing the Challenges: Decomposition and Workflow
To better understand the processes involved, the following diagrams illustrate the key degradation pathway and a typical experimental workflow.
Caption: General experimental workflow for chloromethylated furans.
VI. Quantitative Data Summary
| Parameter | Value/Range | Conditions | Reference |
| CMF Melting Point | 37 °C | Standard Pressure | [2] |
| CMF Boiling Point | ~240 °C (decomposes) | Standard Pressure | [7] |
| Activation Energy (Glucose to CMF) | 31 kJ/mol | Biphasic HCl/DCE system | [8] |
VII. Concluding Remarks
The successful application of chloromethylated furans in research and development hinges on a thorough understanding and proactive management of their inherent instability. By implementing the strategies and protocols outlined in this guide, you can minimize degradation, improve experimental reproducibility, and unlock the full potential of these valuable chemical building blocks. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team.
References
-
Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. ACS Sustainable Chemistry & Engineering. (2023-12-01). [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Supporting Information Highly efficient dehydration of carbohydrates to 5- (chloromethyl)furfural (CMF), 5-(hydroxymethyl)furfur. [Link]
-
5‐(Chloromethyl)furfural production from glucose: A pioneer kinetic model development exploring the mechanism. PSGCAS. [Link]
-
The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. [Link]
-
5-(Chloromethyl)furfural | C6H5ClO2 | CID 74191. PubChem. [Link]
-
5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ACS Sustainable Chemistry & Engineering. [Link]
- CN103626725A - Method for preparing 5-chloromethyl furfural.
-
5-Chloromethylfurfural. Wikipedia. [Link]
-
Metal Chlorides as Effective Catalysts for the One-Pot Conversion of Lignocellulose into 5- Chloromethylfurfural (5-CMF). ResearchGate. [Link]
-
Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). MDPI. [Link]
-
A) 1 H NMR monitoring of 5-HMF stored at RT as an oil. B) 1 H DOSY... ResearchGate. [Link]
-
Control experiments a Influence of the radical scavengers TEMPO and BHT... ResearchGate. [Link]
-
One-Pot Conversion of Starch into 5-Chloromethylfurfural and 5-Hydroxymethylfurfural in a Low-Transition Temperature Mixture. Industrial & Engineering Chemistry Research. [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. OUCI. [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]
-
5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ResearchGate. [Link]
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed. [Link]
-
Thermal Treatment to Obtain 5-Hydroxymethyl Furfural (5-HMF), Furfural and Phenolic Compounds from Vinasse Waste from Agave. MDPI. [Link]
-
Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. OUCI. [Link]
-
Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ResearchGate. [Link]
-
Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. ResearchGate. [Link]
-
Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine. PubMed. [Link]
-
Kinetic study of the decomposition of cellulose to 5-hydroxymethylfurfural in ionic liquid. [Link]
-
Analysis of pyrolysis mechanism of 5-hydroxymethyl furfural by using PY-GC-MS and in-situ FT-IR. ResearchGate. [Link]
-
The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]
- 3. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cetjournal.it [cetjournal.it]
- 7. scbt.com [scbt.com]
- 8. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 9. aksci.com [aksci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
byproduct identification in "5-(Chloromethyl)-N-methyl-2-furamide" synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-N-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Synthesis Overview: The Chloromethylation of N-methyl-2-furamide
The synthesis of this compound typically proceeds via an electrophilic aromatic substitution, most commonly the Blanc chloromethylation . This reaction involves the treatment of the starting material, N-methyl-2-furamide, with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1][2] The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, leading to the introduction of the chloromethyl group primarily at the 5-position.
While seemingly straightforward, this reaction is prone to the formation of several key byproducts that can complicate purification and compromise the yield and purity of the desired product. Understanding the potential side reactions is paramount to successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the synthesis and analysis of this compound.
FAQ 1: I see an unexpected peak in my HPLC/GC-MS analysis with a higher molecular weight than my product. What could it be?
This is a common observation and often points to the formation of a diaryl-methane type byproduct .
-
Causality: The product, this compound, is itself an electrophile. Under the reaction conditions, it can participate in a subsequent Friedel-Crafts alkylation with another molecule of the starting material, N-methyl-2-furamide. This results in the formation of a dimeric impurity linked by a methylene bridge. The formation of such diarylmethane side products is a well-documented outcome in Blanc chloromethylation reactions.[1][3]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or a rapid chromatographic method. Over-extending the reaction time or using elevated temperatures can promote the formation of this byproduct.
-
Control Stoichiometry: Ensure that formaldehyde is not the limiting reagent. An excess of the chloromethylating agent can help to consume the starting material before it can be alkylated by the product.
-
Purification: This higher molecular weight impurity can often be separated from the desired product by column chromatography on silica gel.
-
-
Proposed Structure of Diaryl-methane Byproduct:
-
Name: 5-((5-(N-methylcarbamoyl)furan-2-yl)methyl)-N-methyl-2-furamide
-
Molecular Formula: C₁₄H₁₄N₂O₄
-
Molecular Weight: 274.27 g/mol
-
FAQ 2: My NMR spectrum shows a singlet around 4.5-4.7 ppm, but I also see another unexpected singlet in that region. What is this other peak?
While the singlet for the chloromethyl group of the product is expected in this region, another potential and highly hazardous byproduct to consider is bis(chloromethyl) ether (BCME) .
-
Causality: BCME is a known and highly carcinogenic byproduct of the Blanc chloromethylation reaction.[1] It is formed from the reaction of formaldehyde and hydrogen chloride. Due to its volatility and toxicity, extreme caution must be exercised.
-
Troubleshooting and Safety:
-
Engineering Controls: Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Quenching: Upon completion, the reaction should be carefully quenched with a suitable reagent, such as an aqueous solution of ammonia or sodium sulfite, to destroy any unreacted formaldehyde and BCME.[4]
-
Analytical Confirmation: If BCME is suspected, GC-MS is a suitable technique for its detection due to its volatility.
-
FAQ 3: After distillation or upon standing, my product darkens in color. Is this a sign of decomposition?
Yes, discoloration upon standing or heating is often indicative of product instability. 5-(Chloromethyl)furan derivatives can be susceptible to degradation.[5]
-
Causality: The chloromethyl group can be labile, particularly in the presence of nucleophiles or upon exposure to heat and light. This can lead to polymerization or the formation of other degradation products. The furan ring itself can also be prone to oxidation.
-
Troubleshooting and Storage:
-
Minimize Heat Exposure: Use lower temperatures during workup and purification whenever possible. Avoid prolonged heating.
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize oxidative degradation.
-
pH Control: Avoid basic conditions during workup, as this can promote nucleophilic substitution of the chloride.
-
FAQ 4: I have a complex mixture of byproducts that are difficult to separate. What other side reactions could be occurring?
Based on studies of similar furan chloromethylations, another potential byproduct is a more complex ether-linked dimer. A study on the chloromethylation of methyl 2-furoate identified a significant byproduct, 1,1-bis(2'-methoxyfuroyl-5'-methylenoexy) methane.[6] A similar structure could form in the synthesis of this compound.
-
Causality: This byproduct can arise from the reaction of the hydroxymethyl intermediate (formed from the furan, formaldehyde, and acid catalyst) with another molecule of the hydroxymethyl intermediate or the chloromethylated product.
-
Troubleshooting:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can influence the equilibrium between the various reactive intermediates.[3]
-
Lewis Acid Choice: The choice and amount of Lewis acid can impact the product distribution. Weaker Lewis acids may lead to less byproduct formation.
-
Analytical Protocols for Byproduct Identification
A robust analytical strategy is crucial for identifying and quantifying impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the gold standard for impurity profiling of non-volatile organic compounds.[7][8]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (electrospray ionization - ESI).
-
-
Data Interpretation:
-
Look for peaks other than the main product peak.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions of these impurities, which can be used to propose molecular formulas.
-
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 174.03 |
| Diaryl-methane Byproduct | 275.10 |
| Hydrolysis Product (5-(Hydroxymethyl)-N-methyl-2-furamide) | 156.06 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Ideal for the analysis of volatile impurities like bis(chloromethyl) ether.[9]
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the crude product in a volatile organic solvent like dichloromethane.
-
-
GC Conditions (Example):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
-
MS Detection:
-
Use electron ionization (EI) and scan a wide mass range.
-
Compare the resulting mass spectra with library data for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the product and any impurities present.[10][11]
Protocol:
-
Sample Preparation:
-
Dissolve the crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Consider 2D NMR techniques like COSY and HSQC for complex mixtures.
-
-
Data Interpretation:
-
Compare the obtained spectra with known spectra of the starting material and expected product.
-
Look for unexpected signals that may correspond to byproducts. For example, the methylene bridge in the diaryl-methane byproduct would likely appear as a singlet in the ¹H NMR spectrum.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Major Byproduct Formation
Caption: Main synthesis pathway and formation of major byproducts.
Diagram 2: Troubleshooting Workflow for Unexpected Analytical Signals
Caption: A logical workflow for troubleshooting unexpected analytical results.
References
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. [Link]
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]
-
SlideShare. (n.d.). Drug Synthesis. [Link]
-
Quora. (2017). What is the reaction of formaldehyde and HCL?. [Link]
- Google Patents. (n.d.).
-
Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. [Link]
-
eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. [Link]
-
ResearchGate. (2000). The Structure of a by-product obtained during the Chloromethylation of methyl 2-furoate. [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. biomedres.us [biomedres.us]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Head-to-Head Comparison of Reactivity: 5-(Chloromethyl)furfural vs. 5-(Chloromethyl)-N-methyl-2-furamide
Introduction
In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount. Furan derivatives, in particular, have garnered significant attention as versatile scaffolds for the synthesis of a wide array of biologically active molecules. Among these, 5-(Chloromethyl)furfural (CMF) has emerged as a key bio-based platform chemical, prized for its dual reactivity stemming from the aldehyde and chloromethyl functionalities.[1] This guide provides an in-depth, comparative analysis of the reactivity of CMF against a closely related analogue, 5-(Chloromethyl)-N-methyl-2-furamide. While structurally similar, the substitution of the C2 aldehyde with an N-methylamide group imparts profound differences in the electronic properties and, consequently, the chemical reactivity of the molecule. This comparison aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal furanic building block for their specific synthetic strategies.
Structural and Physicochemical Properties
A foundational understanding of the structural and physicochemical differences between CMF and its amide analogue is essential to appreciating their divergent reactivity.
| Property | 5-(Chloromethyl)furfural (CMF) | This compound |
| Molecular Formula | C₆H₅ClO₂ | C₇H₈ClNO₂ |
| Molecular Weight | 144.56 g/mol [2] | 173.6 g/mol [3] |
| Appearance | Colorless liquid to dark brown oil[1][4] | Solid (predicted) |
| Key Functional Groups | Aldehyde, Chloromethyl, Furan | N-methylamide, Chloromethyl, Furan |
| CAS Number | 1623-88-7[2] | 872358-20-8[3] |
Comparative Reactivity Analysis
The reactivity of these two molecules can be dissected by considering two primary reactive sites: the chloromethyl group at the C5 position and the functional group at the C2 position (aldehyde vs. N-methylamide).
Reactivity of the Chloromethyl Group: A Tale of Two Substituents
The chloromethyl group in both compounds is a potent electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions.[5] However, the rate of these reactions is significantly modulated by the electronic nature of the substituent at the C2 position.
The aldehyde group in CMF is a moderately deactivating, electron-withdrawing group. This property enhances the electrophilicity of the methylene carbon in the chloromethyl group, thereby increasing its reactivity towards nucleophiles.[5]
Conversely, the N-methylamide group in this compound is generally considered to be a weaker electron-withdrawing group compared to an aldehyde. This is due to the lone pair of electrons on the nitrogen atom participating in resonance with the carbonyl group, which can reduce the overall electron-withdrawing effect on the furan ring.[6] Consequently, the chloromethyl group in the amide derivative is expected to be less reactive towards nucleophilic attack compared to CMF.
Caption: Electronic influence of C2 substituents on the reactivity of the chloromethyl group.
Reactivity at the C2 Position: Aldehyde vs. Amide
The disparity in reactivity is even more pronounced when comparing the aldehyde and N-methylamide functional groups themselves.
-
Aldehydes: The aldehyde group of CMF is a hub of reactivity. It readily undergoes a plethora of chemical transformations, including:
-
Amides: In stark contrast, the N-methylamide group is significantly less reactive. The resonance delocalization of the nitrogen lone pair with the carbonyl group reduces the electrophilicity of the carbonyl carbon, rendering it much less susceptible to nucleophilic attack.[6] While amides can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, or reduced to amines using strong reducing agents like LiAlH₄, they are generally stable to many of the reagents that readily react with aldehydes.
Head-to-Head Experimental Comparison: Nucleophilic Substitution with a Common Nucleophile
To empirically substantiate the theoretical differences in reactivity of the chloromethyl group, a comparative kinetic study can be performed. The following protocol outlines a representative experiment using sodium azide as the nucleophile.
Experimental Protocol: Comparative Azidation of CMF and its Amide Analogue
Objective: To compare the rate of nucleophilic substitution of the chloromethyl group in 5-(Chloromethyl)furfural and this compound with sodium azide.
Materials:
-
5-(Chloromethyl)furfural (CMF)
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In two separate, oven-dried reaction vials, prepare the following solutions:
-
Vial A (CMF): Dissolve 1 mmol of 5-(Chloromethyl)furfural and 0.5 mmol of the internal standard in 10 mL of anhydrous acetonitrile.
-
Vial B (Amide): Dissolve 1 mmol of this compound and 0.5 mmol of the internal standard in 10 mL of anhydrous acetonitrile.
-
-
Initiation of Reaction: To each vial, add 1.2 mmol of sodium azide.
-
Reaction Conditions: Place both vials in a pre-heated block at 60°C and stir vigorously.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with 1 mL of a saturated sodium bicarbonate solution and extracting with 1 mL of diethyl ether.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC-MS to determine the concentration of the starting material and the azido product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
Caption: Experimental workflow for the comparative kinetic study.
Expected Outcomes and Data Presentation
It is anticipated that the reaction with 5-(Chloromethyl)furfural will proceed at a significantly faster rate than the reaction with this compound.
| Compound | Expected Relative Rate of Azidation | Rationale |
| 5-(Chloromethyl)furfural | Faster | The electron-withdrawing aldehyde group enhances the electrophilicity of the chloromethyl carbon. |
| This compound | Slower | The weaker electron-withdrawing nature of the N-methylamide group results in a less electrophilic chloromethyl carbon. |
Conclusion
The choice between 5-(Chloromethyl)furfural and this compound as a synthetic intermediate should be guided by a clear understanding of their distinct reactivity profiles. CMF offers two highly reactive sites: a chloromethyl group primed for nucleophilic substitution and a versatile aldehyde group. This dual reactivity makes it an excellent choice for complex molecular constructions where both functionalities can be exploited.
In contrast, this compound presents a more chemoselective profile. The attenuated reactivity of its chloromethyl group and the relative inertness of the N-methylamide group allow for selective reactions at the C5 position under conditions that might otherwise affect an aldehyde. This makes the amide derivative a valuable building block when the C2 position needs to remain unreactive during initial synthetic steps, with the option for later-stage modification of the amide if required.
Ultimately, the decision rests on the specific synthetic strategy and the desired reactivity at each position of the furan ring. This guide provides the foundational knowledge to make that decision with confidence.
References
-
The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Chemical Engineering Transactions. [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
Why are carboxylic amides less reactive towards nucleophiles compared to ketones?. Quora. [Link]
-
Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems. PubMed Central. [Link]
-
Aldehydes to Amides. Chemistry Steps. [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Royal Society of Chemistry. [Link]
-
Catalytic Amination of Aldehydes to Amides. ResearchGate. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Center for Biotechnology Information. [Link]
-
Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI. [Link]
-
Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]
-
The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties. Semantic Scholar. [Link]
-
What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Chemistry Stack Exchange. [Link]
-
Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. ResearchGate. [Link]
-
The Structure of a by-product obtained during the Chloromethylation of methyl 2-furoate. ResearchGate. [Link]
- Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
-
Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. ACS Publications. [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Royal Society of Chemistry. [Link]
-
Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. ResearchGate. [Link]
-
Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. [Link]
Sources
- 1. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan | MDPI [mdpi.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Identify the nature of the substituent effect (whether electron donating/.. [askfilo.com]
- 4. escholarship.org [escholarship.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
Stability Showdown: N-Methylfuramide vs. N,N-Dimethylfuramide – A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the stability of amide-containing molecules is a critical parameter influencing formulation, shelf-life, and ultimately, therapeutic efficacy. Within the landscape of heterocyclic amides, N-substituted furamides are prevalent scaffolds. This guide provides an in-depth, objective comparison of the chemical and thermal stability of N-methylfuramide and its tertiary counterpart, N,N-dimethylfuramide, supported by established chemical principles and detailed experimental protocols. While direct comparative kinetic and thermal data for these specific furamides is not abundant in the public literature, this guide synthesizes foundational principles of amide stability to provide a robust predictive analysis.
The Decisive Factors: Unpacking Steric and Electronic Influences
The stability of an amide bond is fundamentally governed by the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, rendering it remarkably stable.[1] However, the substitution pattern on the nitrogen atom introduces subtle yet significant steric and electronic effects that modulate this inherent stability.
N-Methylfuramide (A Secondary Amide): The presence of a hydrogen atom on the nitrogen allows for intermolecular hydrogen bonding, which can influence its bulk properties and solvation characteristics. The single methyl group presents minimal steric hindrance to a nucleophilic attack on the carbonyl carbon.
N,N-Dimethylfuramide (A Tertiary Amide): The two methyl groups on the nitrogen atom introduce significant steric bulk around the amide bond. This steric hindrance can shield the electrophilic carbonyl carbon from the approach of nucleophiles, such as water or hydroxide ions, thereby slowing the rate of hydrolysis.[2] Furthermore, the electron-donating nature of the two methyl groups can slightly increase the electron density on the nitrogen, potentially strengthening the resonance contribution and enhancing stability.
The furan ring itself, being an aromatic heterocycle, influences the electronic environment of the amide bond through its electron-donating character via resonance.[3] This can affect the electrophilicity of the carbonyl carbon.
Comparative Stability Analysis: A Head-to-Head Evaluation
Based on established principles, a qualitative and quantitative comparison of the stability of N-methylfuramide and N,N-dimethylfuramide can be projected.
Chemical Stability: The Hydrolysis Battleground
Amide hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by acid or base.[4][5]
-
Acid-Catalyzed Hydrolysis: The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed Hydrolysis: This proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] For tertiary amides, the initial attack of the hydroxide ion is often the rate-determining step, whereas for secondary amides, the subsequent breakdown of the tetrahedral intermediate can be rate-limiting.[7]
Prediction: N,N-Dimethylfuramide is predicted to exhibit greater resistance to both acid- and base-catalyzed hydrolysis compared to N-methylfuramide. The steric shield provided by the two N-methyl groups is the primary determinant, hindering the approach of the nucleophile (water or hydroxide). While direct kinetic data is unavailable, studies on other N-alkylated amides consistently show that increased steric bulk around the nitrogen atom slows the rate of hydrolysis.[7]
Table 1: Predicted Relative Hydrolytic Stability
| Compound | Amide Type | Key Structural Feature | Predicted Relative Hydrolytic Stability | Rationale |
| N-Methylfuramide | Secondary | N-H bond, minimal steric hindrance | Lower | Less steric hindrance allows for easier nucleophilic attack at the carbonyl carbon. |
| N,N-Dimethylfuramide | Tertiary | Two N-methyl groups | Higher | Significant steric hindrance from the dimethyl groups shields the carbonyl carbon from nucleophilic attack.[2] |
Thermal Stability: Enduring the Heat
Thermal stability refers to a molecule's resistance to decomposition at elevated temperatures. The degradation of amides at high temperatures can proceed through various complex pathways, often involving cleavage of the amide bond and subsequent reactions.
Prediction: N,N-Dimethylfuramide is anticipated to have a higher thermal decomposition temperature than N-methylfuramide. The absence of an N-H bond in N,N-dimethylfuramide eliminates potential degradation pathways that could be initiated by the presence of this more reactive bond. Furthermore, the increased steric bulk may contribute to a more stable crystal lattice, requiring more energy to disrupt. Studies on other aliphatic amides have shown that the presence of amide functionalities can enhance thermal stability.[8]
Table 2: Predicted Relative Thermal Stability
| Compound | Key Structural Feature | Predicted Relative Thermal Stability | Rationale |
| N-Methylfuramide | Presence of N-H bond | Lower | The N-H bond can participate in degradation reactions at lower temperatures. |
| N,N-Dimethylfuramide | Absence of N-H bond, greater steric bulk | Higher | Elimination of N-H initiated degradation pathways and potentially a more stable molecular packing. |
Visualizing the Stability Factors
The following diagrams illustrate the key structural differences influencing the stability of N-methylfuramide and N,N-dimethylfuramide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structure Validation of 5-(Chloromethyl)-N-methyl-2-furamide
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock upon which all subsequent research—from understanding biological activity to predicting material properties—is built. This guide focuses on 5-(Chloromethyl)-N-methyl-2-furamide , a novel compound of interest derived from the biomass platform chemical 5-(Chloromethyl)furfural (CMF).[1][2][3] While numerous spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unambiguous map of atomic positions in space.[4][5]
This document provides an in-depth comparison of X-ray crystallography with other vital analytical techniques. We will not only detail the protocols but also explore the causality behind our experimental choices, offering a self-validating framework for researchers to confidently characterize this and similar novel small molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most precise and complete structural information by mapping electron density from the diffraction pattern of X-rays passing through a single, high-quality crystal.[5][6] The resulting model reveals exact bond lengths, bond angles, and stereochemistry, making it the definitive method for absolute structure confirmation.
Causality in Experimental Design
The primary challenge and the most critical step in SCXRD is obtaining a suitable single crystal.[4][7] The quality of the crystal directly dictates the quality of the diffraction data and the final structural resolution. For a molecule like this compound, which is a solid at room temperature, the choice of solvent and crystallization technique is paramount. We aim for slow crystal growth, as rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for SCXRD.
Experimental Protocol: From Powder to Structure
Step 1: Synthesis and Purification
-
Synthesis: this compound can be synthesized via amidation of methyl 5-(chloromethyl)-2-furoate[8][9] with methylamine. The reaction is typically carried out in a suitable solvent like methanol at room temperature.
-
Purification: The crude product must be purified to the highest possible degree (>99%) to facilitate crystallization. Recrystallization or flash column chromatography are standard methods. Purity is typically confirmed by HPLC and ¹H NMR.
Step 2: Crystal Growth (Slow Evaporation Method)
-
Select a solvent in which the compound is moderately soluble. A solvent screen using small vials with solvents of varying polarity (e.g., ethyl acetate, acetone, dichloromethane, ethanol/water mixtures) is recommended.
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate) in a clean glass vial.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The slow reduction in solvent volume gradually increases the concentration, promoting the formation of large, well-ordered crystals.
Step 3: Crystal Mounting and Data Collection
-
Under a microscope, select a single, clear crystal with well-defined faces, typically 0.1-0.3 mm in size.
-
Carefully mount the crystal on a cryo-loop or glass fiber.[6]
-
Mount the loop on the goniometer head of a single-crystal X-ray diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.[6]
-
Collect the diffraction data by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
Step 4: Structure Solution and Refinement
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to generate an initial electron density map and atomic model.
-
Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by metrics such as the R-factor.
Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Orthogonal Validation: A Multi-Technique Approach
While SCXRD is definitive, it is not always feasible due to difficulties in obtaining suitable crystals.[10] Furthermore, a robust structural confirmation relies on a consensus from multiple, independent analytical techniques.[11][12] NMR, Mass Spectrometry, and IR Spectroscopy provide complementary data that, when combined, create a self-validating system.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[11][13] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C).
Why It's Essential: NMR confirms the carbon-hydrogen framework and the relative positions of substituents, validating the proposed connectivity from synthesis. 2D NMR experiments (like COSY and HSQC) are crucial for unambiguously assigning proton and carbon signals.[14][15]
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[14]
-
Acquire a ¹H NMR spectrum to observe proton signals, their integrations (ratio of protons), and coupling patterns (neighboring protons).
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
-
(Recommended) Acquire 2D spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to confirm atom connectivity.
Predicted ¹H NMR Data (in CDCl₃):
-
~7.0-7.2 ppm (d, 1H): Furan ring proton adjacent to the amide.
-
~6.4-6.6 ppm (d, 1H): Furan ring proton adjacent to the chloromethyl group.
-
~4.6 ppm (s, 2H): -CH₂Cl protons.
-
~3.0 ppm (d, 3H): N-CH₃ protons (doublet due to coupling with N-H).
-
~6.5-7.5 ppm (broad s, 1H): N-H proton of the secondary amide.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[11][16]
Why It's Essential: High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecule with high precision, serving as a critical check for its identity. The fragmentation pattern can further validate the presence of key structural motifs.
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).
-
Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the compound from any residual impurities.[17]
-
The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI).
-
The mass analyzer separates the resulting molecular ion and its fragments based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Expected MS Data (EI):
-
Molecular Ion (M⁺): m/z corresponding to the exact mass of C₇H₈ClNO₂.
-
Key Fragments: Peaks corresponding to the loss of Cl, the chloromethyl group (-CH₂Cl), or cleavage of the amide bond.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][18]
Why It's Essential: IR provides rapid and direct evidence for the presence of key functional groups predicted by the structure, such as the amide C=O and N-H bonds, and the furan ring.[19][20]
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum.
Expected IR Absorption Bands:
-
~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.[19]
-
~2900-3100 cm⁻¹ (medium): C-H stretches (aromatic and aliphatic).
-
~1650-1680 cm⁻¹ (strong): C=O stretch (Amide I band), characteristic of a conjugated amide.[21]
-
~1550 cm⁻¹ (strong): N-H bend (Amide II band).[22]
-
~1000-1250 cm⁻¹ (strong): C-O-C stretches of the furan ring.
-
~600-800 cm⁻¹ (medium): C-Cl stretch.
Comparative Analysis: Choosing the Right Tool
Each analytical technique provides a unique and valuable perspective on the molecular structure. The synergy between them provides a level of confidence that no single method can offer alone.
Logical Relationship of Validation Techniques
Caption: Interrelation of techniques for comprehensive structure validation.
Performance Comparison Table
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | 3D atomic structure, bond lengths/angles | Atom connectivity, C-H framework | Molecular weight, elemental formula | Functional group identification |
| Sample State | High-quality single crystal | Solution | Solid, liquid, or gas | Solid or liquid |
| Sample Amount | < 1 mg | 5-10 mg | < 1 mg | < 1 mg |
| Purity Requirement | Very High (>99%) | High (>95%) | Moderate (GC separates) | Moderate |
| Destructive? | No (can be recovered) | No (can be recovered) | Yes | No |
| Key Limitation | Requires high-quality crystals | Can have signal overlap; less sensitive | Isomer ambiguity | Provides no connectivity data |
| Confidence Level | Definitive | Very High (for connectivity) | High (for formula) | Moderate (confirmatory) |
Conclusion
The structural validation of a novel molecule such as This compound demands a rigorous, multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, its reliance on high-quality crystals can be a significant bottleneck. Therefore, a synergistic combination with orthogonal techniques is the cornerstone of sound scientific practice.
NMR spectroscopy confirms the atomic connectivity, mass spectrometry validates the molecular weight and elemental formula, and IR spectroscopy provides rapid confirmation of key functional groups. Together, these methods form a self-validating system that ensures the identity and structure of the compound are established with the highest possible degree of confidence, paving the way for its application in research and development.
References
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Retrieved from [Link]
-
Chen, B.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]
-
Wencel-Delord, J., et al. (2015). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Retrieved from [Link]
-
St-Gelais, A. (2018). Structure Determination of Organic Compounds. ResearchGate. Retrieved from [Link]
-
Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]
-
Gager, O., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. NIH. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Lin, Y.-S., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Schmidt, J. O., et al. (2017). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. NIH. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]
-
Chen, B. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
PLASSMAT. (n.d.). X-ray diffraction. PLASSMAT. Retrieved from [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Department of Chemistry. Retrieved from [Link]
-
Liu, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Retrieved from [Link]
-
Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
-
Gürbüz, E. I., et al. (2013). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]
-
Stone, P. J., et al. (1961). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 5-(chloromethyl)-2-furoate. SIELC. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 10.1: Organic Structure Determination. Retrieved from [Link]
-
Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
Chen, B.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Arslan, M. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Retrieved from [Link]
-
Bakar, M. A., et al. (2018). Synthesis and X-Ray Single Crystal Study of 5-(4,4,5,5 – Tetramethyl – 1,3,2 – Dioxoborolane) – 10,20 – Diphenylporphyrin. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Al-Majthoub, M. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Karimi, S., et al. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[4][4]octane. Retrieved from [Link]
-
Fülöp, F., et al. (1990). NMR Structural Study and Stereoselective Synthesis of 2-Substituted and 2,2-Disubstituted 5-Dichloroacetamido-5-methyl. SciSpace. Retrieved from [Link]
-
GSRS. (n.d.). METHYL 5-CHLOROMETHYL-2-FUROATE. Retrieved from [Link]
-
Karimi, S., et al. (2025). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. Retrieved from [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray diffraction - PLASSMAT [plassmat.cnrs-imn.fr]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 9. Methyl 5-(chloromethyl)-2-furoate | SIELC Technologies [sielc.com]
- 10. cardiff.ac.uk [cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Chloromethylating Agents for N-methyl-2-furamide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chloromethylated Furamides
N-methyl-2-furamide is a valuable scaffold in medicinal chemistry. The introduction of a chloromethyl group at the C5 position of the furan ring transforms it into a versatile intermediate, N-methyl-5-(chloromethyl)-2-furamide. This functionalization opens up avenues for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. The chloromethyl group serves as a key electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities.
The furan ring, however, is sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization.[1][2][3] The amide functionality, while generally stable, can also undergo hydrolysis under harsh acidic or basic conditions.[4][5] Therefore, the choice of chloromethylating agent and reaction conditions is critical to achieve high yields and purity of the desired product while minimizing side reactions. This guide provides a comparative study of common chloromethylating agents, offering insights into their reactivity, selectivity, and practical considerations for the chloromethylation of N-methyl-2-furamide.
Comparative Analysis of Chloromethylating Agents
The chloromethylation of aromatic and heteroaromatic compounds is a well-established synthetic transformation, typically proceeding via an electrophilic aromatic substitution mechanism.[6] Several reagents and conditions have been developed for this purpose, each with its own set of advantages and disadvantages. Here, we compare the most relevant agents for the chloromethylation of N-methyl-2-furamide.
| Agent/System | Description | Advantages | Disadvantages | Safety Concerns |
| Formaldehyde/HCl (Blanc-Quelet Reaction) | The classical method involves reacting the substrate with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[7][8] | Inexpensive and readily available reagents.[6] | Harsh acidic conditions can lead to furan ring degradation.[1] Formation of diarylmethane byproducts.[7] | HIGH: In situ formation of the potent carcinogen bis(chloromethyl) ether (BCOME).[8][9] |
| Chloromethyl Methyl Ether (CMME) | A pre-formed chloromethylating agent that can be used with a Lewis acid catalyst. | Generally gives cleaner reactions and higher yields for deactivated substrates.[7] | Highly carcinogenic and regulated substance.[10] Moisture sensitive. | EXTREME: Potent carcinogen.[10] Must be handled with extreme caution in a certified fume hood with appropriate personal protective equipment. |
| Bis(chloromethyl) Ether (BCOME) | A highly reactive chloromethylating agent. | Very effective for chloromethylation.[9] | EXTREME: Extremely potent carcinogen.[9][11] Its use is highly restricted and generally avoided in modern synthetic chemistry. | EXTREME: One of the most potent known carcinogens.[9] Avoid use whenever possible. |
| Paraformaldehyde/Lewis Acid in Acetic Acid | A modification of the Blanc-Quelet reaction using a less aggressive acid and a Lewis acid catalyst. | Milder conditions compared to concentrated HCl. Acetic acid can act as both a solvent and a co-catalyst.[12] | Still requires careful control of temperature and stoichiometry to avoid byproducts. | MODERATE: Potential for BCOME formation, though likely less than with concentrated HCl. |
Expert Commentary: For a substrate like N-methyl-2-furamide, where the furan ring is susceptible to acid-catalyzed degradation, the classical Blanc-Quelet reaction with concentrated HCl presents a significant risk of low yields and product decomposition. While effective for more robust aromatic systems, this method's harshness is a major drawback here. The use of chloromethyl methyl ether (CMME) or bis(chloromethyl) ether (BCOME) is strongly discouraged due to their extreme carcinogenicity, despite their potential for high reactivity.[9][10] A more prudent approach involves using a modified Blanc-Quelet reaction with paraformaldehyde and a Lewis acid in a solvent like acetic acid. This system offers a better balance of reactivity and control, minimizing substrate degradation.
Proposed Reaction Mechanism and Experimental Workflow
The chloromethylation of N-methyl-2-furamide is an electrophilic aromatic substitution. The reaction proceeds through the formation of a highly electrophilic species, which then attacks the electron-rich furan ring, preferentially at the C5 position due to the directing effect of the furan oxygen.
Reaction Mechanism
The reaction mechanism for the chloromethylation using formaldehyde and HCl in the presence of a Lewis acid catalyst like zinc chloride is believed to proceed as follows:
-
Activation of Formaldehyde: The Lewis acid (e.g., ZnCl₂) coordinates to the oxygen atom of formaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Formation of the Electrophile: The activated formaldehyde reacts with HCl to form a chloromethyl cation or a related electrophilic species.[7]
-
Electrophilic Attack: The electron-rich furan ring of N-methyl-2-furamide attacks the electrophile.
-
Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the furan ring, yielding the chloromethylated product.
Caption: Proposed mechanism for the chloromethylation of N-methyl-2-furamide.
Experimental Workflow
A general workflow for the comparative study would involve reacting N-methyl-2-furamide with different chloromethylating agents under controlled conditions and analyzing the outcomes.
Caption: General experimental workflow for the comparative study.
Recommended Experimental Protocol: A Self-Validating System
The following protocol for the chloromethylation of N-methyl-2-furamide using paraformaldehyde and zinc chloride in acetic acid is designed to be self-validating by including in-process controls and clear analytical checkpoints.
Materials:
-
N-methyl-2-furamide
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-methyl-2-furamide (1.0 eq).
-
Reagent Addition: Add glacial acetic acid (10 volumes) and stir until the amide dissolves. To this solution, add paraformaldehyde (1.5 eq) and anhydrous zinc chloride (1.2 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into a separatory funnel containing cold water and dichloromethane.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation Checkpoints:
-
TLC/HPLC Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or excessive heating.
-
Aqueous Workup with Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and any remaining acetic acid, preventing potential degradation of the product during concentration and storage.
-
Spectroscopic Analysis: Comprehensive characterization of the final product confirms the successful chloromethylation and provides information on its purity.
Expected Results and Data Presentation
The success of the chloromethylation reaction will be evaluated based on the yield and purity of the obtained N-methyl-5-(chloromethyl)-2-furamide. The results from the comparative study of different chloromethylating agents should be summarized in a clear and concise table.
Table 1: Comparative Data for Chloromethylation of N-methyl-2-furamide
| Entry | Chloromethylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Paraformaldehyde/HCl (gas) | ZnCl₂ | DCM | 25 | 4 | TBD | TBD |
| 2 | Paraformaldehyde | ZnCl₂ | Acetic Acid | 60 | 6 | TBD | TBD |
| 3 | Chloromethyl Methyl Ether | SnCl₄ | DCM | 0 | 2 | TBD | TBD |
| 4 | Paraformaldehyde | H₂SO₄ | Acetic Acid | 50 | 5 | TBD | TBD |
*TBD: To be determined experimentally.
Safety Considerations
-
Bis(chloromethyl) ether (BCOME): As previously mentioned, the reaction of formaldehyde and HCl can produce the highly carcinogenic bis(chloromethyl) ether.[8][9] All chloromethylation reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Chloromethylating Agents: Chloromethyl methyl ether and bis(chloromethyl) ether are potent carcinogens and should be handled with extreme care.[10]
-
Acids: Concentrated acids like HCl and H₂SO₄ are corrosive and should be handled with caution.
Conclusion
The selection of an appropriate chloromethylating agent is paramount for the successful synthesis of N-methyl-5-(chloromethyl)-2-furamide. While a variety of reagents can effect this transformation, a modified Blanc-Quelet reaction using paraformaldehyde and a Lewis acid like zinc chloride in acetic acid is proposed as the most judicious starting point for investigation. This approach is anticipated to provide a favorable balance between reactivity and the preservation of the sensitive furan moiety. Further optimization of reaction conditions, guided by careful in-process monitoring, will be essential to maximize the yield and purity of this valuable synthetic intermediate. The extreme carcinogenic nature of chloromethyl ethers necessitates their avoidance in favor of safer, albeit potentially less reactive, alternatives.
References
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
- Google Patents. (1998). WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
-
ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bis(chloromethyl) ether 27. Retrieved from [Link]
-
Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]
-
Wikipedia. (2023). Bis(chloromethyl) ether. Retrieved from [Link]
-
MDPI. (2021). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Retrieved from [Link]
-
PubChem. (n.d.). Bis(chloromethyl) Ether. Retrieved from [Link]
- Google Patents. (1990). US4900796A - Process for preparing chloromethylated aromatic materials.
- Google Patents. (1958). US2846480A - Chloromethylation.
-
Chemical-Suppliers. (n.d.). 5-(Chloromethyl)-N,N-dimethyl-2-furamide. Retrieved from [Link]
-
Patsnap Eureka. (2014). Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. Retrieved from [Link]
-
eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]
-
NCBI Bookshelf. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. Retrieved from [Link]
- Google Patents. (1995). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link]
- Google Patents. (2010). CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.
-
IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 2 with MeI to give the known N-methylanilide complex. Retrieved from [Link]
-
MDPI. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Retrieved from [Link]
-
PMC. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]
-
PubMed. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-methyl-4-nitrophenyl)-2-furamide. Retrieved from [Link]
-
PubMed. (1980). Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. Retrieved from [Link]
-
MDPI. (2019). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Retrieved from [Link]
-
PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline. Retrieved from [Link]
-
ResearchGate. (2004). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Retrieved from [Link]
-
ResearchGate. (2016). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]
-
Reddit. (2012). N-methyl aniline reaction. Retrieved from [Link]
-
ResearchGate. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved from [Link]
Sources
- 1. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 10. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-(Chloromethyl)-N-methyl-2-furamide by HPLC
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of novel intermediates for pharmaceuticals and advanced materials, the furan ring system serves as a versatile scaffold. "5-(Chloromethyl)-N-methyl-2-furamide" (CAS 872358-20-8) is one such molecule of interest, combining the reactivity of a chloromethyl group with the structural features of a substituted furamide. As with any synthesized compound destined for downstream applications, rigorous verification of its purity is not merely a quality control checkpoint but a foundational requirement for reliable and reproducible research.
This guide provides an in-depth, experience-driven framework for assessing the purity of newly synthesized batches of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, offering a detailed methodology, a comparative analysis against a reference standard, and a discussion of alternative techniques. The protocols and rationale presented herein are designed to establish a self-validating system, ensuring the trustworthiness and integrity of your analytical results.
Section 1: The Synthetic Landscape and Anticipated Impurities
A robust analytical method is born from a deep understanding of the analyte's synthetic origin. This compound is typically synthesized from biomass-derived 5-(Chloromethyl)furfural (CMF).[1][2][3] A common synthetic route involves the oxidation of CMF to an acyl chloride intermediate, followed by amidation with methylamine.[][5]
This pathway informs the profile of potential process-related and degradation impurities:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 5-(Chloromethyl)furfural (CMF).
-
Intermediate Species: Unreacted 5-(chloromethyl)furan-2-carbonyl chloride.
-
Side-Products: Impurities arising from side reactions during amidation, which can be complex depending on the specific coupling agents used.[]
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: The chloromethyl group is susceptible to nucleophilic substitution, particularly by water, which can lead to the formation of 5-(Hydroxymethyl)-N-methyl-2-furamide .[6] This is often the most critical impurity to monitor.
-
Ring-Opened Products: Furan rings can be unstable under harsh acidic or basic conditions, although this is less common under typical reversed-phase HPLC conditions.
-
Understanding these potential impurities is paramount, as the chosen HPLC method must be capable of separating these structurally similar compounds from the main analyte peak.
Section 2: The Primary Analytical Approach: A Stability-Indicating Reversed-Phase HPLC Method
For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their relative hydrophobicity and is well-suited to resolving the analyte from both more polar (e.g., the hydrolyzed product) and less polar impurities.
The goal is to develop a "stability-indicating" method: one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process impurities.
Rationale-Driven Method Parameters
The following parameters are proposed based on extensive experience with furanic compounds and are aligned with established chromatographic principles.[7][8][9][10]
| Parameter | Recommended Setting | Justification (The "Why") |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the furan ring system. The length and particle size offer a good balance between resolution, backpressure, and run time for a standard HPLC system. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. It also provides a favorable pH for silica-based columns. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Profile | Gradient Elution | A gradient is essential to ensure that early-eluting polar impurities (like the hydroxymethyl analog) are well-resolved from the solvent front, and any late-eluting, non-polar impurities are eluted within a reasonable timeframe, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detection | UV-Vis Diode Array Detector (DAD) at 275 nm | The conjugated furan-amide system exhibits strong UV absorbance. A DAD allows for monitoring at the optimal wavelength (λmax ≈ 275 nm) and provides spectral data to assess peak purity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Visualizing the HPLC Workflow
The entire process, from sample preparation to data analysis, can be visualized as a systematic workflow.
Caption: General workflow for HPLC purity analysis.
Section 3: Experimental Design for Comparative Purity Assessment
To objectively assess the purity of a synthesized batch, it must be compared directly against a Certified Reference Standard (CRS). This protocol is designed to be self-validating through the inclusion of System Suitability Testing (SST), a non-negotiable requirement of regulatory bodies like the USP and ICH.[11][12][13]
Mandatory Prerequisite: System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This ensures that the system is capable of producing accurate and precise results.
-
Procedure: Make five replicate injections of the CRS solution.
-
Acceptance Criteria (per USP <621>): [11][14]
-
Precision/Repeatability: The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 1.0%.
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Only after the system passes SST should the analysis proceed.
Visualizing the Comparative Analysis Workflow
Caption: Workflow for comparing a synthesized lot to a CRS.
Section 4: Hypothetical Data and Performance Comparison
Following the execution of the comparative analysis, the data is processed. The primary method for purity assessment in this context is the "Area Percent" method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak ID | Retention Time (min) | CRS Peak Area (%) | Synthesized Lot Peak Area (%) | Tentative Identification |
| 1 | 4.8 | - | 0.45 | 5-(Hydroxymethyl)-N-methyl-2-furamide (Degradant) |
| 2 | 8.5 | 99.85 | 98.90 | This compound (API) |
| 3 | 11.2 | 0.15 | 0.65 | 5-(Chloromethyl)furfural (Starting Material) |
| Total Purity | 99.85% | 98.90% |
Interpretation of Results
-
Reference Standard: The CRS chromatogram shows a single major peak at 8.5 minutes, confirming its high purity (99.85%). A minor, known impurity is present at 0.15%.
-
Synthesized Lot: The synthesized material has a purity of 98.90%. The chromatogram reveals two additional peaks not prominent in the CRS.
-
The peak at 4.8 minutes is more polar (elutes earlier) than the API, consistent with the structure of the hydrolyzed 5-(Hydroxymethyl)-N-methyl-2-furamide .
-
The peak at 11.2 minutes is less polar and corresponds to the retention time of the 5-(Chloromethyl)furfural starting material.
-
Section 5: Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information. The choice of method depends on the specific question being asked.
Table 2: Comparison of Analytical Purity Assessment Techniques
| Parameter | Reversed-Phase HPLC-UV | Gas Chromatography-Mass Spec (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by polarity, UV absorbance detection. | Separation by boiling point/volatility, mass-based detection.[15][16][17] | Nuclear resonance signal intensity relative to an internal standard.[18][19][20] |
| Sample Req. | Soluble in mobile phase. | Volatile and thermally stable. | Soluble in deuterated solvent, requires certified internal standard. |
| Destructive? | Yes | Yes | No |
| Quantitative | Relative (Area %), requires CRS for absolute quant. | Relative (Area %), can be quantitative with standards. | Absolute purity determination without a CRS of the analyte.[21][22] |
| Structural Info | Limited (Retention Time, UV Spectrum). | High (Fragmentation pattern provides structural clues). | High (Provides definitive structural confirmation). |
| Best Use Case | Routine QC, purity checks, stability studies. | Analysis of volatile impurities, confirmation of identity. | Absolute purity assignment of new chemical entities, reference standard characterization. |
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach for assessing the purity of synthesized this compound. By understanding the potential impurities, employing a well-designed, stability-indicating method, and adhering to rigorous system suitability standards, researchers can generate trustworthy data. This analytical rigor is fundamental to ensuring the quality of synthetic intermediates and the ultimate success of research and development programs. While techniques like GC-MS and qNMR offer valuable orthogonal information, HPLC remains the indispensable tool for routine, high-throughput purity assessment in the modern chemistry lab.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Reference Standard Solution (CRS): Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution (Synthesized Lot): Prepare in the same manner as the CRS, using the synthesized material.
Protocol 2: HPLC Operating Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Detector: DAD, 275 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 80% A, 20% B
-
15.0 min: 20% A, 80% B
-
18.0 min: 20% A, 80% B
-
18.1 min: 80% A, 20% B
-
25.0 min: End of Run
-
-
Injection Sequence:
-
Blank (Diluent) x 1
-
CRS Solution x 5 (for System Suitability)
-
CRS Solution x 1 (for Reference)
-
Sample Solution x 2
-
References
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
-
Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]
-
An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. [Link]
-
HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Urea. Wikipedia. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]
-
Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). ResearchGate. [Link]
-
5‐(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5‐(Hydroxymethyl)Furfural to 2,5‐Bis(Hydroxymethyl)Furan. ResearchGate. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [Link]
-
The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions. [Link]
-
5-Chloromethylfurfural. Wikipedia. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]
-
Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. cetjournal.it [cetjournal.it]
- 7. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [discover.restek.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 5-(Chloromethyl)-N-methyl-2-furamide and Its Derivatives
This guide provides a comprehensive comparison of the cytotoxic profiles of 5-(Chloromethyl)-N-methyl-2-furamide and a series of its rationally designed derivatives. The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Furan derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] This document outlines the experimental framework for evaluating these compounds, presents comparative data, and discusses the structure-activity relationships (SAR) that govern their cytotoxic potential against cancer cells. The protocols and analyses are designed for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Furan-Based Cytotoxic Agents
The furan ring is a versatile five-membered aromatic heterocycle that often serves as a bioisostere for phenyl rings in drug design, which can lead to enhanced metabolic stability and better receptor interactions.[1][3] The inherent reactivity and electronic properties of the furan nucleus make it an attractive starting point for developing novel therapeutic agents. Specifically, compounds bearing a chloromethyl group at the C5 position are of interest due to their potential to act as alkylating agents, a well-established mechanism for inducing cancer cell death.
This guide focuses on the parent compound, This compound (CMNF) , and explores how targeted chemical modifications can modulate its cytotoxic efficacy. By systematically altering key positions on the molecule, we can probe the structure-activity relationship and identify derivatives with superior potency and selectivity. The ultimate goal of such studies is to develop promising anti-cancer agents that can effectively induce apoptosis or programmed cell death in tumor cells.[4][5]
Compound Profiles and Design Strategy
The selection of derivatives for this comparative study is based on established principles of medicinal chemistry to explore the impact of electronics, sterics, and lipophilicity on cytotoxic activity.
-
Parent Compound (CMNF): The baseline molecule featuring a reactive chloromethyl group and an N-methylamide side chain.
-
Derivative A (FMNF): The chloro group is replaced with a fluoro group to assess the effect of halogen electronegativity on activity.
-
Derivative B (BMNF): The chloro group is replaced with a bromo group, which is a better leaving group and may enhance alkylating potential.
-
Derivative C (IMNF): The chloro group is replaced with an iodo group, further modulating the leaving group ability and steric bulk.
-
Derivative D (CENF): The N-methyl group is replaced with an N-ethyl group to investigate the influence of the amide substituent's size on biological activity.
Experimental Design and Methodologies
A robust and validated experimental workflow is crucial for the accurate assessment and comparison of cytotoxic agents. The following protocols are standard in the field and provide a multi-faceted view of each compound's biological effect.
Cell Line and Culture Conditions
Human cervical cancer cell line (HeLa) was selected for this study. HeLa cells are a well-characterized and widely used model in cancer research, known for their robustness in proliferation and cytotoxicity assays.[6] Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Primary Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.[7]
Detailed Protocol: MTT Assay [7][8]
-
Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CMNF and its derivatives (A-D) in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Confirmatory Cytotoxicity Assay: LDH Release Assay
To confirm the results of the MTT assay and to specifically measure cell membrane integrity, a Lactate Dehydrogenase (LDH) release assay is performed. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage.[9][10] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[11]
Detailed Protocol: LDH Cytotoxicity Assay [9][12]
-
Experimental Setup: Plate and treat cells with compounds as described in the MTT assay protocol (Steps 1-3).
-
Controls: Prepare three essential controls for each condition:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).[13]
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[12]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[9]
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Overall Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from initial cell culture to final data analysis.
Results: Comparative Cytotoxicity Data
The cytotoxic activities of CMNF and its derivatives were quantified by determining their IC50 values from the MTT assay. The results are summarized below.
| Compound ID | Derivative Name | Modification | IC50 on HeLa (µM) |
| CMNF | This compound | Parent Compound | 15.2 ± 1.8 |
| A (FMNF) | 5-(Fluoromethyl)-N-methyl-2-furamide | Cl → F | 45.8 ± 3.5 |
| B (BMNF) | 5-(Bromomethyl)-N-methyl-2-furamide | Cl → Br | 8.1 ± 0.9 |
| C (IMNF) | 5-(Iodomethyl)-N-methyl-2-furamide | Cl → I | 5.5 ± 0.6 |
| D (CENF) | 5-(Chloromethyl)-N-ethyl-2-furamide | N-CH₃ → N-C₂H₅ | 22.5 ± 2.1 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Discussion: Structure-Activity Relationship (SAR) Analysis
The experimental data reveal a clear structure-activity relationship among the tested compounds.
-
Effect of the Halogen: The nature of the halogen at the C5-methyl position significantly influences cytotoxicity. The potency follows the order: I > Br > Cl > F . This trend correlates directly with the leaving group ability of the halogens (I⁻ > Br⁻ > Cl⁻ > F⁻). This strongly suggests that the mechanism of action involves nucleophilic substitution, where the compound alkylates a biological macromolecule (like DNA or a critical protein), leading to cell death. The fluoro derivative (FMNF) was the least active, consistent with the high strength of the C-F bond, making it a poor leaving group.
-
Effect of the N-Alkyl Group: Extending the N-alkyl chain from methyl (CMNF) to ethyl (CENF) resulted in a slight decrease in activity. This may indicate that the smaller N-methyl group provides a more optimal conformation for target binding or that increased lipophilicity is not favorable for this particular interaction.
These findings highlight the potential of these furan derivatives as anticancer agents.[6][14] The most potent compounds, BMNF and IMNF, warrant further investigation to elucidate their precise mechanism of action.
Proposed Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents exert their effects by inducing apoptosis.[4] A plausible mechanism for the active furan derivatives is the induction of the intrinsic (mitochondrial) pathway of apoptosis. Disruption of mitochondrial function is a key feature of apoptosis.[15] Alkylation of critical cellular components by the compound could cause cellular stress, leading to the activation of pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and subsequent caspase activation.[15][16] Caspases are crucial mediators of the biochemical events that lead to cell disassembly.
The following diagram illustrates this proposed signaling cascade.
Further experiments, such as Annexin V/PI staining, caspase activity assays, and western blotting for apoptotic proteins (p53, Bax, Bcl-2), would be necessary to validate this proposed mechanism.[5][16][17]
Conclusion
This guide demonstrates a systematic approach to comparing the cytotoxicity of a parent compound, this compound, and its rationally designed derivatives. The results clearly indicate that the halogen on the C5-methyl group is a critical determinant of activity, with the iodo-derivative (IMNF) exhibiting the highest potency against HeLa cells. This SAR provides a strong foundation for the future design of more effective furan-based anticancer agents. The experimental protocols and analytical framework presented here offer a robust template for researchers engaged in the early stages of drug discovery and development.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. [Link]
-
Li, H., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
-
Rajpurohit, A., et al. (2021). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. National Institutes of Health. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Li, H., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]
-
Design and Antiproliferative and Antioxidant Activities of Furan-Based Thiosemicarbazides and 1,2,4-Triazoles: Their Structure-Activity Relationship and SwissADME Predictions. (n.d.). Muğla Sıtkı Koçman Üniversitesi. [Link]
-
El-Naggar, A. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloromethyl Groups on Furan and Benzene Rings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the choice of alkylating agent is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Among the diverse array of electrophiles, those bearing a chloromethyl group appended to an aromatic or heteroaromatic ring are of particular importance. This guide provides an in-depth, objective comparison of the reactivity of the chloromethyl group on two ubiquitous aromatic systems: furan and benzene.
At first glance, 2-(chloromethyl)furan (often referred to as furfuryl chloride) and benzyl chloride appear to be close cousins, both poised to deliver a CH₂-Ar moiety to a nucleophile. However, subtle yet profound differences in the electronic structure and aromaticity of the furan and benzene rings impart distinct reactivity profiles to these two molecules. Understanding these nuances is paramount for predicting reaction outcomes, optimizing conditions, and avoiding unexpected side products.
Unveiling the Core Differences: A Tale of Two Rings
The fundamental distinction in the reactivity of 2-(chloromethyl)furan and benzyl chloride lies in the nature of the aromatic rings to which the chloromethyl group is attached. Benzene is the archetypal aromatic compound, possessing a high resonance stabilization energy (approximately 36 kcal/mol). This aromaticity is a significant thermodynamic sink, meaning that reactions proceeding through intermediates that disrupt this stability are generally less favorable.
Furan, on the other hand, is a five-membered aromatic heterocycle where the oxygen atom's lone pair participates in the π-system to satisfy Hückel's rule. However, the resonance energy of furan is considerably lower than that of benzene, estimated to be around 16 kcal/mol.[1] This lower aromatic character means that the furan ring is more willing to participate in reactions that temporarily disrupt its aromaticity, leading to a generally higher reactivity compared to benzene.[2][3]
Nucleophilic Substitution: A Mechanistic Crossroads
Both 2-(chloromethyl)furan and benzyl chloride readily undergo nucleophilic substitution reactions. The operative mechanism, either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2), is highly dependent on the reaction conditions, particularly the nature of the solvent and the nucleophile.
The SN1 pathway proceeds through a carbocation intermediate, while the SN2 reaction involves a concerted backside attack by the nucleophile. The stability of the potential carbocation is a key determinant of the propensity for an SN1 reaction.
The SN1 Pathway: Stabilizing the Positive Charge
Both the furfuryl cation and the benzyl cation are significantly stabilized by resonance, which delocalizes the positive charge onto the aromatic ring. This stabilization makes the SN1 pathway accessible for both compounds, especially in polar, protic solvents that can solvate the ionic intermediates.
dot
Caption: Generalized SN1 mechanism for 2-(chloromethyl)furan and benzyl chloride.
The resonance stabilization of the furfuryl cation is significant due to the participation of the oxygen atom's lone pair. Similarly, the benzyl cation is stabilized by delocalization of the positive charge into the benzene ring. While both are stable, the lower aromaticity of the furan ring suggests that the energetic penalty for forming the furfuryl cation is less than that for the benzyl cation, pointing towards a potentially faster SN1 reaction for the furan derivative under comparable conditions.
The SN2 Pathway: The Concerted Attack
In the presence of strong, non-bulky nucleophiles and in polar aprotic solvents, both 2-(chloromethyl)furan and benzyl chloride can undergo SN2 reactions.[4] In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
dot
Caption: Generalized SN2 mechanism for 2-(chloromethyl)furan and benzyl chloride.
Comparative Reactivity: Insights from Solvolysis Data
Numerous studies have investigated the solvolysis of substituted benzyl chlorides in various aqueous solvent mixtures, such as 80% aqueous ethanol.[4] For unsubstituted benzyl chloride, these reactions can proceed through a borderline SN1/SN2 mechanism, but the introduction of electron-donating groups, which stabilize the carbocation, pushes the mechanism towards SN1.
Given the lower aromatic stabilization energy of furan and the ability of the oxygen to stabilize the adjacent carbocation, it is anticipated that 2-(chloromethyl)furan would exhibit a significantly higher rate of solvolysis compared to benzyl chloride under the same SN1-favoring conditions.
| Compound | Ring System | Key Features Influencing Reactivity | Expected Relative Solvolysis Rate (SN1) |
| 2-(Chloromethyl)furan | Furan | Lower aromaticity, oxygen lone pair stabilization of carbocation | Higher |
| Benzyl Chloride | Benzene | High aromaticity, resonance stabilization of carbocation | Lower |
The "Abnormal" Reactivity of 2-(Chloromethyl)furan: A Key Distinction
A striking difference in the reactivity of 2-(chloromethyl)furan compared to benzyl chloride is its propensity to undergo "abnormal" or "cine" substitution. In these reactions, the incoming nucleophile attacks the C5 position of the furan ring, with concomitant rearrangement of the double bonds and expulsion of the chloride ion. This phenomenon is particularly prevalent in protic solvents.
This unusual reactivity is rationalized by the significant contribution of resonance structures that place a partial positive charge at the C5 position, making it susceptible to nucleophilic attack.
dot
Caption: Reaction pathways for 2-(chloromethyl)furan leading to normal and cine substitution products.
This alternative reaction pathway is a critical consideration for synthetic chemists, as it can lead to a mixture of products and complicate purification. In contrast, nucleophilic substitution on benzyl chloride reliably occurs at the benzylic carbon.
Experimental Protocols: A Framework for Kinetic Analysis
To quantitatively assess the relative reactivities of 2-(chloromethyl)furan and benzyl chloride, a kinetic study of their solvolysis can be performed. A common method involves monitoring the reaction progress by measuring the change in conductivity of the solution over time as the reaction produces hydrochloric acid.
General Protocol for Conductometric Measurement of Solvolysis Rates
Objective: To determine the first-order rate constant (k) for the solvolysis of 2-(chloromethyl)furan and benzyl chloride in a given solvent system (e.g., 80% aqueous ethanol).
Materials:
-
2-(Chloromethyl)furan
-
Benzyl chloride
-
Solvent (e.g., 80% ethanol (v/v) in deionized water)
-
Conductivity meter and probe
-
Thermostatted water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of the desired solvent mixture (e.g., 80% ethanol).
-
Temperature Equilibration: Place the solvent in the thermostatted water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Probe Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Reaction Initiation:
-
Pipette a known volume of the temperature-equilibrated solvent into a reaction vessel equipped with a magnetic stir bar.
-
Immerse the conductivity probe into the solvent and begin stirring.
-
Inject a small, accurately known amount of the halide (e.g., 2-(chloromethyl)furan or benzyl chloride) into the solvent to achieve a desired initial concentration (typically in the millimolar range).
-
Immediately start recording the conductivity of the solution as a function of time.
-
-
Data Collection: Record conductivity readings at regular time intervals until the reaction is essentially complete (i.e., the conductivity reading stabilizes), which typically corresponds to at least three half-lives.
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this plot is equal to -k.
-
Alternatively, non-linear regression analysis of the conductivity versus time data can be used to determine k.
-
dot
Caption: Experimental workflow for the kinetic analysis of solvolysis by conductometry.
Conclusion: A Nuanced Choice for Synthetic Strategy
The choice between 2-(chloromethyl)furan and benzyl chloride as alkylating agents is not merely a matter of swapping one aromatic ring for another. The lower aromaticity and the presence of the oxygen heteroatom in the furan ring render 2-(chloromethyl)furan a more reactive, yet potentially less selective, electrophile.
Key Takeaways:
-
Reactivity: 2-(Chloromethyl)furan is generally more reactive towards nucleophilic substitution than benzyl chloride due to the lower aromatic stabilization energy of the furan ring.
-
Mechanism: Both compounds can react via SN1 and SN2 pathways, with the former being favored by the resonance-stabilized carbocation intermediates.
-
Selectivity: Benzyl chloride offers predictable regioselectivity, with substitution occurring exclusively at the benzylic carbon. In contrast, 2-(chloromethyl)furan can undergo "cine" substitution, leading to the formation of 5-substituted furan derivatives, particularly in protic solvents.
-
Synthetic Utility: Benzyl chloride is a robust and predictable choice for general benzylation reactions. 2-(Chloromethyl)furan, while more reactive, requires careful consideration of reaction conditions to control for potential side reactions. Its unique reactivity, however, can be exploited for the synthesis of specific furan-containing scaffolds.
For researchers in drug development and other fields, a thorough understanding of these fundamental differences is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
-
Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents. (2011).
- The Effect of Pressure on the Rate of Solvolysis of Benzyl Chloride in Aqueous Ethanol. (1966). Canadian Journal of Chemistry, 44(15), 1657-1668.
-
Experiment 9 Protocol. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
- Adsorption and Reaction of Furfural and Furfuryl Alcohol on Pd(111): Unique Reaction Pathways for Multifunctional Reagents. (2011).
-
Experiment 4 - Conductometry.pdf. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
- The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent reaction by unimolecular and bimolecular processes. (1979). Canadian Journal of Chemistry, 57(20), 2646-2651.
- Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (2022). The Journal of Organic Chemistry, 87(15), 10186-10196.
- Stability Under Scrutiny: A Comparative Analysis of Substituted Benzyl Chlorides. (2025). BenchChem.
- Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (2018).
-
Estimated solvolysis rates in 80 % aq. ethanol and corresponding... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2011). International Journal of Molecular Sciences, 12(12), 8541-8565.
-
Conductometry Experiment | Determine solubility and solubility product | B.Sc.Sem-5 & 6/M.Sc. (2023, October 7). YouTube. Retrieved January 19, 2026, from [Link]
- Mechanisms of Addition and Substitution Reactions of Furfural and Derivatives. (1930). Proceedings of the Iowa Academy of Science, 37(1), 225-226.
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2020). Molecules, 25(21), 5003.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-(Chloromethyl)-N-methyl-2-furamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-(Chloromethyl)-N-methyl-2-furamide (CAS No. 872358-20-8).[1] As a halogenated organic compound, this chemical requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined below are grounded in established safety principles for hazardous chemical waste management and are designed for implementation by trained laboratory personnel.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Corrosive: Expected to cause severe skin burns and serious eye damage.[2]
-
Irritant: Likely to cause skin, eye, and respiratory irritation.[3]
-
Harmful if Swallowed: Oral toxicity is a significant concern.[2]
-
Suspected Carcinogen: Compounds with similar structures are suspected of causing cancer.[2]
-
Dermal Absorption: Can potentially be absorbed through the skin, even through standard nitrile gloves.[4]
Due to these hazards, this compound must be handled as a hazardous substance, and all waste generated must be classified and disposed of as hazardous chemical waste.
Core Disposal Principle: Segregation and Incineration
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic waste .[5][6] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer.[5][6]
The standard and required method for the final disposal of halogenated organic waste is high-temperature incineration at a licensed chemical destruction facility.[7] This process ensures the complete destruction of the compound and allows for the scrubbing of acidic gases (like HCl) from the flue gas.[7]
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains a carbon-halogen bond (C-Cl).[8][9] |
| Primary Disposal Method | Licensed High-Temperature Incineration | Ensures complete destruction and environmental protection.[7] |
| Sewer Disposal | Strictly Prohibited | Prevents environmental contamination and damage to water treatment systems.[6] |
| Landfill Disposal | Strictly Prohibited | Prevents leaching into soil and groundwater.[6] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste, from generation at the bench to collection for final disposal.
Step 1: Waste Collection at the Source
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Before adding any waste, label the container clearly.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
List any solvents or other chemicals present in the waste mixture.
-
An appropriate hazard pictogram (e.g., Corrosive, Health Hazard).
-
-
-
Segregate the Waste:
Step 2: Temporary Storage in the Laboratory
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Use Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Store in a Designated Area: Keep the waste in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[11]
Step 3: Arranging for Final Disposal
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do Not Accumulate Excessive Waste: Arrange for regular disposal to avoid accumulating large quantities of hazardous waste in the lab.[5]
Emergency Procedures and Decontamination
Spill Management
In the event of a spill, the primary objectives are to prevent exposure and contain the spread.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are unsure how to proceed, call your institution's emergency number or EHS office immediately.
-
Remove all sources of ignition.[7]
-
-
Spill Cleanup Protocol:
-
Don appropriate Personal Protective Equipment (PPE), including double gloves (consider a combination of nitrile and butyl rubber), a lab coat, and chemical splash goggles.
-
Contain the spill by covering it with an inert absorbent material like kitty litter, sand, or a commercial sorbent pad.[5]
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[7]
-
Label the container as "Spill Debris containing this compound."
-
Surface and Equipment Decontamination
Decontamination involves physically removing the chemical followed by a cleaning process.[12]
-
Gross Decontamination: Physically remove any visible contamination by scraping or wiping.
-
Chemical Decontamination:
-
Wash the contaminated surface with a detergent solution.
-
Rinse thoroughly with water. For the final rinse, consider using 70% ethanol or isopropanol to help dissolve and remove any remaining organic residues.
-
All cleaning materials (wipes, towels) must be disposed of as halogenated solid waste.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal.
References
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
- Halogenated Organic Liquids - Standard Oper
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 5-Chloromethylfurfural - Safety D
- 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide | 1210002-70-2. Sigma-Aldrich.
- Hazardous Waste Reduction.
- This compound, 95% Purity, C7H8ClNO2, 5 grams. CP Lab Safety.
- Safety Data Sheet for 5-(Hydroxymethyl)-furfural. AVA Biochem.
- 5-Chloromethylfurfural Safety D
- Hazardous Waste - Decontamination.
- Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems.
- 5-Chloromethylfurfural. Wikipedia.
- 5-Chloromethylfurfural | C6H5ClO2 | CID 74191. PubChem - NIH.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ava-biochem.com [ava-biochem.com]
- 4. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. aksci.com [aksci.com]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to Safely Handling 5-(Chloromethyl)-N-methyl-2-furamide: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-N-methyl-2-furamide (CAS Number: 872358-20-8).[1][2][3] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar chemicals and established laboratory safety protocols to provide a robust framework for safe handling. The recommendations herein are grounded in the principles of chemical hazard mitigation and are designed to empower laboratory personnel to work with this compound with the highest degree of safety.
The core structure of this compound, a halogenated organic compound and an amide, suggests a number of potential hazards that must be addressed through rigorous safety protocols.[4][5] Structurally similar compounds, such as 5-Chloromethylfurfural, are known to be combustible, harmful if swallowed, and capable of causing severe skin burns and eye damage.[6][7] Therefore, a cautious and well-informed approach is paramount.
Hazard Assessment and Triage: Understanding the Risks
Due to the presence of a chloromethyl group, this compound should be treated as a potentially hazardous substance. The primary concerns are its potential for:
-
Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[6][7]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[8]
-
Sensitization: Potential to cause an allergic skin reaction with repeated contact.[8]
Based on data for analogous compounds, the following hazard classifications should be assumed:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][8][10] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][7][8] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6][10] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[8] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[6][10] |
This table is constructed based on hazard information for structurally similar compounds. Always handle with caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.[11][12]
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory.[13] For larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[12][13]
-
Skin Protection:
-
Gloves: Nitrile gloves are the minimum requirement for handling this compound.[4][5] For prolonged contact or immersion, heavier nitrile gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect skin and clothing.[5]
-
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][14][15]
Enhanced PPE for High-Risk Procedures
For procedures involving larger quantities (greater than 500 mL), heating, or the potential for significant aerosol generation, an upgraded PPE ensemble is warranted:[4]
-
Chemical-Resistant Apron: To provide an additional layer of protection against splashes.
-
Chemical-Resistant Coveralls: In place of a standard lab coat for full-body protection.[11][12][16]
Operational Protocols: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
Handling and Use
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Sources
- 1. 2-furancarboxamide, 5-(chloromethyl)-N-methyl- | 872358-20-8 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. 5-Chloromethylfurfural | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ava-biochem.com [ava-biochem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. sams-solutions.com [sams-solutions.com]
- 13. velsafe.com [velsafe.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
